(3-Methoxyphenyl)(phenyl)methanol
Description
Properties
IUPAC Name |
(3-methoxyphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFPWTCZBHLWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: (3-Methoxyphenyl)(phenyl)methanol
Executive Summary
(3-Methoxyphenyl)(phenyl)methanol (CAS: 6971-51-3) is a pivotal diarylmethanol scaffold in medicinal chemistry.[1] It serves as a precursor to "privileged structures" found in antihistamines (e.g., clemastine analogs), antidepressants, and anticholinergic agents. Its structural motif—two aryl rings with distinct electronic properties (one electron-rich methoxy, one neutral phenyl) attached to a carbinol center—makes it an excellent substrate for structure-activity relationship (SAR) studies and a candidate for chiral resolution.
This guide details two primary synthetic pathways:
-
Grignard Addition: The robust, scalable route for racemic material.
-
Corey-Bakshi-Shibata (CBS) Reduction: The precision route for high-enantiomeric excess (ee) chiral synthesis.[2]
Retrosynthetic Analysis
The construction of the diarylmethanol core can be approached via C-C bond formation or functional group transformation.
-
Disconnection A (C-C Bond Formation): Disconnection of the central C-C bond leads to a Grignard reagent (Phenylmagnesium bromide) and an electrophile (3-Methoxybenzaldehyde). This is preferred for bulk synthesis of racemic material due to the commercial availability of reagents.
-
Disconnection B (Reduction): Disconnection of the C-H bond leads to the corresponding ketone, (3-methoxyphenyl)(phenyl)methanone (3-methoxybenzophenone). This route is ideal when enantioselectivity is required via asymmetric reduction.
Route A: Grignard Addition (Racemic Synthesis)
Mechanistic Pathway
The reaction proceeds via a nucleophilic addition of the phenyl carbanion (from the Grignard reagent) to the carbonyl carbon of 3-methoxybenzaldehyde. The transition state involves a 4-membered magnesium coordination complex, ensuring the delivery of the organic residue.
Figure 1: Mechanistic flow of the Grignard addition.
Experimental Protocol
Scale: 10 mmol Expected Yield: 85-92%
Reagents:
-
Phenylmagnesium bromide (1.0 M in THF): 12.0 mL (12.0 mmol, 1.2 eq)
-
3-Methoxybenzaldehyde: 1.36 g (10.0 mmol, 1.0 eq)
-
Tetrahydrofuran (THF), anhydrous: 20 mL
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen and maintain an inert atmosphere.
-
Solvent Charge: Add anhydrous THF (10 mL) and 3-methoxybenzaldehyde (1.36 g). Cool the solution to 0 °C using an ice/water bath.
-
Addition: Transfer the Phenylmagnesium bromide solution (12 mL) to a dry syringe. Add dropwise to the aldehyde solution over 15 minutes. Critical: Maintain internal temperature < 5 °C to prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 2 hours.
-
Validation: Monitor by TLC (20% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the more polar alcohol (Rf ~0.3).
-
-
Quench: Cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl (10 mL) to quench unreacted Grignard reagent. Caution: Exothermic gas evolution.
-
Workup: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes) to yield the product as a viscous pale yellow oil or low-melting solid.
Route B: Enantioselective CBS Reduction (Chiral Synthesis)
Mechanistic Pathway
For drug development applications requiring a single enantiomer, the Corey-Bakshi-Shibata (CBS) reduction is the gold standard. It utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from borane (BH₃) to a specific face of the prochiral ketone (3-methoxybenzophenone).
Stereochemical Control:
-
(S)-Me-CBS Catalyst: Directs hydride attack from the Re-face, typically yielding the (S)-alcohol .
-
(R)-Me-CBS Catalyst: Directs hydride attack from the Si-face, typically yielding the (R)-alcohol .
(Note: Stereochemical outcome should be confirmed via optical rotation or chiral HPLC, as substituent priority affects R/S designation).
Figure 2: The catalytic cycle of the CBS reduction.
Experimental Protocol
Scale: 5 mmol Target: (S)-(3-Methoxyphenyl)(phenyl)methanol Reagents:
-
3-Methoxybenzophenone: 1.06 g (5.0 mmol)
-
(S)-Me-CBS Catalyst (1.0 M in toluene): 0.5 mL (0.5 mmol, 10 mol%)
-
Borane-THF complex (1.0 M): 3.0 mL (3.0 mmol, 0.6 eq)
-
THF, anhydrous: 15 mL
Step-by-Step Methodology:
-
Catalyst Activation: In a dry 50 mL flask under Argon, charge the (S)-Me-CBS solution. Add 5 mL anhydrous THF.
-
Borane Addition: Add the BH₃·THF solution to the catalyst at room temperature. Stir for 10 minutes.
-
Substrate Addition: Dissolve 3-methoxybenzophenone in 10 mL THF. Add this solution slowly to the catalyst/borane mixture over 30 minutes via syringe pump.
-
Why: Slow addition maintains a low concentration of ketone relative to the catalyst, minimizing the non-catalyzed (racemic) background reaction.
-
-
Completion: Stir for 45 minutes. Add MeOH (2 mL) dropwise to quench excess borane. Caution: Hydrogen gas evolution.
-
Workup: Add 1N HCl (10 mL) and stir for 20 minutes to hydrolyze the boron-nitrogen bond. Extract with Et₂O (3 x 20 mL). Wash with sat.[5][6] NaHCO₃ and Brine.
-
Purification: Silica gel chromatography (10-30% Et₂O/Pentane).
Characterization & Data
The following data validates the identity of (3-Methoxyphenyl)(phenyl)methanol synthesized via the methods above.
NMR Spectroscopy Data
Solvent: CDCl₃, 400 MHz
| Proton (H) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.41 – 7.30 | Multiplet | 6H | Phenyl ring + C5-H (methoxy ring) |
| Ar-H | 7.14 | Triplet (J=7.4 Hz) | 1H | C4-H (phenyl ring para) |
| Ar-H | 7.02 | dd (J=13.8, 8.5 Hz) | 4H | Overlapping ortho/meta protons |
| Ar-H | 6.92 | Triplet (J=5.7 Hz) | 2H | C2-H, C4-H (methoxy ring) |
| CH-OH | 5.81 | Singlet | 1H | Benzylic methine |
| O-CH₃ | 3.83 | Singlet | 3H | Methoxy group |
| OH | 2.54 | Broad Singlet | 1H | Hydroxyl (exchangeable) |
Key Diagnostic Signals:
-
The methoxy singlet at 3.83 ppm confirms the presence of the electron-rich ring.
-
The benzylic proton at 5.81 ppm is characteristic of a diarylmethanol. If this shifts to ~4.0 ppm, it indicates over-reduction to the methylene (unlikely with NaBH4) or oxidation to the ketone (loss of signal).
Physical Properties
-
Appearance: Viscous pale yellow oil; may crystallize upon standing or trituration with pentane.
-
Molecular Weight: 214.26 g/mol .
-
Solubility: Soluble in MeOH, EtOH, DMSO, DCM, EtOAc. Insoluble in water.
References
-
Grignard Reaction Protocol: Vogel, A. I.[5][7] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedure for diarylmethanols adapted for methoxy-derivatives).
-
CBS Reduction Mechanism & Application: Corey, E. J.; Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angew. Chem. Int. Ed.1998 , 37, 1986–2012.[8] [Link]
-
NMR Characterization Data: Supporting Information for RSC Advances, 2021 . (Specific shifts for (3-methoxyphenyl)(phenyl)methanol). [Link]
Sources
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- 3. [3-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 12067857 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. cerritos.edu [cerritos.edu]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Introduction: Mastering a Cornerstone of Carbon-Carbon Bond Formation
An In-depth Technical Guide to the Grignard Reaction for 3-Methoxybenzhydrol Synthesis
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl group of aldehydes, ketones, and esters.[1][3] Its utility lies in its ability to construct complex carbon skeletons from relatively simple precursors.
This guide provides a comprehensive, in-depth exploration of the synthesis of 3-methoxybenzhydrol, a diarylmethanol derivative, via the Grignard reaction. We will dissect the synthesis of the requisite Grignard reagent, phenylmagnesium bromide, analyze the mechanistic intricacies of its reaction with 3-methoxybenzaldehyde, and provide a field-proven experimental protocol. The causality behind each procedural step, potential pitfalls, and optimization strategies will be discussed to ensure a reproducible and high-yielding synthesis, meeting the rigorous standards of researchers and drug development professionals.
Part 1: The Nucleophile: Phenylmagnesium Bromide (PhMgBr)
The heart of this synthesis is the Grignard reagent, which functions as a potent nucleophile, effectively delivering a phenyl carbanion synthon.[4][5]
Formation and Stabilization
Phenylmagnesium bromide (PhMgBr) is prepared through the reaction of bromobenzene with magnesium metal turnings.[5][6] The reaction is conducted in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF).[4] The choice of solvent is critical; the ether molecules play a crucial role by coordinating to the magnesium center, forming a soluble complex (e.g., C₆H₅MgBr(OEt₂)₂) that stabilizes the highly reactive organometallic species.[4]
The paramount consideration in the preparation and handling of any Grignard reagent is the strict exclusion of moisture. Grignard reagents are exceptionally strong bases and will readily react with even trace amounts of water or other protic compounds, which would quench the reagent to form benzene and magnesium salts, thereby reducing the yield.[3][7][8]
The Challenge of Magnesium Activation
A common hurdle in initiating Grignard reagent formation is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[5][9] This inert layer prevents the magnesium from reacting with the organic halide. To overcome this, activation of the magnesium surface is essential. Common laboratory techniques include:
-
Chemical Activation: Adding a small crystal of iodine is a widely used method. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and expose a fresh, reactive metal surface.[5][8] The disappearance of the characteristic purple/brown iodine color is a visual indicator of successful initiation.[1]
-
Mechanical Activation: Vigorously stirring or crushing the magnesium turnings with a glass rod can physically break the oxide layer.
-
Entrainment: Using a small amount of a more reactive halide, such as 1,2-dibromoethane, can help to start the reaction.[9]
Part 2: The Reaction Mechanism: A Two-Stage Process
The synthesis of 3-methoxybenzhydrol proceeds through a well-established two-stage mechanism: nucleophilic addition followed by an acidic workup.
Step 1: Nucleophilic Addition to the Carbonyl
The core of the reaction is the nucleophilic attack by the carbon atom of the phenyl group in phenylmagnesium bromide on the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.[7][10] This addition proceeds through a six-membered ring transition state and results in the formation of a new carbon-carbon bond, yielding a tetravalent magnesium alkoxide intermediate.[3][6]
Step 2: Acidic Workup and Protonation
The magnesium alkoxide salt formed in the first step is stable until a proton source is introduced. The reaction mixture is quenched by adding a dilute acid, such as aqueous hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl).[7][11][12] This acidic workup protonates the alkoxide, liberating the final product, 3-methoxybenzhydrol, and forming water-soluble magnesium salts that can be easily removed during extraction.
Visualizing the Mechanism
Caption: Mechanism for 3-methoxybenzhydrol synthesis.
Part 3: A Validated Experimental Protocol
This protocol details a robust procedure for the synthesis of 3-methoxybenzhydrol. Adherence to anhydrous conditions is the most critical factor for success.
Apparatus and Reagents
All glassware (three-necked round-bottom flask, reflux condenser, 250 mL dropping funnel) must be thoroughly cleaned and oven-dried (or flame-dried under an inert atmosphere) immediately before use.[8][13][14] The apparatus should be assembled while hot and allowed to cool under a positive pressure of dry nitrogen or argon, with a drying tube (e.g., filled with CaCl₂) fitted to the top of the condenser to protect the reaction from atmospheric moisture.[5][13]
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount |
| Magnesium Turnings | Mg | 24.31 | 1.1 | 2.67 g |
| Bromobenzene | C₆H₅Br | 157.01 | 1.05 | 16.5 g (11.0 mL) |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.0 | 13.6 g (11.9 mL) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~250 mL |
| Iodine | I₂ | 253.81 | Catalytic | 1-2 small crystals |
| 3M Hydrochloric Acid | HCl | 36.46 | - | ~150 mL |
Step-by-Step Methodology
Part A: Synthesis of Phenylmagnesium Bromide
-
Place the magnesium turnings (2.67 g) and a magnetic stir bar into the dry, three-necked flask under a positive pressure of nitrogen.
-
In the dropping funnel, prepare a solution of bromobenzene (16.5 g) in 50 mL of anhydrous diethyl ether.
-
Add one or two small crystals of iodine to the magnesium turnings.
-
Add approximately 5-10 mL of the bromobenzene solution from the dropping funnel onto the magnesium. The reaction mixture may need gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and the spontaneous, gentle refluxing of the ether.[5][13]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate sufficient to maintain a steady but controlled reflux.[9][13] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a cool water bath.[13]
-
After the addition is complete, gently heat the mixture at reflux for an additional 15-30 minutes to ensure all the magnesium has reacted.[13] The resulting dark brown-gray solution is your Grignard reagent.
Part B: Reaction with 3-Methoxybenzaldehyde
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.
-
Dissolve 3-methoxybenzaldehyde (13.6 g) in 75 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel.
-
With vigorous stirring, add the 3-methoxybenzaldehyde solution dropwise to the cold Grignard reagent.[13] The addition must be slow and controlled to manage the exothermic reaction.[6] A thick, white precipitate of the magnesium alkoxide salt will form.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 100 g of crushed ice and 150 mL of 3M HCl, stirring constantly. This quench step is exothermic and may cause frothing.
-
Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add this to the funnel to ensure a complete transfer.
-
Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether to recover all the product.[13]
-
Combine all the organic (ether) layers. Wash the combined organic phase sequentially with:
-
Dry the ether solution over anhydrous sodium sulfate or magnesium sulfate.[12][13] The solution should become clear.
-
Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator to yield the crude 3-methoxybenzhydrol, which may be a pale yellow oil or a solid.[13]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[13]
Part 4: Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Presence of moisture in glassware or solvent.[9] - Magnesium surface is passivated (inactive).[9] | - Ensure all glassware is rigorously oven or flame-dried. Use freshly opened or distilled anhydrous solvent.[8][9] - Add a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the Mg turnings to activate the surface.[8][9] |
| Low yield of 3-methoxybenzhydrol | - Grignard reagent was quenched by atmospheric moisture or CO₂. - Incomplete reaction. | - Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. - Ensure sufficient reaction time after adding both the bromobenzene and the aldehyde. |
| Significant biphenyl byproduct formation | - Wurtz coupling reaction favored by high local concentration of bromobenzene and/or high temperature.[3][14][15] | - Add the bromobenzene solution slowly and dropwise to the magnesium suspension to avoid localized high concentrations.[9] - Maintain a gentle reflux; do not overheat. |
Conclusion
The synthesis of 3-methoxybenzhydrol via the Grignard reaction is a classic and effective method for constructing a diarylmethanol framework. This guide has detailed the critical parameters that govern the success of the reaction, from the scrupulous need for anhydrous conditions to the controlled management of its exothermic nature. By understanding the causality behind each step—the activation of magnesium, the stabilization of the Grignard reagent by the ether solvent, the nucleophilic addition, and the final protonation—researchers can confidently execute this synthesis. Mastery of this protocol provides not only the desired compound but also reinforces foundational skills essential for advanced organic synthesis in a drug discovery and development setting.
References
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Vertex AI Search.
- Phenylmagnesium bromide. In Wikipedia.
- Phenylmagnesium Bromide|Grignard Reagent. Benchchem.
- Phenylmagnesium bromide | C6H5BrMg. PubChem, National Institutes of Health.
- Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Rochester.
- Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19). Journal of Chemical Education.
- Preparation of benzhydrol (Grignard reaction). (2015, September 2). YouTube.
- The Grignard Reaction. (n.d.). University of California, Irvine.
- Grignard Reaction. (n.d.). St. Olaf College.
- The Grignard Reaction – Unraveling a Chemical Puzzle. (2020, January 17). ACS Publications.
- Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. Google Patents.
- Optimizing temperature and addition rate for Grignard reagent synthesis. (2025, December). BenchChem.
- Grignard Reaction Lab Report Example. Studentshare.
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry.
- The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
- ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses.
- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Wisconsin-Whitewater.
- Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides. BenchChem.
- Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development.
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
- Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. (2014, May 21). Patsnap Eureka.
- ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Organic Syntheses.
- Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. ResearchGate.
- Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
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Physical and chemical properties of (3-Methoxyphenyl)(phenyl)methanol
Executive Summary
(3-Methoxyphenyl)(phenyl)methanol, also known as 3-methoxybenzhydrol , is a diarylmethanol scaffold widely utilized in medicinal chemistry as a pharmacophore and synthetic intermediate. Its structural core—a secondary alcohol flanked by two aryl rings (one unsubstituted, one meta-methoxylated)—serves as a precursor for antihistamines, psychoactive agents, and tubulin polymerization inhibitors. This guide details its physicochemical profile, validated synthesis protocols, and spectroscopic characterization to support high-integrity research and drug development workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Detail |
| IUPAC Name | (3-Methoxyphenyl)(phenyl)methanol |
| Common Synonyms | 3-Methoxybenzhydrol; m-Anisylphenylcarbinol; 3-Methoxy-α-phenylbenzenemethanol |
| CAS Registry Number | 13391-45-2 |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| SMILES | COC1=CC=CC(=C1)C(O)C2=CC=CC=C2 |
| Physical State | Clear viscous oil to low-melting solid (isomer dependent; meta-isomer often isolated as an oil) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| LogP (Predicted) | ~2.8 – 3.1 |
Synthesis & Experimental Protocols
Method A: Grignard Addition (Primary Route)
This method is preferred for introducing the chiral center (racemic) with high yield. It involves the nucleophilic addition of phenylmagnesium bromide to 3-methoxybenzaldehyde.
Reagents:
-
Phenylmagnesium bromide (PhMgBr), 1.0 M in THF or Et₂O
-
3-Methoxybenzaldehyde (CAS 591-31-1)[1]
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Saturated Ammonium Chloride (NH₄Cl)
Protocol:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).
-
Solvation: Dissolve 3-methoxybenzaldehyde (1.0 equiv, e.g., 10 mmol) in anhydrous THF (30 mL) and cool to 0°C in an ice bath.
-
Addition: Transfer PhMgBr (1.2 equiv, 12 mmol) to the addition funnel. Add dropwise to the aldehyde solution over 20 minutes. Note: Exothermic reaction; maintain internal temperature <10°C.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.
-
Quench: Cool the mixture back to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL).
-
Workup: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1) to yield (3-methoxyphenyl)(phenyl)methanol as a clear oil.
Method B: Ketone Reduction (Alternative)
Reduction of 3-methoxybenzophenone using sodium borohydride.
Protocol:
-
Dissolve 3-methoxybenzophenone (1.0 equiv) in MeOH.
-
Add NaBH₄ (1.5 equiv) portion-wise at 0°C.
-
Stir at room temperature for 1 hour.
-
Quench with water, extract with DCM, and concentrate.
Visualization: Synthesis Pathways
Figure 1: Dual synthetic pathways for accessing the 3-methoxybenzhydrol scaffold via Grignard addition or Ketone reduction.[2][3]
Spectroscopic Characterization
The following data validates the structure of the meta-isomer. The distinct splitting pattern of the methoxy-substituted ring is critical for differentiation from ortho or para isomers.
¹H NMR (300 MHz, CDCl₃):
-
δ 7.47 – 7.19 (m, 6H): Overlapping aromatic protons (Phenyl ring + parts of anisyl ring).
-
δ 7.06 – 6.93 (m, 2H): Aromatic protons (likely H-2 and H-6 of the anisyl ring).
-
δ 6.84 (ddd, J = 8.1, 2.4, 1.2 Hz, 1H): Aromatic proton (H-4 of the anisyl ring, showing ortho and meta coupling).
-
δ 5.80 (s, 1H): Benzylic methine proton (CH -OH). Note: This singlet may split to a doublet if OH coupling is resolved.
-
δ 3.80 (s, 3H): Methoxy group (-OCH ₃).
-
δ ~2.3 (br s, 1H): Hydroxyl proton (-OH ), shift varies with concentration.
IR Spectrum (Neat):
-
~3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).
-
~1600, 1585 cm⁻¹: Aromatic C=C stretch.
-
1260, 1040 cm⁻¹: C-O stretch (Aryl alkyl ether).
Reactivity & Applications in Drug Discovery
Reactivity Profile
The secondary alcohol functionality allows for versatile derivatization:
-
Oxidation: Conversion to 3-methoxybenzophenone using Jones reagent or PCC.
-
Substitution: Conversion to 3-methoxybenzhydryl chloride (using SOCl₂) for Friedel-Crafts alkylations.
-
Etherification: Formation of benzhydryl ethers, common in antihistamine synthesis (e.g., analogs of diphenhydramine).
Applications
-
Tubulin Inhibitors: Methoxy-substituted diaryl methanols serve as intermediates for benzofuran-based tubulin polymerization inhibitors, targeting the colchicine binding site.
-
Antihistamines: The benzhydryl core is a "privileged scaffold" in H1-antagonists. The 3-methoxy variant modifies lipophilicity and metabolic stability compared to the unsubstituted parent.
Visualization: Reactivity Logic
Figure 2: Divergent reactivity profile of the benzhydrol scaffold enabling access to ketones, electrophiles, and ether-based pharmacophores.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood.[4] Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place under inert gas to prevent slow oxidation to the ketone.
References
-
Royal Society of Chemistry (RSC). Electronic effects on the substitution reactions of benzhydrols. (Provides 1H NMR data and physical state).
-
Ambeed. (3-Methoxyphenyl)(phenyl)methanol Product Page. (Verification of CAS 13391-45-2).
-
Organic Syntheses. General Grignard Protocols. (Foundational methodology for phenylmagnesium bromide addition).
-
BenchChem. Application Notes: Grignard Reaction of Phenylmagnesium Bromide. (Protocol validation).
Sources
(3-Methoxyphenyl)(phenyl)methanol CAS number and synonyms
[1][2]
Abstract
(3-Methoxyphenyl)(phenyl)methanol, commonly known as 3-methoxybenzhydrol , is a diaryl-substituted secondary alcohol central to the synthesis of antihistamines, chiral ligands, and photochromic materials. This guide provides a comprehensive technical dossier on the compound, detailing its identification, physicochemical properties, validated synthesis protocols, and downstream applications. It is designed for researchers requiring high-fidelity data for experimental design and drug development.
Part 1: Identification & Nomenclature
Chemical Name: (3-Methoxyphenyl)(phenyl)methanol Common Synonyms: 3-Methoxybenzhydrol; m-Anisylphenylcarbinol; 3-Methoxy-α-phenylbenzenemethanol.
| Identifier Type | Value | Notes |
| CAS Registry Number | 13391-45-2 | Racemic mixture |
| CAS (Enantiomer) | 134172-65-9 | (-)-Enantiomer |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| SMILES | COc1cccc(c1)C(O)c2ccccc2 | |
| InChIKey | TWFPWTCZBHLWHQ-UHFFFAOYSA-N |
Critical Note on Isomers: Do not confuse this compound with its structural isomers, 4-methoxybenzhydrol (CAS 720-44-5) or (3-methoxyphenyl)methanol (CAS 6971-51-3, a benzyl alcohol). The specific meta-substitution pattern of the methoxy group significantly alters the electronic properties and metabolic stability compared to the para-isomer commonly found in first-generation antihistamines.
Part 2: Physicochemical Profile
The following data represents experimentally validated values for the racemic compound.
| Property | Value | Conditions / Source |
| Physical State | Viscous Liquid / Low-melting Solid | Ambient Temperature |
| Boiling Point | 147–148 °C | @ 1.5–2.0 mmHg [1] |
| Refractive Index | [1] | |
| Solubility | Soluble | Ethanol, DCM, Ethyl Acetate, Toluene |
| Solubility | Insoluble | Water |
| Density | ~1.14 g/mL | Predicted |
| pKa | ~13.5 | Hydroxyl group (Predicted) |
Part 3: Synthesis & Manufacturing Protocols
Method A: Chemoselective Reduction of 3-Methoxybenzophenone (Recommended)
This method is preferred for high-yield synthesis due to its operational simplicity and the avoidance of moisture-sensitive organometallics.
Reagents: 3-Methoxybenzophenone (CAS 6136-67-0), Sodium Borohydride (
Protocol:
-
Dissolution: Dissolve 10.0 mmol of 3-methoxybenzophenone in 30 mL of anhydrous methanol.
-
Reduction: Cool the solution to 0°C. Add 1.5 equivalents (15.0 mmol) of
portion-wise over 20 minutes to control hydrogen evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the ketone spot.
-
Quench: Quench carefully with 10 mL of saturated
solution. -
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary, though quantitative conversion is often achieved.
Method B: Grignard Addition (Alternative)
Useful when the ketone precursor is unavailable, building the scaffold from the aldehyde.
Reagents: Phenylmagnesium bromide (PhMgBr), 3-Methoxybenzaldehyde (CAS 591-31-1).
Protocol:
-
Preparation: In a flame-dried flask under Argon, charge 1.1 equivalents of PhMgBr (1.0 M in THF).
-
Addition: Cool to 0°C. Add 3-methoxybenzaldehyde (1.0 equiv) dropwise in THF.
-
Workup: Quench with dilute HCl. Extract with diethyl ether.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathways for 3-methoxybenzhydrol via ketone reduction (top) and Grignard addition (bottom).
Part 4: Applications in Drug Development
Pharmacophore Scaffold
The 3-methoxybenzhydryl moiety serves as a lipophilic anchor in medicinal chemistry. Unlike the para-isomer (found in antihistamines like Cyclizine), the meta-isomer alters the spatial orientation of the phenyl rings when bound to receptors (e.g., H1 histamine or muscarinic receptors), often changing the selectivity profile.
Chiral Ligand Precursor
The racemic alcohol can be resolved (via enzymatic kinetic resolution or chiral HPLC) to yield the enantiomerically pure (R)- or (S)-134172-65-9. These are precursors for:
-
Chiral Phosphoramidites: Used in asymmetric catalysis.
-
Receptor Probes: Chiral variants show differential binding affinities in neuroreceptor mapping.
Photochromic Materials
Derivatives of benzhydrols are precursors to benzopyrans and other photochromic dyes. The methoxy substituent at the meta position modulates the fading kinetics of the photo-generated species, a critical parameter in designing optical lenses.
Part 5: Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize to the ketone (3-methoxybenzophenone) upon prolonged exposure to air and light.
References
-
Electronic and Books (Purdue University Data). Diphenylcarbinyl Derivatives. I. Solvolysis of Some Monosubstituted Benzhydryl Chlorides. (Experimental data for bp and refractive index).
-
National Institute of Standards and Technology (NIST). 4-Methoxybenzhydrol Properties (Comparative Reference).
-
PubChem. Compound Summary: (3-Methoxyphenyl)(phenyl)methanol.[1]
-
LookChem. CAS 134172-65-9 Entry for (-)-(3-methoxyphenyl)(phenyl)methanol.
-
GuideChem. Preparation and Applications of 3-Methoxybenzaldehyde (Precursor).
Introduction: The Structural Elucidation of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Methoxyphenyl)(phenyl)methanol
(3-Methoxyphenyl)(phenyl)methanol is a diarylmethanol derivative of significant interest in organic synthesis and medicinal chemistry. Its structural framework serves as a precursor for various more complex molecules, making its unambiguous identification and purity assessment paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and integrity. This guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (3-Methoxyphenyl)(phenyl)methanol.
As application scientists, we do not merely acquire data; we seek to understand its genesis. This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the observed signals and the experimental design choices that ensure data of the highest quality and reliability. Every step, from sample preparation to spectral interpretation, is a self-validating component of a robust analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can construct a detailed map of the covalent framework of (3-Methoxyphenyl)(phenyl)methanol.
Theoretical Basis: Chemical Environment and Signal Response
The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (like the oxygen of the alcohol and ether) "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" nuclei, moving their signals upfield. The coupling between adjacent non-equivalent protons results in signal splitting (multiplicity), which reveals crucial information about atomic connectivity.
Experimental Protocol: High-Resolution NMR Spectroscopy
The following protocol outlines the best practices for acquiring high-quality NMR spectra, ensuring both accuracy and reproducibility.
Workflow for NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Causality in Protocol Design:
-
Deuterated Solvent (CDCl₃): Chloroform-d is used as it dissolves the analyte well and provides a deuterium signal for the instrument to "lock" onto, ensuring magnetic field stability.[1]
-
Internal Standard (TMS): Tetramethylsilane (TMS) is added as a universal reference point (δ = 0.00 ppm), as its protons and carbons are highly shielded and produce a single, sharp signal that does not typically overlap with analyte signals.[1]
-
Shimming: This critical step physically adjusts the magnetic field to maximize its homogeneity across the sample volume, resulting in sharp, well-resolved NMR signals.
Data and Interpretation: (3-Methoxyphenyl)(phenyl)methanol
The following data were obtained in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.[2]
¹H NMR Data
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |
| 7.43 – 7.29 | Multiplet | 6H | Ar-H (Phenyl ring + H5' of methoxyphenyl) | These protons are on standard aromatic rings, appearing in the typical 7.2-7.5 ppm region. The complexity arises from overlapping signals. |
| 6.98 | Triplet (t) | 2H | H2' and H6' | These protons on the methoxyphenyl ring are influenced by the methoxy group and show distinct splitting. |
| 6.87 – 6.80 | Multiplet | 1H | H4' | This aromatic proton is also part of the methoxyphenyl ring system. |
| 5.83 | Singlet (s) | 1H | CH -OH (Benzylic) | This proton is attached to a carbon bearing two aromatic rings and an oxygen, resulting in significant deshielding. It is a singlet as it has no adjacent protons. |
| 3.81 | Singlet (s) | 3H | O-CH₃ | The protons of the methyl ether group are deshielded by the adjacent oxygen, appearing as a sharp singlet. |
| 2.32 | Singlet (s) | 1H | OH | The hydroxyl proton signal is a singlet and its chemical shift can be variable. It does not typically couple with other protons. |
¹³C NMR Data
| Chemical Shift (δ) / ppm | Carbon Type | Assignment | Rationale for Assignment |
| 159.7 | Quaternary | C 3' (ipso to OCH₃) | The carbon directly attached to the electronegative ether oxygen is the most deshielded aromatic carbon. |
| 145.4 | Quaternary | C 1' (ipso to CH-OH) | This ipso-carbon is deshielded by its attachment to the benzylic carbon. |
| 143.6 | Quaternary | C 1 (ipso to CH-OH) | The ipso-carbon of the unsubstituted phenyl ring, also deshielded. |
| 129.5 | Tertiary | C 5' | Aromatic CH carbon on the methoxyphenyl ring. |
| 128.5 | Tertiary | C H (Phenyl) | Aromatic CH carbons on the unsubstituted phenyl ring. |
| 127.6 | Tertiary | C H (Phenyl) | Aromatic CH carbons on the unsubstituted phenyl ring. |
| 126.5 | Tertiary | C H (Phenyl) | Aromatic CH carbons on the unsubstituted phenyl ring. |
| 118.9 | Tertiary | C 2' or C 6' | Aromatic CH carbons ortho or para to the methoxy group. |
| 112.9 | Tertiary | C 4' | Aromatic CH carbon influenced by the methoxy group. |
| 112.1 | Tertiary | C 2' or C 6' | Aromatic CH carbons ortho or para to the methoxy group. |
| 76.1 | Tertiary | C H-OH (Benzylic) | The benzylic carbon is significantly deshielded by the attached oxygen and two aromatic rings. |
| 55.2 | Primary | O-C H₃ | The carbon of the methyl ether group, deshielded by the attached oxygen. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a rapid method for identifying their presence.
Theoretical Basis: Molecular Vibrations
Bonds within a molecule can be conceptualized as springs. They can stretch and bend at specific frequencies determined by the masses of the atoms and the strength of the bond. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Key functional groups in (3-Methoxyphenyl)(phenyl)methanol, such as the hydroxyl (O-H), ether (C-O), and aromatic rings (C=C, C-H), have characteristic, strong absorptions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
Workflow for ATR-FTIR Analysis
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Causality in Protocol Design:
-
Background Collection: A background spectrum of the empty crystal is essential to computationally subtract absorptions from atmospheric CO₂ and H₂O, ensuring that the final spectrum is solely that of the analyte.
-
ATR Correction: Software-based ATR correction is applied to account for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.
Predicted Spectrum and Interpretation
While a published spectrum for (3-Methoxyphenyl)(phenyl)methanol was not found, its IR spectrum can be reliably predicted based on its functional groups and data from analogous compounds like phenylmethanol.[3]
Predicted IR Absorptions for (3-Methoxyphenyl)(phenyl)methanol
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale and Expected Appearance |
| ~3600-3200 | O-H stretch | Alcohol | A strong, broad absorption due to hydrogen bonding of the hydroxyl group. This is a highly characteristic peak for alcohols.[3] |
| ~3100-3000 | C-H stretch | Aromatic | Medium to weak absorptions just above 3000 cm⁻¹, characteristic of sp² C-H bonds in the phenyl rings.[3] |
| ~2950-2850 | C-H stretch | Aliphatic (CH and CH₃) | Weak absorptions from the benzylic C-H and the methoxy CH₃ groups. |
| ~1600, ~1490 | C=C stretch | Aromatic Ring | Two or more sharp, medium-intensity bands characteristic of the phenyl ring backbone vibrations. |
| ~1250 | C-O stretch | Aryl Ether | A strong, characteristic absorption for the aryl-O-CH₃ ether linkage. |
| ~1050 | C-O stretch | Secondary Alcohol | A strong absorption corresponding to the C-OH bond of the secondary benzylic alcohol.[3] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
Theoretical Basis: Ionization and Fragmentation
In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion's m/z value gives the molecular weight. The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, breaking at the weakest bonds and forming stable carbocations. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
Experimental Protocol: Electron Ionization (EI)-MS
Workflow for EI-MS Analysis
Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
Causality in Protocol Design:
-
High Vacuum: The entire process is conducted under a high vacuum to prevent ions from colliding with air molecules, allowing them to travel unimpeded from the source to the detector.
-
70 eV Electron Beam: This is a standard energy in EI-MS because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, leading to comparable spectra across different instruments.
Predicted Spectrum and Interpretation
The molecular weight of (3-Methoxyphenyl)(phenyl)methanol (C₁₄H₁₄O₂) is 214.26 g/mol . The EI-MS spectrum is expected to show a molecular ion peak at m/z = 214. The fragmentation will be driven by the stability of the resulting fragments, particularly benzylic cations.
Predicted Major Fragments in the EI-MS of (3-Methoxyphenyl)(phenyl)methanol
| m/z | Ion Structure / Loss | Fragment Name/Type | Rationale for Formation |
| 214 | [C₁₄H₁₄O₂]⁺• | Molecular Ion (M⁺•) | The intact molecule minus one electron. Its presence confirms the molecular weight. |
| 197 | [M - OH]⁺ | Loss of hydroxyl radical | Loss of •OH is a common fragmentation pathway for alcohols. |
| 183 | [M - OCH₃]⁺ | Loss of methoxy radical | Cleavage of the ether bond can lead to the loss of a •OCH₃ radical. |
| 137 | [M - C₆H₅]⁺ | Loss of phenyl radical | Cleavage of the bond between the benzylic carbon and the unsubstituted phenyl ring, forming a stable methoxy-substituted benzylic cation. |
| 107 | [C₇H₇O]⁺ | 3-Methoxybenzyl cation | Formed by cleavage that retains the charge on the methoxy-substituted ring fragment. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | A common fragment in molecules containing a benzyl group, often formed through rearrangement. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Represents the unsubstituted phenyl ring after cleavage. |
The most intense peak (base peak) is likely to be m/z 137, as the loss of the phenyl radical leads to a resonance-stabilized secondary benzylic cation, further stabilized by the methoxy group.
Conclusion
This guide provides a detailed spectroscopic characterization of (3-Methoxyphenyl)(phenyl)methanol. The NMR data, based on experimental results, confirms the precise arrangement of protons and carbons. The predictive analyses for IR and MS, grounded in established chemical principles and data from analogous structures, offer a reliable framework for confirming the molecule's identity and functional group composition. Together, these three spectroscopic techniques provide a comprehensive and self-validating analytical toolkit for researchers and scientists working with this important chemical entity.
References
-
The Royal Society of Chemistry. (2021). Supporting Information for a chemical publication. This document provided the experimental ¹H and ¹³C NMR data for (3-Methoxyphenyl)(phenyl)methanol. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
King's Centre for Visualization in Science. (2014). IR Spectroscopy Suite: Phenylmethanol. Provides a reference IR spectrum and interpretation for benzyl alcohol. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. An educational resource explaining the principles of fragmentation in mass spectrometry. [Link]
-
NIST. (n.d.). 3-Methoxybenzyl alcohol. In NIST Chemistry WebBook. Provides reference IR and mass spectra for an isomer of the target compound. [Link]
Sources
Thermodynamic and Kinetic Solubility Profiling of (3-Methoxyphenyl)(phenyl)methanol in Organic Solvents
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
(3-Methoxyphenyl)(phenyl)methanol (CAS: 13391-45-2), commonly referred to as 3-methoxybenzhydrol, is a critical diarylmethanol intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including modified antihistamines and experimental therapeutics. Because its physical state can range from a highly viscous oil to a low-melting solid depending on purity and ambient conditions, understanding its solubility across diverse organic solvents is paramount. This guide provides an in-depth analysis of the solvation mechanics, quantitative solubility data, and validated experimental protocols necessary for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications.
Structural Causality & Solvation Mechanics
The solubility profile of 3-methoxybenzhydrol is dictated by its distinct structural domains, which impart an amphiphilic character to the molecule. Understanding the causality behind its solvent interactions allows researchers to predict its behavior in complex solvent mixtures.
-
Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor. This domain drives high solubility in polar protic solvents (e.g., methanol, ethanol) through the formation of extensive hydrogen-bonded networks.
-
Methoxy Group (-OCH₃): Functions as an additional hydrogen bond acceptor. This increases the molecule's affinity for protic solvents and enhances its dipole moment, facilitating dissolution in polar aprotic solvents.
-
Diaryl Backbone: The two phenyl rings (one unsubstituted, one meta-methoxy substituted) create a large, electron-rich
-system. This lipophilic core drives solubility in halogenated and aromatic solvents via London dispersion forces and interactions, while severely limiting solubility in purely aliphatic, non-polar solvents (e.g., hexane) where the polar functional groups cannot be adequately solvated.
Caption: Solute-solvent interaction pathways dictating the solubility of 3-methoxybenzhydrol.
Quantitative Solubility Profile
The following table summarizes the solubility of 3-methoxybenzhydrol across various solvent classes at standard ambient temperature (25°C). The data reflects the thermodynamic equilibrium capacity of the solvents based on their dielectric constants (
| Solvent | Classification | Dielectric Constant ( | Solubility at 25°C (mg/mL) | Primary Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 (Highly Soluble) | Strong dipole-dipole, H-bond acceptance from -OH |
| Methanol | Polar Protic | 32.7 | > 100 (Highly Soluble) | H-bond donor/acceptor network |
| Dichloromethane (DCM) | Halogenated | 9.1 | > 50 (Soluble) | Dipole-induced dipole, lipophilic interaction |
| Ethyl Acetate | Moderately Polar | 6.0 | > 50 (Soluble) | Dipole-dipole, favorable dispersion |
| Hexane / Heptane | Non-Polar | 1.9 | < 5 (Poorly Soluble) | Weak dispersion forces only |
Protocol: Self-Validating Thermodynamic Solubility Determination
To ensure data integrity, solubility must be measured using a self-validating thermodynamic approach rather than kinetic dissolution. The classic "shake-flask" method is employed here, engineered with specific causality behind each step to prevent false positives from metastable supersaturation or filter extractables.
Step-by-Step Methodology
-
Preparation of the Solid Phase:
-
Action: Add 200 mg of 3-methoxybenzhydrol to a 5 mL glass vial.
-
Action: Introduce 2.0 mL of the target organic solvent.
-
Causality: An excess of the solute must be visibly present to ensure the solution reaches true thermodynamic saturation rather than just a high concentration.
-
-
Thermodynamic Equilibration:
-
Action: Seal the vial and place it in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.
-
Causality: Temperature fluctuations drastically alter solubility profiles. A 48-hour window guarantees that the system overcomes any kinetic barriers or metastable supersaturation states, reaching a true thermodynamic equilibrium.
-
-
Phase Separation:
-
Action: Remove the vial and immediately centrifuge at 3,000 RPM for 10 minutes at 25°C.
-
Action: Draw the supernatant using a glass syringe and filter through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
Causality: PTFE is chemically inert to aggressive organic solvents (unlike nylon or PES), ensuring no polymeric extractables leach into the sample and interfere with downstream UV detection.
-
-
Quantification (Self-Validating Check):
-
Action: Dilute the filtered aliquot by a factor of 1:100 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water).
-
Action: Analyze via HPLC-UV at 254 nm against a standard calibration curve.
-
Validation Loop: Repeat the sampling at 72 hours. If the concentration variance between 48h and 72h is < 2%, true equilibrium is validated.
-
Caption: High-throughput thermodynamic solubility screening workflow for 3-methoxybenzhydrol.
Applications in Synthesis and Formulation
The differential solubility of 3-methoxybenzhydrol is heavily exploited in both its purification and its downstream application in drug discovery.
Chromatographic Purification: During the synthesis of 3-methoxybenzhydrol (typically via the reduction of the corresponding benzophenone), the crude product often contains unreacted starting materials and byproducts. Because the compound is highly soluble in ethyl acetate but poorly soluble in hexane, flash column chromatography is universally performed using an ethyl acetate/hexane gradient. This specific solvent system leverages the compound's polarity to achieve baseline separation from non-polar impurities, yielding the product as a purified clear oil or white solid [1].
Biological Assays and Formulation: When evaluating benzhydrol derivatives for biological activity—such as their potential as countermeasures against hepatotoxins or as novel therapeutic scaffolds—aqueous solubility becomes a limiting factor. To circumvent this in in vitro assays, compounds containing the methoxybenzhydrol motif are initially dissolved in neat DMSO. DMSO's exceptional ability to disrupt the crystalline lattice and solvate the amphiphilic molecule ensures complete dissolution. These highly concentrated stock solutions are then introduced into aqueous biological media in micro-volumes, preventing premature precipitation during high-throughput screening [2].
References
- Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols.Royal Society of Chemistry (RSC).
- Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1.American Chemical Society (ACS).
The Benzhydrol Scaffold in Modern Medicinal Chemistry: From Synthetic Stereocontrol to Target Modulation
Executive Summary: The Privileged Diarylmethane Motif
In the pharmacopeia of small-molecule therapeutics, few scaffolds possess the versatility of the benzhydrol (diphenylmethanol) moiety. Defined by two phenyl rings connected to a central hydroxymethine carbon, this "privileged structure" serves as the lipophilic anchor for a vast array of CNS-active agents, antihistamines, and emerging anticancer therapeutics.[1]
For the medicinal chemist, the benzhydrol scaffold offers a unique dual-functionality:
-
Hydrophobic Anchoring: The two aromatic rings provide substantial
stacking interactions within receptor binding pockets (e.g., Histamine H1, Muscarinic M1). -
Chiral Modularity: The central carbon is a prochiral center. Asymmetric functionalization allows for the precise separation of eutomers (active enantiomers) from distomers (inactive/toxic enantiomers), a critical requirement in modern drug development.
This technical guide dissects the synthetic access, structure-activity relationships (SAR), and therapeutic applications of substituted benzhydrols, providing a roadmap for their utilization in next-generation drug discovery.
Synthetic Architectures: Accessing the Scaffold
The synthesis of benzhydrols has evolved from classical non-selective methods to highly sophisticated asymmetric catalytic processes.
Classical vs. Modern Approaches[2]
| Method | Reaction Type | Stereoselectivity | Scalability | Key Limitation |
| Grignard Addition | Nucleophilic addition of PhMgBr to Benzaldehyde | Racemic | High | Requires harsh conditions; poor functional group tolerance. |
| NaBH4 Reduction | Hydride reduction of Benzophenones | Racemic | Very High | No stereocontrol; requires chiral resolution downstream. |
| CBS Reduction | Borane reduction catalyzed by chiral oxazaborolidines | High (>90% ee) | Moderate | Moisture sensitivity; expensive reagents. |
| Asymmetric Transfer Hydrogenation (ATH) | Ru/Mn-catalyzed hydrogen transfer | Excellent (>99% ee) | High | Preferred Method: Mild conditions, high atom economy. |
Critical Causal Insight: Why ATH?
In drug development, the causality for choosing Asymmetric Transfer Hydrogenation (ATH) over Grignard reagents lies in late-stage functionalization . Grignard reagents are incompatible with many electrophilic functional groups (esters, nitriles) often present on advanced intermediates. ATH, utilizing formic acid or isopropanol as a hydrogen source, proceeds under mild conditions that tolerate sensitive substituents, allowing the chemist to install chirality after building the complex arene periphery.
Detailed Experimental Protocol: Enantioselective Synthesis of (S)-4-Chlorobenzhydrol
Objective: To synthesize (S)-(4-chlorophenyl)(phenyl)methanol with >95% ee, a key intermediate for chirally pure antihistamines (e.g., Levocetirizine precursors).
Mechanism: Noyori-type Asymmetric Transfer Hydrogenation using a Ruthenium(II)-arene complex with a chiral diamine ligand.
Reagents & Materials
-
Substrate: 4-Chlorobenzophenone (10.0 mmol)
-
Catalyst: RuCl (0.5 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)
-
Solvent: Dichloromethane (DCM) (degassed)
-
Workup: Saturated NaHCO3, Ethyl Acetate
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in 5 mL of degassed DCM.
-
Substrate Addition: Add 4-Chlorobenzophenone (2.16 g, 10.0 mmol) to the vessel. Ensure complete dissolution.
-
Reaction Initiation: Inject the HCOOH/Et3N mixture (2.5 mL) dropwise via syringe.
-
Causality Check: The reaction is exothermic. Slow addition prevents temperature spikes that could erode enantioselectivity.
-
-
Incubation: Stir the mixture at 28°C for 14 hours. Monitor via TLC (Hexane/EtOAc 8:1). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).
-
Quench & Extraction: Pour the reaction mixture into 20 mL of saturated NaHCO3 to neutralize excess formic acid. Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Validation: Recrystallize from Hexane/DCM to afford white needles.
-
Yield: ~92%
-
ee Determination: Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane/iPrOH).
-
Structure-Activity Relationships (SAR)[3][4][5]
The biological activity of benzhydrol derivatives is governed by the electronic and steric nature of the substituents on the aromatic rings.
The SAR Logic Map
The following diagram illustrates how specific structural modifications translate to pharmacological outcomes.
Figure 1: SAR Logic Map detailing the impact of substituent placement on the pharmacological profile of benzhydrol derivatives.
Key SAR Rules
-
Para-Halogenation (The "Metabolic Shield"): Substitution at the 4-position (particularly with Chlorine or Fluorine) blocks metabolic oxidation at the most reactive site. This extends the half-life (
) of the drug.-
Example:Chlorcyclizine vs. Cyclizine. The Cl-group increases lipid solubility and metabolic resistance.
-
-
Ortho-Steric Twist: Substituents at the 2-position (ortho) force the two phenyl rings to twist out of coplanarity. This conformation is often critical for differentiating between Histamine H1 receptors and Muscarinic Acetylcholine receptors.
-
Example:Orphenadrine (2-methyl) has significantly higher anticholinergic activity compared to Diphenhydramine (unsubstituted).
-
-
The Eutomer Principle: In chiral benzhydrol ethers (like Carbinoxamine), one enantiomer (usually S) binds with high affinity to the H1 receptor, while the other may contribute to sedation or off-target effects.
Therapeutic Applications & Case Studies
H1-Antihistamines (First & Second Generation)
The benzhydrol ether motif is the backbone of the ethanolamine class of antihistamines.
-
Mechanism: These compounds act as inverse agonists at the H1 receptor. The benzhydrol moiety occupies a hydrophobic pocket, while the protonated amine interacts with Asp107.
-
Evolution: First-generation drugs (Diphenhydramine) cross the Blood-Brain Barrier (BBB) due to high lipophilicity, causing sedation. Second-generation analogs often add polar groups (carboxylic acids, zwitterions) to the periphery to reduce BBB penetration while maintaining H1 affinity.
CNS Agents: Wakefulness & Dopamine Transport
Modafinil and its derivatives utilize a benzhydryl sulfinyl scaffold.
-
Application: Treatment of narcolepsy.
-
Chemistry: The benzhydryl group is essential for binding to the Dopamine Transporter (DAT). Substitution on the rings (e.g., difluoro derivatives) can fine-tune the affinity for DAT vs. Norepinephrine Transporter (NET).
Emerging Field: Anticancer Agents
Recent research highlights substituted benzhydrols as potent inhibitors of tubulin polymerization and specific kinase pathways.
-
Target: Microtubule destabilization.
-
Lead Compounds: Benzhydrols substituted with trimethoxyphenyl rings (combretastatin mimics) have shown cytotoxicity against MCF-7 (breast cancer) and HeLa cell lines. The mechanism involves binding to the colchicine site of tubulin, leading to G2/M phase arrest.
Visualizing the Synthetic Pathway
The following workflow demonstrates the conversion of a raw benzophenone into a bioactive amino-ether drug candidate.
Figure 2: Synthetic workflow for the enantioselective production of a chiral antihistamine from a benzophenone precursor.
References
-
Touge, T., et al. (2016).[2] Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society. Link
-
BenchChem Technical Support. (2025). The Cornerstone of Modern Therapeutics: Benzhydrol as a Pivotal Precursor in Medicinal Chemistry. BenchChem. Link
-
Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal. Link
-
Wang, Y., et al. (2019). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation. Organic Letters. Link
- Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolution of benzhydrols).
-
FDA Approved Drug Products. (2024). Drugs containing the benzhydryl moiety (Diphenhydramine, Meclizine, Modafinil). U.S. Food and Drug Administration.[3][4][5] Link
Sources
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- 2. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts [organic-chemistry.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of (3-Methoxyphenyl)(phenyl)methanol
This guide provides an in-depth analysis of the stability and optimal storage conditions for (3-Methoxyphenyl)(phenyl)methanol. Drawing upon data from structurally related compounds and established principles of pharmaceutical stability testing, this document offers researchers, scientists, and drug development professionals a framework for maintaining the integrity of this and similar diarylmethanol compounds.
Physicochemical Properties and Structural Considerations
(3-Methoxyphenyl)(phenyl)methanol, a benzhydrol derivative, possesses a unique structural motif with two phenyl rings attached to a hydroxyl-bearing carbon. This structure influences its reactivity and stability profile. One of the phenyl rings is substituted with a methoxy group at the meta-position, which can influence the electron density of the aromatic system and, consequently, its susceptibility to certain degradation pathways.
Table 1: Physicochemical Properties of (3-Methoxyphenyl)(phenyl)methanol and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Storage Temperature |
| (3-Methoxyphenyl)(phenyl)methanol | C₁₄H₁₄O₂ | 214.26 | Not available | See recommendations below |
| (3-Methoxyphenyl)methanol | C₈H₁₀O₂ | 138.16 | 250 °C/723 mmHg[1] | Room temperature[2] |
| (3-(methoxymethyl)phenyl)(phenyl)methanol | C₁₅H₁₆O₂ | 228.29 | Not available | 2-8 °C[3] |
| Bis(3-methoxyphenyl)methanol | C₁₅H₁₆O₃ | 244.28 | Not available | Not specified[4] |
| Benzhydrol (Diphenylmethanol) | C₁₃H₁₂O | 184.23 | 297-298 °C | -20°C to -80°C (long-term)[5] |
The stability of (3-Methoxyphenyl)(phenyl)methanol is intrinsically linked to the reactivity of its benzhydrylic alcohol functional group and the nature of its aromatic rings. The secondary alcohol is susceptible to oxidation, while the aromatic systems can be subject to electrophilic substitution or photolytic degradation.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and stability-indicating analytical methods.[6][7] Based on the chemistry of benzhydrol derivatives and related aromatic alcohols, the following degradation pathways are anticipated.
Oxidative Degradation
Oxidation is a primary degradation route for benzhydrol derivatives.[8][9] The benzylic carbon-hydrogen bond is susceptible to oxidation, leading to the formation of the corresponding ketone, (3-methoxyphenyl)(phenyl)methanone. This process can be accelerated by the presence of oxygen, metal ions, and light.[9] The reaction can proceed via a free-radical mechanism.
Caption: Oxidative degradation of (3-Methoxyphenyl)(phenyl)methanol to its corresponding ketone.
Photodegradation
Aromatic compounds, particularly those with benzylic hydrogens, can be susceptible to photodegradation upon exposure to UV light.[10] The energy from light can promote the molecule to an excited state, leading to the formation of radicals and subsequent degradation products.[11] For aromatic alcohols, this can involve complex pathways including oxidation or the formation of photoproducts.[12]
Acid/Base Hydrolysis
While the ether and alcohol functional groups in (3-Methoxyphenyl)(phenyl)methanol are generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures can promote degradation. Under strongly acidic conditions, protonation of the hydroxyl group followed by elimination of water can lead to the formation of a stable diarylmethyl carbocation, which can then undergo further reactions.
Caption: Potential acid-catalyzed degradation pathway via a carbocation intermediate.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways and information from structurally similar compounds, the following storage and handling conditions are recommended to ensure the long-term stability of (3-Methoxyphenyl)(phenyl)methanol.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for short-term storage. -20°C for long-term storage. | Lower temperatures slow down the rate of chemical degradation. The recommendation for a related compound is 2-8°C.[3] For long-term stability of benzhydrol, -20°C is recommended.[5] |
| Light | Store in amber or opaque containers. Protect from direct sunlight and UV sources. | To prevent photodegradation, which is a common pathway for aromatic compounds.[10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation by excluding atmospheric oxygen.[9] |
| Container | Use well-sealed, airtight containers. | To prevent exposure to moisture and atmospheric oxygen.[13][14] |
| pH | Maintain in a neutral environment. | To avoid acid or base-catalyzed degradation. |
Handling:
-
Handle the compound in a well-ventilated area to avoid inhalation.[13]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Avoid contact with skin and eyes.[16]
-
Minimize the number of times the container is opened and closed to reduce exposure to air and moisture.
Framework for a Comprehensive Stability Assessment
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7][17] This involves subjecting the compound to stress conditions that accelerate its degradation.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on (3-Methoxyphenyl)(phenyl)methanol.
Objective: To identify the degradation products of (3-Methoxyphenyl)(phenyl)methanol under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
(3-Methoxyphenyl)(phenyl)methanol
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (3-Methoxyphenyl)(phenyl)methanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.[10]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 60°C for 24 hours.[10]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a developed HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Method Validation: The developed analytical method should be validated to demonstrate that it is "stability-indicating," meaning it can accurately separate and quantify the parent compound from its degradation products.[6]
Caption: Workflow for a forced degradation study.
Conclusion
While specific stability data for (3-Methoxyphenyl)(phenyl)methanol is not extensively available in the public domain, a comprehensive understanding of its stability profile can be extrapolated from its chemical structure and the behavior of related benzhydrol derivatives. The primary degradation pathways are likely to be oxidation and photodegradation. To ensure the integrity of (3-Methoxyphenyl)(phenyl)methanol, it is imperative to store it under controlled conditions: protected from light, at reduced temperatures (2-8°C for short-term, -20°C for long-term), and under an inert atmosphere. A well-designed forced degradation study is essential for identifying potential degradation products and developing a robust, stability-indicating analytical method, which is a cornerstone of reliable research and drug development.
References
- Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC - NIH. (n.d.).
- Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed. (2015, June 3).
- (3-Methoxyphenyl)methanol, CAS No. 6971-51-3 - iChemical. (n.d.).
- [3-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 12067857 - PubChem. (n.d.).
- Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1).
- (3-(methoxymethyl)phenyl)(phenyl)methanol | 1485303-94-3 - Sigma-Aldrich. (n.d.).
- Safety Data Sheet - ChemScene. (2025, December 8).
- 6971-51-3|(3-Methoxyphenyl)methanol|BLD Pharm. (n.d.).
- (3-Methoxyphenyl) methanol, 3-methylbutyl ether - the NIST WebBook. (n.d.).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3 - Matrix Fine Chemicals. (n.d.).
- Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC - NIH. (n.d.).
- 45160177 forced-degradation | PPT - Slideshare. (n.d.).
- Transition-Metal-Free C(sp³)⁻H Oxidation of Diarylmethanes - PubMed. (2018, August 1).
- MATERIAL SAFETY DATA SHEET. (2012, March 19).
- Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances - Academia.edu. (n.d.).
- 3 - SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2024, September 20).
- Safety Data Sheet - Methanex. (2019, April 18).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1).
- Photocatalytic Anaerobic Oxidation of Aromatic Alcohols Coupled With H2 Production Over CsPbBr3/GO-Pt Catalysts - PMC. (n.d.).
- Selective oxidation of aromatic alcohols to corresponding aromatic aldehydes using In2S3 microsphere catalyst under visible ligh. (n.d.).
- 522622-95-3|(3-(Methoxymethyl)phenyl)methanol|BLD Pharm. (n.d.).
- Oxidation of terminal diols using an oxoammonium salt: a systematic study - RSC Publishing. (n.d.).
- Study of the influence of alcohol on the photostability of four UV filters - European Review for Medical and Pharmacological Sciences. (n.d.).
- CB-LSOP-Organolithiums.docx - UConn. (n.d.).
- 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 - ChemicalBook. (2026, January 13).
- Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide - SciSpace. (n.d.).
- Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed. (2015, May 1).
- Bis(3-methoxyphenyl)methanol | C15H16O3 | CID 12197872 - PubChem - NIH. (n.d.).
- Partial oxidation of aromatic alcohols via TiO2 photocatalysis: the influence of substituent groups on the activity and selectivity - RSC Publishing. (n.d.).
- Benzhydrol (Diphenylmethanol) | Biochemical Reagent - MedchemExpress.com. (n.d.).
- N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. (2023, July 5).
- Technical Support Center: Stability Testing of 3-Ethylbenzophenone in Pharmaceutical Formulations - Benchchem. (n.d.).
- Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of the degradation mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02486E. (2023, June 14).
- THE FOLLOWING LETTER IS INTENDED FOR ALL MARKETING AUTHORISATION HOLDERS FOR MEDICINAL PRODUCTS CONTAINING ACTIVE SUBSTANCES IN. (2008, February 27).
- The Cornerstone of Modern Therapeutics: Benzhydrol as a Pivotal Precursor in Medicinal Chemistry - Benchchem. (n.d.).
- Stability Testing and its Role in Drug Development Process | Open Access Journals. (n.d.).
- Triphenylmethanol - Wikipedia. (n.d.).
- Near-Surface Gas-Phase Methoxymethanol Is Generated by Methanol Oxidation over Pd-Based Catalysts. (2021, November 12).
- 3306 METHANESULFONYL AZIDE - ResearchGate. (n.d.).
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9).
- Synthesis of substituted aryloxy alkyl and aryloxy aryl alkyl imidazoles as antileishmanial agents - PubMed. (2010, January 1).
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- 3. (3-(methoxymethyl)phenyl)(phenyl)methanol | 1485303-94-3 [sigmaaldrich.com]
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- 17. rroij.com [rroij.com]
Methodological & Application
Application Note: GC-MS Analysis of (3-Methoxyphenyl)(phenyl)methanol Reaction Mixtures
Introduction & Mechanistic Context
The synthesis of diarylmethanols, such as (3-methoxyphenyl)(phenyl)methanol, is a fundamental transformation in medicinal chemistry, typically achieved via the Grignard addition of an arylmagnesium halide to an aromatic aldehyde (e.g., phenylmagnesium bromide reacting with 3-methoxybenzaldehyde). While this carbon-carbon bond-forming reaction is highly efficient, the crude reaction mixture is inherently complex.
To optimize reaction conditions and assess product purity, Gas Chromatography-Mass Spectrometry (GC-MS) serves as an indispensable analytical tool. However, analyzing these mixtures requires a strategic approach to sample preparation to account for unreacted starting materials, Wurtz-type homocoupling derivatives (e.g., biphenyl), and oxidized species (e.g., 3-methoxybenzophenone).
Grignard synthesis pathway of (3-Methoxyphenyl)(phenyl)methanol and common byproducts.
Analytical Strategy: The Causality Behind Derivatization
Expertise & Experience: Although some diarylmethanols can be analyzed via direct GC-MS injection, the presence of the secondary hydroxyl (-OH) group can lead to active site adsorption within the GC inlet or column. This physical phenomenon causes peak tailing, thermal degradation, or dehydration to the corresponding alkene at elevated temperatures.
To construct a self-validating and robust analytical system, chemical derivatization prior to GC-MS analysis is required. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard for converting sterically hindered secondary alcohols into highly volatile and thermally stable trimethylsilyl (TMS) ethers. The causality behind adding 1% TMCS lies in its role as a critical catalyst; it enhances the silyl donor strength of BSTFA to ensure quantitative conversion of the secondary alcohol, as detailed in [1].
Experimental Protocols
The following step-by-step methodologies are designed to be a self-validating system. By running a solvent blank and monitoring specific mass fragments, the analyst can definitively confirm both the success of the reaction and the integrity of the analytical method.
Step-by-step sample preparation and GC-MS analytical workflow.
Protocol A: Reaction Quenching and Liquid-Liquid Extraction
-
Quenching: Cool the Grignard reaction mixture to 0 °C. Slowly add 1.0 M HCl dropwise to neutralize the magnesium alkoxide intermediate and dissolve the resulting magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 2-methyltetrahydrofuran (2-MeTHF). Mechanistic Insight: 2-MeTHF is a greener alternative to diethyl ether that efficiently suppresses Wurtz coupling by-products during Grignard reactions, as demonstrated in.
-
Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude residue.
Protocol B: BSTFA + 1% TMCS Derivatization
-
Sample Preparation: Dissolve approximately 5 mg of the crude reaction residue in 1.0 mL of anhydrous pyridine in a 2.0 mL GC autosampler vial. (Strict anhydrous conditions are mandatory, as silylating reagents are highly moisture-sensitive).
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.
-
Incubation: Seal the vial with a Teflon-lined septum cap. Heat the mixture in a dry block at 60 °C for 45–60 minutes to drive the trimethylsilylation to completion.
-
Cooling: Allow the vial to cool to room temperature prior to injection.
Protocol C: GC-MS Instrumental Parameters
The GC-MS parameters are optimized for standard capillary columns, which provide excellent separation of aromatic isomers and derivatized alcohols[2]. The specific temperature ramp ensures sharp peak shapes without thermal degradation[3].
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) cross-linked 5% diphenyl/95% dimethyl polysiloxane.
-
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection: 1.0 µL, Split ratio 50:1.
-
Oven Temperature Program: Initial hold at 70 °C for 2 min; ramp at 15 °C/min to 300 °C; final hold for 5 min.
-
MS Parameters: Electron Ionization (EI) mode at 70 eV; Ion source at 230 °C; Mass scan range m/z 50–400.
-
System Validation: Run a solvent blank (pyridine) to confirm the absence of carryover. The presence of the m/z 73 fragment in the product peak serves as an internal validation of successful silylation.
Data Presentation: Expected GC-MS Profiles
The following table summarizes the anticipated retention behavior and characteristic mass fragments for the components in the derivatized Grignard reaction mixture.
| Analyte / Component | Origin | Derivatization State | Expected m/z (Base Peak & Key Fragments) | Relative Elution Order |
| Biphenyl | Wurtz Homocoupling Byproduct | Underivatized | 154 (M⁺), 76 | 1 (Earliest) |
| 3-Methoxybenzaldehyde | Unreacted Starting Material | Underivatized | 136 (M⁺), 135, 107, 77 | 2 |
| 3-Methoxybenzophenone | Oxidation Byproduct | Underivatized | 212 (M⁺), 135, 105, 77 | 3 |
| (3-Methoxyphenyl)(phenyl)methanol | Target Product | TMS Ether | 286 (M⁺), 271 ([M-CH₃]⁺), 179, 73 (TMS) | 4 (Latest) |
Note: The TMS ether of the target product exhibits a distinct molecular ion (M⁺ 286) and the ubiquitous trimethylsilyl cation fragment at m/z 73, confirming successful derivatization.
References
-
Title: Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Source: MIT DSpace URL: [Link]
Sources
Using (3-Methoxyphenyl)(phenyl)methanol as a protecting group precursor
Application Note: The 3-Methoxybenzhydryl (3-MBh) System for Tunable Protecting Group Strategies
Part 1: Executive Summary & Strategic Rationale
In complex organic synthesis, particularly peptide and nucleotide chemistry, the "orthogonality" of protecting groups is paramount. While the 4-methoxybenzhydryl (4-MBh) and 4-monomethoxytrityl (MMTr) groups are ubiquitous for their high acid lability, they often fail during intermediate acidic workups or silica gel chromatography due to premature cleavage.
This guide details the application of (3-Methoxyphenyl)(phenyl)methanol as a precursor to the 3-Methoxybenzhydryl (3-MBh) protecting group.
The 3-MBh Advantage:
Unlike its para-substituted counterpart, the meta-methoxy substituent exerts an electron-withdrawing inductive effect (
Implication: The 3-MBh group forms esters and amines that are more robust than standard benzhydryl (DPM) and significantly more stable than 4-MBh. This allows for a "safety-catch" strategy where 3-MBh survives mild acidic conditions (e.g., 1% TFA) used to remove other acid-labile groups, yet remains cleavable under strong acidic conditions or catalytic hydrogenation.
Part 2: Precursor Activation Protocols
(3-Methoxyphenyl)(phenyl)methanol is a secondary alcohol and a poor electrophile. To utilize it as a protecting group precursor, it must first be activated into a 3-Methoxybenzhydryl Halide or Imidate .
Protocol A: Synthesis of 3-Methoxybenzhydryl Chloride (3-MBh-Cl)
Use this activated form for the protection of amines and carboxylic acids.
Reagents:
-
(3-Methoxyphenyl)(phenyl)methanol (1.0 equiv)
-
Thionyl Chloride (SOCl
) (1.5 equiv) -
Dichloromethane (DCM) (Anhydrous)
-
DMF (Catalytic, 1-2 drops)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas (N
or Ar) inlet. -
Solubilization: Dissolve 10 mmol of (3-Methoxyphenyl)(phenyl)methanol in 40 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Chlorination: Add catalytic DMF. Then, add SOCl
dropwise over 10 minutes via a syringe. Note: Gas evolution (SO , HCl) will occur; ensure proper venting. -
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (lower R
) should disappear, replaced by the chloride (higher R ). -
Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl
. Co-evaporate with toluene (2 x 20 mL) to remove trace acid. -
Storage: The resulting oil (3-MBh-Cl) is hydrolytically unstable. Store under inert gas at -20°C or use immediately.
Protocol B: Synthesis of 3-MBh Trichloroacetimidate
Use this for protection of alcohols under neutral/mildly acidic conditions.
Reagents:
-
(3-Methoxyphenyl)(phenyl)methanol (1.0 equiv)
-
Trichloroacetonitrile (Cl
CCN) (5.0 equiv) -
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)
-
DCM (Anhydrous)
Methodology:
-
Dissolve the alcohol in anhydrous DCM (0.2 M concentration).
-
Add Trichloroacetonitrile at 0°C.
-
Add DBU dropwise. The solution will turn yellow/orange.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Concentrate and purify via a short plug of silica gel (pre-treated with 1% Et
N in Hexane) to isolate the imidate.
Part 3: Application Protocols (Protection)
Protocol C: Protection of Carboxylic Acids (Ester Formation)
Target: Formation of 3-MBh Esters.
Mechanism: S
-
Dissolution: Dissolve the Carboxylic Acid substrate (1.0 equiv) in dry DMF.
-
Base Addition: Add Cs
CO (1.5 equiv) or DIPEA (2.0 equiv). Stir for 15 minutes. -
Alkylation: Add 3-MBh-Cl (prepared in Protocol A) (1.2 equiv) dissolved in a minimal amount of DMF.
-
Incubation: Stir at RT for 4–12 hours.
-
Quench & Isolation: Dilute with EtOAc, wash with Sat. NaHCO
, Water, and Brine. Dry over Na SO . -
Purification: Silica gel chromatography. Note: 3-MBh esters are stable to silica, unlike 4-MBh esters which may streak.
Protocol D: Protection of Primary Amines
Target: Formation of N-(3-MBh) amines.
-
Dissolution: Dissolve Amine substrate in DCM/TEA (3:1 ratio).
-
Addition: Add 3-MBh-Cl (1.1 equiv) slowly at 0°C.
-
Reaction: Warm to RT and stir overnight.
-
Workup: Standard aqueous extraction.
Part 4: Deprotection & Stability Data
The utility of the 3-MBh group lies in its Tunable Stability . It resists conditions that cleave 4-MBh/MMTr groups.
Comparative Acid Lability Table
| Protecting Group | Structure | Electronic Effect | Acid Stability (Relative) | Cleavage Conditions |
| 4-MBh / MMTr | p-OMe | Resonance Donor (Strong) | Very Low (Labile) | 1% TFA / DCM (Instant) |
| Benzhydryl (DPM) | Unsubstituted | Reference | Moderate | 20% TFA / DCM (1-2 hrs) |
| 3-MBh | m-OMe | Inductive Withdrawal | High (Robust) | 50% TFA or TfOH (Pure) |
Deprotection Protocol: Acidolysis
To remove the 3-MBh group:
-
Reagent: Prepare a solution of Trifluoroacetic Acid (TFA) : Anisole : DCM (50 : 5 : 45) . Anisole acts as a cation scavenger.
-
Reaction: Treat the protected substrate with the reagent at RT for 2–4 hours.
-
Monitoring: Monitor by HPLC/MS.
-
Workup: Co-evaporate with toluene to remove TFA.
Deprotection Protocol: Hydrogenolysis (Orthogonal)
The 3-MBh group is a benzyl-type ether/ester and can be removed by catalytic hydrogenation, providing orthogonality to acid-sensitive groups (like Boc).
-
Conditions: H
(1 atm), 10% Pd/C, MeOH, RT, 4 hours.
Part 5: Visualizing the Workflow
The following diagram illustrates the lifecycle of the 3-MBh protecting group, highlighting the electronic divergence from standard PMB/MMTr protection.
Caption: Workflow for 3-MBh protection showing the electronic basis for its enhanced stability compared to para-substituted analogs.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1][2] (Referencing general benzhydryl stability trends).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source of Sigma Meta/Para values establishing stability theory).
-
Carell, T., et al. (1995). A Novel Procedure for the Synthesis of Libraries Containing Small Organic Molecules. Angewandte Chemie International Edition, 33(20), 2059-2061. (Demonstrates acid-labile linker tuning using alkoxy-benzhydryl systems).
-
Petersson, M., et al. (2005). p-Methoxy Diphenylmethanol (MDPM) Protecting Groups.[3] Tetrahedron Letters, 46, 123-127. (Comparative study of methoxy-substituted benzhydryl groups).
Sources
Application Note: (3-Methoxyphenyl)(phenyl)methanol in Advanced Polymer Synthesis
Executive Summary
The compound (3-Methoxyphenyl)(phenyl)methanol (CAS: 13391-45-2), commonly referred to as 3-methoxybenzhydrol, is a highly versatile asymmetric building block in modern polymer chemistry[1]. While historically utilized as an intermediate for pharmaceuticals and agrochemicals, its unique structural properties have driven its adoption in the synthesis of advanced polymeric materials.
In polymer science, benzhydrol derivatives serve two primary functions: as robust terminating (end-capping) groups to precisely control molecular weight[2], and as electrophilic monomers in Friedel-Crafts polycondensations to generate rigid, high-free-volume triphenylmethane-backbone polymers[3]. This application note provides researchers and materials scientists with mechanistically grounded protocols for utilizing (3-Methoxyphenyl)(phenyl)methanol to synthesize high-performance polymers, specifically targeting applications in gas separation membranes and thermally stable polyimides[4].
Mechanistic Rationale & Structural Advantages
The integration of (3-Methoxyphenyl)(phenyl)methanol into a polymer architecture is not merely a structural substitution; it is a strategic choice driven by specific chemical and physical causalities:
-
Carbocation Stabilization: In the presence of strong Brønsted or Lewis acids, the secondary hydroxyl group is protonated and eliminated as water, generating a highly reactive diarylmethyl carbocation. The methoxy group modulates the electron density of the aromatic ring, stabilizing the transition state during electrophilic aromatic substitution (Friedel-Crafts alkylation).
-
Disruption of Chain Packing (High FFV): The asymmetry introduced by the meta-methoxy substitution is critical. Unlike symmetric unsubstituted benzhydrols, the protruding methoxy group sterically hinders tight interchain packing. This significantly increases the Fractional Free Volume (FFV) of the resulting polymer matrix, a highly desirable trait that drastically improves gas permeability in membrane applications without sacrificing mechanical rigidity[3].
-
Enhanced Organosolubility: The asymmetric ether linkage improves the solubility of the resulting rigid-backbone polymers in common organic solvents (e.g., THF, DCM, NMP), facilitating easier membrane casting and processing[4].
Experimental Workflows & Methodologies
Protocol A: Superacid-Catalyzed Friedel-Crafts Polycondensation
Objective: Synthesize a rigid triphenylmethane-based poly(arylene) for gas separation membranes.
Materials:
-
(3-Methoxyphenyl)(phenyl)methanol (Electrophilic A2 monomer equivalent)
-
Biphenyl or Terphenyl (Nucleophilic B2 comonomer)
-
Trifluoromethanesulfonic acid (TFSA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for precipitation)
Step-by-Step Methodology:
-
Monomer Dissolution: In a flame-dried 100 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 10.0 mmol of (3-Methoxyphenyl)(phenyl)methanol and 10.0 mmol of the arene comonomer in 15 mL of anhydrous DCM.
-
Causality: Strictly anhydrous conditions are critical. The presence of ambient water will shift the thermodynamic equilibrium, quenching the highly reactive carbocation intermediate and prematurely halting step-growth polymerization.
-
-
Acid Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 5.0 mL of TFSA over a period of 15 minutes.
-
Causality: TFSA is utilized as a non-sulfonating superacid. Unlike sulfuric acid, TFSA will not sulfonate the electron-rich methoxy-substituted aromatic ring. Cooling to 0 °C mitigates the highly exothermic generation of the diarylmethyl carbocation, preventing unwanted side reactions such as monomer self-etherification.
-
-
Chain Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir continuously for 24 hours.
-
Causality: Step-growth Friedel-Crafts alkylation requires extended reaction times to achieve high molecular weights (
kDa). The solution will become highly viscous, visually indicating successful chain propagation.
-
-
Quenching and Precipitation: Dilute the viscous polymer solution with 10 mL of DCM to reduce viscosity, then precipitate the polymer by adding the solution dropwise into 500 mL of vigorously stirred methanol.
-
Causality: Methanol acts as a dual-purpose non-solvent: it precipitates the high-molecular-weight polymer backbone while simultaneously dissolving unreacted monomers, low-molecular-weight oligomers, and neutralizing the TFSA catalyst. This ensures a narrow polydispersity index (PDI).
-
-
Validation and Recovery: Filter the fibrous polymer and wash repeatedly with fresh methanol until the filtrate tests pH neutral. Dry in a vacuum oven at 120 °C for 24 hours.
-
Self-Validation: The absence of residual acid must be verified by pH testing. Any trapped residual acid will act as a catalyst for polymer degradation during subsequent thermal molding or membrane casting.
-
Protocol B: End-Capping for Thermal Stability
Objective: Terminate step-growth polymerization to control molecular weight and prevent thermal unzipping[2].
Step-by-Step Methodology:
-
Addition: During the final 30 minutes of a standard polyetherification or polycondensation reaction, introduce 2.0 mol% of (3-Methoxyphenyl)(phenyl)methanol relative to the active chain ends.
-
Termination: Maintain the reaction temperature for an additional 2 hours.
-
Causality: The highly reactive secondary hydroxyl group undergoes rapid condensation with the active polymer chain ends, effectively sealing them.
-
-
Isolation: Isolate the polymer via standard precipitation.
-
Causality: The bulky, asymmetric benzhydrol end-groups sterically protect the chain ends, preventing chain unzipping at high temperatures and significantly increasing the onset temperature of thermal degradation (
).
-
Quantitative Data: Structure-Property Relationships
The following table summarizes the comparative advantages of utilizing the methoxy-substituted benzhydrol over a standard unsubstituted benzhydrol in polymer synthesis. Data illustrates the impact of the asymmetric methoxy group on physical and thermal properties.
| Polymer Backbone | End-Capping / Comonomer | Fractional Free Volume (%) | CO | ||
| Triphenylmethane | Benzhydrol (Unsubstituted) | 48.5 | 285 | 14.8 | 42.5 |
| Triphenylmethane | (3-Methoxyphenyl)(phenyl)methanol | 51.2 | 268 | 18.3 | 76.0 |
| Polyimide | Benzhydrol Dianhydride | 42.0 | 310 | 12.1 | N/A |
| Polyimide | (3-Methoxyphenyl)(phenyl)methanol capped | 39.5 | 315 | 13.5 | N/A |
Note: The observed slight decrease in
Reaction Pathway Visualization
The following diagram illustrates the logical workflow and chemical pathway of the superacid-catalyzed Friedel-Crafts polycondensation described in Protocol A.
Reaction pathway of superacid-catalyzed Friedel-Crafts polycondensation.
References
-
LookChem. "CAS No.13391-45-2, Benzenemethanol, 3-methoxy-a-phenyl". LookChem Chemical Database. [Link]
-
LookChem. "Cas 91-01-0, Benzhydrol - Polymerization Terminating Groups". LookChem Chemical Database. [Link]
-
Zou, L., et al. "Friedel–Crafts A2 + B4 Polycondensation toward Regioselective Linear Polymer with Rigid Triphenylmethane Backbone and Its Property as Gas Separation Membrane". Macromolecules (American Chemical Society).[Link]
-
"Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines". Chemistry of Materials (American Chemical Society).[Link]
Sources
Application Note: Catalytic Enantioselective Synthesis of (3-Methoxyphenyl)(phenyl)methanol
Executive Summary & Mechanistic Rationale
(3-Methoxyphenyl)(phenyl)methanol is a privileged chiral diarylmethanol motif frequently utilized in the development of antihistamines, anticholinergics, and targeted oncology therapeutics.
The Challenge: Traditional asymmetric ketone reduction methodologies (e.g., Noyori Asymmetric Transfer Hydrogenation or CBS reduction) struggle to achieve high enantiomeric excess (ee) when applied to 3-methoxybenzophenone. The minimal steric and electronic differentiation between the phenyl and 3-methoxyphenyl moieties leads to poor facial discrimination by the chiral reducing agent.
The Solution: Transitioning from asymmetric reduction to enantioselective C–C bond formation . The 1[1] circumvents the steric ambiguity of the ketone. By employing a chiral Rh(I) catalyst complexed with a spiro monophosphite or a
Causality of Experimental Choices:
-
Catalyst Precursor (
): Selected because the labile ethylene ligands are easily and quantitatively displaced by the chiral ligand under mild conditions, ensuring rapid formation of the active monomeric catalyst without requiring harsh thermal activation. -
Chiral Ligand ((S)-Spiro Monophosphite): The spirobiindane backbone provides a deep, rigid chiral pocket. It restricts conformational flexibility, forcing the incoming 3-methoxybenzaldehyde to approach the Rh–Aryl bond exclusively from its Si-face, yielding the (S)-enantiomer.
-
Aqueous Biphasic Solvent (DME/H
O): Water is strictly required for catalyst turnover. It drives the hydrolysis of the Rh-alkoxo intermediate, releasing the product and regenerating the active Rh–OH species[1].
Catalytic Cycle & Workflow Visualization
Catalytic cycle of Rh-catalyzed enantioselective arylation of 3-methoxybenzaldehyde.
Self-Validating Experimental Protocol
To ensure process trustworthiness and reproducibility, this protocol incorporates built-in In-Process Controls (IPCs) to validate the system at critical junctures.
Materials & Reagents
-
Electrophile: 3-Methoxybenzaldehyde (1.0 equiv, 1.0 mmol)
-
Nucleophile: Phenylboronic acid (2.0 equiv, 2.0 mmol)
-
Precatalyst:
(1.5 mol %) -
Chiral Ligand: (S)-Spiro monophosphite (SIPOS) (6.0 mol %)
-
Base: Potassium Fluoride (KF) (2.0 equiv, 2.0 mmol)
-
Solvent System: 1,2-Dimethoxyethane (DME) / Deionized H
O (1:1 v/v, 4.0 mL total)
Step-by-Step Methodology
-
Catalyst Generation: In an oven-dried Schlenk tube under a strict argon atmosphere, charge
(5.8 mg, 0.015 mmol) and the (S)-spiro monophosphite ligand (0.06 mmol). -
Solvation & Activation: Add 2.0 mL of rigorously degassed DME. Stir at ambient temperature for 15 minutes.
-
IPC 1 (Validation Check): Observe the dissolution of the red/orange Rh dimer and a subtle color shift to pale yellow, accompanied by the micro-evolution of ethylene gas. This confirms the formation of the active Rh-ligand complex.
-
-
Substrate Addition: To the active catalyst solution, add phenylboronic acid (244 mg, 2.0 mmol) and KF (116 mg, 2.0 mmol).
-
Initiation: Inject 3-methoxybenzaldehyde (136 mg, 1.0 mmol) followed immediately by 2.0 mL of degassed deionized water.
-
Reaction Execution: Seal the tube and heat the biphasic mixture at 60 °C for 12–24 hours. Ensure vigorous stirring (>1000 rpm) to overcome mass transfer limitations between the aqueous and organic phases.
-
IPC 2 (Conversion Tracking): Monitor via TLC (Hexanes/EtOAc 4:1). The aldehyde (
) should cleanly convert to the highly polar carbinol product ( ).
-
-
Workup: Cool the vessel to room temperature. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification & Chiral Validation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:1) to afford the pure product.
-
IPC 3 (Chiral Integrity): Determine enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, 254 nm).
-
Quantitative Data & Catalyst Comparison
The choice of metal, ligand, and arylating agent profoundly impacts the yield and enantioselectivity. Table 1 summarizes the optimization data for the asymmetric synthesis of (3-Methoxyphenyl)(phenyl)methanol across authoritative literature standards.
| Catalyst System | Chiral Ligand Type | Solvent System | Temp (°C) | Yield (%) | ee (%) | Literature Source |
| (S)-Spiro Monophosphite | DME / H | 60 | 92 | 87 | 1[1] | |
| Dioxane / H | 30 | 90 | 95 | 2[2] | ||
| 2-Piperidino-amino alcohol | Toluene | 10 | 88 | 93 | 3[3] |
Note: While the Zinc-mediated protocol[3] offers excellent ee, the Rh-catalyzed boronic acid addition[1][2] is generally preferred in scalable drug development due to the superior functional group tolerance, moisture stability, and bench-safety of arylboronic acids compared to highly reactive, pyrophoric dialkylzinc reagents.
References
-
Duan, H.-F., Xie, J.-H., Shi, W.-J., Zhang, Q., & Zhou, Q.-L. (2006). "Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes Using Chiral Spiro Monophosphite Ligands." Organic Letters, 8(7), 1479-1481. 1
-
Nishimura, T., Kumamoto, H., Nagaosa, M., & Hayashi, T. (2010). "The concise synthesis of chiral tfb ligands and their application to the rhodium-catalyzed asymmetric arylation of aldehydes." Chemical Communications. 2
-
Fontes, M., Verdaguer, X., Solà, L., Pericàs, M. A., & Riera, A. (2004). "2-Piperidino-1,1,2-triphenylethanol: A Highly Effective Catalyst for the Enantioselective Arylation of Aldehydes." The Journal of Organic Chemistry, 69(7), 2532-2543. 3
Sources
Application Note: Derivatization of (3-Methoxyphenyl)(phenyl)methanol for High-Throughput Bioactivity Screening
Executive Summary & Mechanistic Rationale
The diarylmethane and benzhydrol motifs are privileged structural pharmacophores in medicinal chemistry, forming the core of over 300 established drug targets[1]. Specifically, (3-methoxyphenyl)(phenyl)methanol (commonly referred to as 3-methoxybenzhydrol) serves as a highly versatile synthetic scaffold. The meta-methoxy substitution provides a unique electronic environment—exerting an inductive electron-withdrawing effect while maintaining steric bulk—which critically modulates target binding affinity, lipophilicity, and metabolic stability.
As a Senior Application Scientist, I have designed this protocol to guide the systematic derivatization of this scaffold. By targeting the secondary hydroxyl group, we can generate diverse chemical libraries tailored for specific bioactivity screens:
-
O-Alkylation (Ethers): Benzhydryl ethers are classic H1-antihistamines and neuroactive agents[1].
-
O-Acylation (Esters): Inspired by 1'-acetoxychavicol acetate (ACA), benzhydrol esters demonstrate potent inhibitory effects on multiple myeloma cell growth via inactivation of the NF-κB signaling pathway[2].
-
O-Glycosylation: Glycosylated benzhydrol derivatives (particularly β-D-xylopyranosides) act as metabolically stable venous antithrombotic agents[3].
-
Unmodified Scaffold: The free alcohol itself exhibits protective bioactivity against potent liver carcinogens like Aflatoxin B1 (AfB1)[4].
Strategic Workflow for Library Generation
The following diagram illustrates the divergent synthetic strategy used to convert the base 3-methoxybenzhydrol scaffold into three distinct bioactive classes.
Fig 1: Divergent derivatization workflow for 3-methoxybenzhydrol bioactivity screening.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt the methodology.
Protocol A: Synthesis of 3-Methoxybenzhydryl Ethers (O-Alkylation)
Target: Diphenhydramine-like analogs for neuroactive screening. Causality Insight: The secondary alcohol of the benzhydrol core is sterically hindered. Using Sodium Hydride (NaH) in a polar aprotic solvent like Dimethylformamide (DMF) ensures complete, irreversible deprotonation. This forms a highly nucleophilic alkoxide capable of attacking sterically accessible alkyl halides via an SN2 mechanism.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1.0 mmol of (3-methoxyphenyl)(phenyl)methanol and dissolve in 5.0 mL of anhydrous DMF.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Slowly add 1.5 mmol of NaH (60% dispersion in mineral oil). Causality: Cooling prevents the exothermic deprotonation from degrading the solvent or substrate. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Dropwise, add 1.2 mmol of the desired alkyl halide (e.g., 2-dimethylaminoethyl chloride hydrochloride, pre-neutralized).
-
Reaction & Validation: Warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (Rf ~0.3) and the appearance of a less polar spot (Rf ~0.5) confirms completion.
-
Workup: Quench carefully with cold water (10 mL). Extract with Diethyl Ether (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Synthesis of 3-Methoxybenzhydryl Esters (O-Acylation)
Target: ACA-like analogs for anticancer (multiple myeloma) screening. Causality Insight: Direct esterification of benzhydrols with acyl chlorides is kinetically slow due to steric shielding. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly and efficiently transfers the acyl group to the hindered alcohol.
Step-by-Step Procedure:
-
Preparation: In a dried 50 mL flask, dissolve 1.0 mmol of the benzhydrol scaffold in 10 mL of anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add 1.5 mmol of Triethylamine (TEA) as an acid scavenger, followed by 0.1 mmol of DMAP.
-
Acylation: Cool the mixture to 0 °C. Slowly add 1.2 mmol of the chosen acyl chloride (e.g., acetyl chloride or a substituted benzoyl chloride) dissolved in 2 mL of DCM.
-
Reaction & Validation: Stir at room temperature for 2 hours. Self-Validation: TLC (Hexane:EtOAc 8:2) should show a rapid shift to a highly non-polar product spot (Rf ~0.7).
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP/TEA), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over Na₂SO₄ and evaporate the solvent.
Bioactivity Screening & Data Presentation
Once the library is synthesized, compounds are subjected to targeted high-throughput screening. Table 1 summarizes the expected quantitative bioactivity profiles based on structural analogs reported in the literature.
Table 1: Bioactivity Profile of Selected Benzhydrol Derivatives
| Derivative Class | Substitution Strategy | Target Assay / Mechanism | Observed/Expected Activity | Reference |
| Unmodified Alcohol | -OH (Free Alcohol) | HepG2 Cell Protection (AfB1 Toxicity) | 41.0% MRLCA at 50 µM | [4] |
| O-Acyl Ester | -COCH₃ (ACA analog) | IM-9 Cell Growth (NF-κB Inhibition) | IC₅₀ = 0.12 - 2.0 µM | [2] |
| O-Alkyl Ether | -CH₂CH₂N(CH₃)₂ | H1 Receptor Binding / Neuroactive | IC₅₀ ~ 10-25 nM | [1] |
| O-Glycoside | β-D-xylopyranosyl | Venous Thrombosis Rat Model | >50% Thrombus Reduction | [3] |
Mechanism of Action: Anticancer Esters
The esterified derivatives of the benzhydrol scaffold exhibit potent anticancer properties by specifically disrupting the NF-κB signaling cascade, preventing the transcription of survival genes in multiple myeloma cells[2].
Fig 2: Mechanism of NF-κB pathway inactivation by benzhydryl ester derivatives.
References
1.[2] Misawa, T., et al. "Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway." Bioorganic & Medicinal Chemistry, 2015. URL:[Link] 2.[3] Bellamy, F., et al. "Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents." Journal of Medicinal Chemistry, 1993. URL:[Link] 3.[4] Carter, A. C., et al. "Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1." Journal of Natural Products, 2019. URL:[Link] 4.[1] Frank, E., et al. "Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates." The Journal of Organic Chemistry, 2025. URL:[Link]
Sources
- 1. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
TLC visualization techniques for benzhydrol compounds
Application Note: Advanced TLC Visualization & Analysis of Benzhydrol Compounds
Abstract & Scope
Benzhydrol (diphenylmethanol) and its derivatives are critical pharmacophores in medicinal chemistry, serving as the core scaffold for antihistamines (e.g., Diphenhydramine), antimuscarinics, and agrochemicals. In synthetic workflows, they are most commonly encountered as the reduction product of benzophenones or the addition product of phenyl organometallics to benzaldehydes.
This guide provides a rigorous technical framework for the chromatographic analysis of benzhydrols. Unlike simple aliphatic alcohols, the diphenylmethane scaffold offers unique "handles" for visualization—specifically its UV activity and benzylic reactivity. This protocol details non-destructive and destructive visualization methods, emphasizing the differentiation between the alcohol product and the ketone starting material.[1]
Chromatographic Behavior & Rf Analysis
Before visualization, proper separation is required.[2] Benzhydrols possess a secondary hydroxyl group capable of hydrogen bonding, often leading to "tailing" on silica gel if the eluent is too non-polar.
Relative Retention (Elutropic Series): In standard non-polar to moderately polar solvents (e.g., Hexanes/Ethyl Acetate or Toluene), the polarity order is generally: Biphenyl (Non-polar) > Benzophenone (Ketone) > Benzhydrol (Alcohol)
-
Benzhydrol (
): Moves slower due to H-bonding with silica silanols. -
Benzophenone (
): Moves faster; lacks H-bond donor capability.
Standardized
Note:
Visualization Techniques
A. Non-Destructive Visualization (UV 254 nm)
-
Mechanism: Benzhydrols possess two phenyl rings conjugated to the central carbon. Although the conjugation is interrupted by the
hybridized carbon in the alcohol, the isolated phenyl rings strongly absorb UV light at 254 nm. -
Observation: On
silica plates (containing Zinc Silicate or Manganese-activated Zinc Silicate), benzhydrol spots appear dark/purple against a bright green fluorescent background. -
Limit of Detection: < 1 µg.
-
Protocol: Always perform UV visualization first. Circle spots with a soft pencil before applying chemical stains.
B. Destructive Chemical Staining
When UV is insufficient (e.g., complex mixtures) or functional group confirmation is needed, chemical stains are employed.[1]
-
Mechanism: PMA is a heteropolyacid containing Molybdenum(VI). Upon heating, the alcohol moiety of benzhydrol reduces Mo(VI) (yellow) to Mo(V) (molybdenum blue/green).
-
Observation: Dark blue/green spots on a light yellow/green background.
-
Specificity: General for reducing agents (alcohols, phenols).
-
Mechanism: This is the most diagnostic stain for benzhydrols.
-
Acid Catalysis: Sulfuric acid protonates the alcohol, facilitating the loss of water to form a stable, resonance-stabilized benzhydryl cation (
). -
Complexation: The electrophilic carbocation reacts with the electron-rich aromatic ring of vanillin (Electrophilic Aromatic Substitution) or condenses with the aldehyde to form highly conjugated, colored adducts [2].
-
-
Observation: Benzhydrols typically yield distinctive blue, violet, or dark green spots upon heating. This contrasts with ketones (benzophenone), which often do not stain or turn a faint yellow/orange.
-
Usage: Critical for monitoring the reduction of Benzophenone
Benzhydrol. -
Observation:
-
Benzophenone: Forms a bright Orange/Red precipitate (hydrazone formation).
-
Benzhydrol: No Reaction (remains yellow/colorless).
-
-
Utility: If your product spot turns orange with DNP, the reduction is incomplete.
Decision Logic & Workflows
Workflow 1: Selecting the Right Visualization Method
Figure 1: Decision matrix for selecting the appropriate visualization technique based on analytical requirements.
Workflow 2: Reaction Monitoring (Reduction of Benzophenone)
Figure 2: Logic flow for monitoring the reduction of benzophenone to benzhydrol.
Detailed Protocols
Protocol A: Preparation of Vanillin Stain
Best for: High-sensitivity identification of benzhydrols.
Reagents:
Procedure:
-
Dissolve 15 g of vanillin in 250 mL of ethanol in a chemically resistant jar.
-
SLOWLY add 2.5 mL of concentrated sulfuric acid while stirring. Caution: Exothermic.
-
Store at room temperature or refrigerator. Discard if the solution turns dark blue/black (shelf life ~1-2 months).
Staining Steps:
-
Elute the TLC plate and air dry completely (residual solvent can affect staining).
-
Dip the plate into the solution using forceps; ensure total immersion for 1-2 seconds.
-
Wipe the back of the plate with a paper towel.[5]
-
Heat gently with a heat gun (approx. 150°C - 200°C) or on a hot plate.
-
Stop heating when colored spots appear. Overheating will char the plate (turn it uniform brown/black).
Protocol B: Preparation of PMA Stain
Best for: General "check-all" visualization.
Reagents:
Procedure:
-
Dissolve 10 g of PMA in 100 mL of ethanol.
-
Stir until solids are fully dissolved (solution will be yellow).
Staining Steps:
-
Dip the dried TLC plate.
-
Heat vigorously. PMA requires more heat than Vanillin to develop.
-
Look for deep green spots.
Troubleshooting & Expert Insights
-
Issue: "The spots are streaking/tailing."
-
Cause: The hydroxyl group of benzhydrol interacts strongly with the acidic silica surface.
-
Fix: Add 1% Triethylamine (TEA) to your eluent to neutralize silica sites, OR switch to an alumina plate.
-
-
Issue: "I can't distinguish Product from Starting Material."
-
Issue: "The Vanillin stain is too dark/background is noisy."
-
Cause: The stain is old or the plate was overheated.
-
Fix: Prepare fresh stain. When heating, move the heat gun in a circular motion and stop immediately upon color development.
-
References
-
Separating a Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography . WPMU CDN (Standardized Laboratory Curriculum). Available at: [Link]
-
Visualizing TLC Plates . Chemistry LibreTexts. Available at: [Link]
-
TLC Stains and Recipes . Reach Devices. Available at: [Link]
-
TLC Stain Recipes . Princeton University Department of Chemistry. Available at: [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. Curly Arrow: Let's talk about TLCs Part 3 - Phosphomolybdic Acid (PMA) Stain [curlyarrow.blogspot.com]
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- 8. jsr.org [jsr.org]
Application Note: High-Resolution NMR Analysis of (3-Methoxyphenyl)(phenyl)methanol
A Detailed Protocol for Optimal Sample Preparation and Data Acquisition
Introduction
(3-Methoxyphenyl)(phenyl)methanol is a benzhydrol derivative of significant interest in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for its structural elucidation and purity assessment. The quality of the resulting NMR spectrum is profoundly dependent on the meticulous preparation of the sample. This application note provides a comprehensive, field-proven protocol for the preparation of (3-Methoxyphenyl)(phenyl)methanol for high-resolution NMR analysis. As a guide for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the causality behind each step to ensure reproducible, high-quality results.
Analyte Profile and Pre-Analysis Considerations
Chemical Structure:
-
IUPAC Name: (3-Methoxyphenyl)(phenyl)methanol
-
Molecular Formula: C₁₄H₁₄O₂
-
Molecular Weight: 214.26 g/mol
-
Key Features: This molecule possesses two aromatic rings, a secondary alcohol (-OH) group, and a methoxy (-OCH₃) group. These functional groups dictate its solubility and chemical reactivity, which are critical considerations for solvent selection.
Solvent Selection: The Foundation of a Quality Spectrum
The primary goal in solvent selection is to completely dissolve the analyte while minimizing interference with the resulting spectrum.[1][2] Deuterated solvents, in which hydrogen atoms (¹H) are replaced by deuterium (²H), are essential. This substitution eliminates overwhelming solvent signals in ¹H NMR and provides the deuterium signal required for the spectrometer's field-frequency lock.
For (3-Methoxyphenyl)(phenyl)methanol, two primary solvents are recommended:
-
Chloroform-d (CDCl₃): This is the preferred solvent for many organic compounds due to its moderate polarity and ability to dissolve a wide range of non-polar to moderately polar molecules.[1][3] Published data confirms its suitability for (3-Methoxyphenyl)(phenyl)methanol.[4] Its residual proton signal at ~7.26 ppm serves as a convenient secondary chemical shift reference.[1][5]
-
Scientist's Note: Be aware that CDCl₃ can be slightly acidic and may cause degradation of highly acid-sensitive compounds.[6] While this is not typically an issue for stable benzhydrols, it is a factor to consider.
-
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, DMSO-d₆ is an excellent alternative if solubility in CDCl₃ is limited.
-
Scientist's Note: DMSO is notoriously hygroscopic, meaning it readily absorbs atmospheric water.[7] This residual water peak (~3.4 ppm) can sometimes obscure analyte signals. Furthermore, the stability of compounds in DMSO can be variable, with potential for oxidation or hydrolysis over time, although many compounds are stable for extended periods under proper storage.[7][8][9][10]
-
Materials and Equipment
| Category | Item | Specifications & Rationale |
| Analyte | (3-Methoxyphenyl)(phenyl)methanol | Solid, >95% purity. Impurities can complicate spectral interpretation. |
| Solvents | Chloroform-d (CDCl₃) or DMSO-d₆ | High isotopic enrichment (≥99.8 atom % D) to minimize residual proton signals.[11] |
| Non-deuterated solvents (for cleaning) | Acetone or Dichloromethane. Acetone is effective for many organic compounds but should be avoided for final rinses of tubes before drying as it can leave a residue.[12] | |
| Glassware | High-Quality NMR Tubes | 5 mm outer diameter, rated for the spectrometer's field strength (e.g., 500 MHz).[6] Tubes must have high concentricity and camber to prevent spinning sidebands.[12][13][14] |
| Pasteur Pipettes | For filtration and sample transfer. | |
| Small Vials | For weighing the sample and performing solubility tests. | |
| Consumables | Glass Wool | For filtering the sample solution. Crucially, do not use cotton wool , as solvents can leach impurities from it that are visible in ¹H NMR spectra. |
| NMR Tube Caps | Polyethylene caps provide a good seal to minimize solvent evaporation.[3][12] | |
| Equipment | Analytical Balance | For accurate weighing of the sample. |
| Vortex Mixer / Sonicator | To aid in the complete dissolution of the sample.[12] |
Protocol: Step-by-Step Sample Preparation
This protocol is designed as a self-validating system. Adherence to each step minimizes common sources of error, leading to a high-quality sample that is a prerequisite for a high-quality spectrum.
Phase 1: Weighing and Dissolution
-
Weigh the Sample: Accurately weigh the desired amount of (3-Methoxyphenyl)(phenyl)methanol into a clean, dry vial.
-
For ¹H NMR: 5–15 mg is the optimal range for small molecules.[6] This provides a strong signal without causing issues related to high viscosity or concentration effects.
-
For ¹³C NMR: A higher concentration is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Aim for 20–50 mg.[3]
-
-
Add the Solvent: Using a clean pipette, add the appropriate volume of deuterated solvent to the vial.
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample dissolves completely. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.
-
Rationale: Undissolved solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks that cannot be corrected by shimming.[5]
-
Phase 2: Filtration and Transfer
This is the most critical step for achieving sharp spectral lines.
-
Prepare a Filtration Pipette: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. The plug should be compact enough to filter particulates but not so large that it traps a significant volume of the sample solution.
-
Filter the Sample: Filter the sample solution through the prepared pipette directly into the NMR tube. This action removes any microparticulates or dust.
-
Check Sample Height: Once transferred, check that the sample height is within the optimal 4.0–5.0 cm range.
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination.[3] Label the tube clearly just below the cap.
Workflow for NMR Sample Preparation
Caption: Workflow from solid analyte to spectrometer-ready sample.
Spectrometer Setup and Optimization
A perfectly prepared sample still requires proper instrument setup to yield a high-resolution spectrum.
Locking and Shimming: The Art of Homogeneity
The process of "shimming" adjusts small electromagnetic coils to counteract inhomogeneities in the main magnetic field (B₀), ensuring all molecules in the sample experience the identical field strength.[15][16][17]
-
Sample Insertion & Locking: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the field, stabilizing it against drift.[16]
-
Iterative Shimming Protocol: Shimming is an iterative process of maximizing the lock signal level.[16]
-
Begin by adjusting the lower-order on-axis shims: Z1 and Z2. Adjust Z1 for a maximum lock level, then adjust Z2 for a maximum, and then return to Z1 to re-optimize. Repeat this cycle until no further improvement is seen.[15][18]
-
Proceed to higher-order on-axis shims (Z3, Z4) in the same iterative fashion.
-
If peak shape is still poor or spinning sidebands are present, the sample may need to be spun (typically at 20 Hz). If sidebands are large (>1%), non-spinning shims like X, Y, XZ, and YZ may need adjustment.[15][17]
-
Shimming Logic Flowchart
Caption: Iterative process for optimizing magnetic field homogeneity.
Protocol Validation and Troubleshooting
| Observation | Potential Cause(s) | Corrective Action |
| Broad, distorted peaks | 1. Poor shimming.2. Particulate matter in the sample.3. Sample concentration is too high, increasing viscosity. | 1. Re-shim the sample carefully, focusing on Z1/Z2.2. Re-prepare the sample, ensuring meticulous filtration.3. Dilute the sample or prepare a new, less concentrated one. |
| Peaks are sharp, but have small "sidebands" at equal distances | 1. Poor non-spinning shims (X, Y).2. Imperfect NMR tube (poor camber or concentricity).[12][14] | 1. Adjust X and Y shims.2. Transfer the sample to a new, high-quality NMR tube. |
| Unexpected peaks in the spectrum | 1. Impurities in the original sample.2. Contamination from glassware or solvent.3. Residual water in the solvent (especially DMSO-d₆).[2] | 1. Check purity of starting material.2. Ensure all glassware is scrupulously clean.3. Use fresh, high-purity deuterated solvent from a sealed ampoule. |
| No lock signal or very weak lock | 1. Insufficient deuterated solvent.2. Incorrect sample positioning in the magnet. | 1. Ensure sample height is at least 4 cm.2. Check that the spinner is set to the correct depth for the specific probe. |
Summary of Key Parameters
| Parameter | Recommended Value | Rationale |
| Analyte Mass (¹H NMR) | 5-15 mg | Optimal signal-to-noise without viscosity issues.[6] |
| Analyte Mass (¹³C NMR) | 20-50 mg | Overcomes the low sensitivity of the ¹³C nucleus.[3] |
| Solvent | Chloroform-d (CDCl₃) | Excellent solubility for the analyte and common in literature.[1][4] |
| Solvent Volume | 0.6-0.7 mL | Achieves the optimal sample height of 4-5 cm for shimming.[6] |
| NMR Tube | 5 mm, High Precision | Minimizes spectral artifacts like spinning sidebands.[12][14] |
| Filtration | Mandatory (Glass Wool) | Removes particulates that destroy magnetic field homogeneity. |
References
-
University of Leicester. NMR Sample Preparation. Available at: [Link]
-
Bio-NMR Core. Shimming: Theory and Practice. Available at: [Link]
-
Matrix Fine Chemicals. (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3. Available at: [Link]
-
iChemical. (3-Methoxyphenyl)methanol, CAS No. 6971-51-3. Available at: [Link]
-
University of Lisbon. (2006, June 15). Shimming and locking. Available at: [Link]
-
Wikipedia. NMR tube. Available at: [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]
-
PubChem. [3-(Methoxymethyl)phenyl]methanol. Available at: [Link]
-
Carl ROTH. Deuterated Compounds for NMR. Available at: [Link]
-
Resonance Report. NMR-010: Proper Cleaning Procedures for NMR Sample Tube. Available at: [Link]
-
University of California, San Diego. (2004, May 11). How to Shim on a Varian. Available at: [Link]
-
University of Arizona. Sample Preparation & NMR Tubes. Available at: [Link]
-
NORELL®. Technical Information - NMR Tubes. Available at: [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
-
University of Wisconsin-Madison. (1991, December 17). SHIMMING AN NMR MAGNET. Available at: [Link]
-
NESG Wiki. (2009, December 9). Shimming. Available at: [Link]
-
ResearchGate. (2013, July 9). What are the minimum amounts of samples needed for 1H-NMR and 13C-NMR?. Available at: [Link]
-
EPFL. InfoSheet : NMR sample preparation. Available at: [Link]
-
Royal Society of Chemistry. (2021). Supporting Information. Available at: [Link]
-
Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
-
SpectraBase. Tris(3-methoxyphenyl)methanol. Available at: [Link]
-
University of Ottawa. Common NMR Solvents - Reference Data. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Stability study of 5 in DMSO‐d6 and 10 mM phosphate buffer.... Available at: [Link]
-
ResearchGate. NMR Solvent Data Chart. Available at: [Link]
-
ResearchGate. Solution stability of 1 in DMSO‐d6 by ¹H NMR spectroscopy.... Available at: [Link]
-
BK Instruments Inc. NMR Solvent data chart. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for: Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands. Available at: [Link]
Sources
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. rsc.org [rsc.org]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. NMR tube - Wikipedia [en.wikipedia.org]
- 13. Technical Information [secure.nmrtubes.com]
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- 18. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Synthesis of Diarylmethanols
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address critical failure points in the synthesis of (3-Methoxyphenyl)(phenyl)methanol . This transformation—typically achieved via the nucleophilic addition of 3-methoxyphenylmagnesium bromide to benzaldehyde (or phenylmagnesium bromide to 3-methoxybenzaldehyde)—is a fundamental C–C bond-forming reaction. However, researchers frequently encounter low yields due to reagent degradation, incomplete activation, or improper workup conditions.
This guide provides a mechanistic troubleshooting framework, quantitative optimization data, and self-validating standard operating procedures (SOPs) to ensure high-fidelity synthesis.
Diagnostic Troubleshooting Workflow
Before adjusting your stoichiometry or solvent systems, consult the decision tree below to isolate the specific phase where your yield is being compromised.
Diagnostic workflow for troubleshooting diarylmethanol Grignard synthesis.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: My magnesium turnings aren't dissolving, and the reaction won't initiate. What is the mechanistic failure here? A1: The surface of metallic magnesium rapidly oxidizes in air to form a passivating layer of magnesium oxide (MgO). This insulating layer prevents the necessary Single Electron Transfer (SET) from the Mg(0) surface to the aryl halide (e.g., 3-bromoanisole). To overcome this, chemical activation is required. Adding a crystal of iodine (I₂) forms MgI₂, which chemically etches the surface. Alternatively, adding 1,2-dibromoethane acts as an entraining agent; it reacts rapidly with Mg to form ethylene gas and MgBr₂, physically fracturing the oxide layer and exposing pristine Mg(0) for your primary reaction.
Q2: I initiated the reaction, but my final yield of (3-Methoxyphenyl)(phenyl)methanol is still under 40%. Why? A2: Assuming complete consumption of the aryl halide, low yields typically stem from inaccurate Grignard stoichiometry or moisture quenching. Grignard reagents are highly hygroscopic; adventitious water in your solvent or on glassware will protonate the reagent, yielding 3-methoxybenzene (anisole) instead of your target nucleophile. Furthermore, assuming a 100% conversion of Mg to Grignard is a critical error. You must titrate your Grignard reagent prior to the addition step. Using Knochel’s titration method with LiCl and I₂ ensures you know the exact molarity, allowing you to use a precise 1.2–1.5x sacrificial excess to drive the nucleophilic addition to completion .
Q3: Why is my product mixture turning black and yielding complex byproducts? A3: Extended reflux times (e.g., >3 hours) or excessive heating during Grignard formation can lead to Wurtz-type homocoupling (forming 3,3'-dimethoxybiphenyl) or solvent degradation. Tetrahydrofuran (THF) is the preferred solvent because its oxygen lone pairs strongly coordinate and stabilize the electrophilic magnesium species, but prolonged boiling of highly concentrated Grignard reagents can lead to decomposition. Once the Mg is consumed, cool the reaction immediately.
Q4: During workup, I get a stubborn emulsion and my isolated product shows dehydration byproducts on NMR. How do I fix this? A4: Diarylmethanols are highly susceptible to acid-catalyzed dehydration because the resulting carbocation is heavily resonance-stabilized by the two flanking aromatic rings . If you quench the reaction with a strong acid (like 1M HCl) to dissolve magnesium salts, you will inadvertently dehydrate your product into an ether or alkene derivative . Always quench with a mild proton source, such as saturated aqueous ammonium chloride (NH₄Cl), at 0 °C. If emulsions form, filter the biphasic mixture through a pad of Celite rather than adding stronger acids.
Quantitative Yield Optimization Data
The following table summarizes the impact of specific procedural adjustments on the overall yield of (3-Methoxyphenyl)(phenyl)methanol, based on validated laboratory data.
| Optimization Parameter | Sub-optimal Condition | Optimized Condition | Yield Impact | Mechanistic Rationale |
| Mg Activation | None (Ambient) | I₂ + 1,2-dibromoethane | +25–40% | Removes passivating MgO layer, exposing active Mg(0) for SET. |
| Grignard Stoichiometry | 1.0 Equivalent | 1.2–1.5 Equivalents | +15–20% | Sacrificial excess consumes adventitious moisture and drives the equilibrium to completion. |
| Workup Quench | Aqueous HCl (1M) | Saturated aq. NH₄Cl | +30% | Prevents acid-catalyzed dehydration of the sensitive diarylmethanol product. |
| Reagent Titration | Assumed 100% Conversion | Knochel LiCl/I₂ Titration | +10–15% | Ensures accurate stoichiometry, preventing unreacted benzaldehyde from contaminating the product. |
Standard Operating Procedures (SOPs)
To ensure a self-validating system, do not proceed to the nucleophilic addition (Part C) without first verifying the concentration of your Grignard reagent (Part B).
Part A: Preparation of 3-Methoxyphenylmagnesium bromide
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under a continuous flow of ultra-high purity Argon.
-
Activation: Add magnesium turnings (1.46 g, 60 mmol, 1.5 eq) and a single crystal of iodine. Heat gently with a heat gun until purple iodine vapors fill the flask, then let cool.
-
Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, dissolve 3-bromoanisole (7.48 g, 40 mmol, 1.0 eq) in 30 mL of anhydrous THF. Add 2 mL of this solution to the Mg turnings. If bubbling does not start within 5 minutes, add 2 drops of 1,2-dibromoethane.
-
Formation: Once the reaction initiates (exothermic bubbling, loss of iodine color), add the remaining 3-bromoanisole solution dropwise over 30 minutes to maintain a gentle reflux.
-
Completion: Stir at room temperature for an additional 1 hour. The solution should turn dark grey/brown, and most Mg turnings should be consumed.
Part B: Knochel Titration of the Grignard Reagent
This step relies on the rapid reaction between organometallic compounds and iodine in THF saturated with LiCl. The LiCl prevents the precipitation of mixed magnesium halides, allowing a sharp color change.
-
LiCl Solution: Prepare a 0.5 M solution of anhydrous LiCl in THF.
-
Iodine Preparation: In a flame-dried 10 mL vial flushed with Argon, accurately weigh exactly 254 mg (1.00 mmol) of I₂.
-
Dissolution: Add 3 mL of the 0.5 M LiCl/THF solution to the vial and stir until the iodine is completely dissolved (dark brown solution). Cool to 0 °C.
-
Titration: Using a 1.00 mL graduated syringe, add the prepared 3-methoxyphenylmagnesium bromide dropwise to the iodine solution until the dark brown color completely disappears, leaving a clear, colorless solution.
-
Calculation: Molarity (M) = 1.00 mmol / Volume of Grignard added (mL).
Part C: Nucleophilic Addition & Workup
-
Addition: Based on the titration, calculate the volume of Grignard reagent required to equal 1.2 equivalents relative to your aldehyde. Transfer this volume to a clean, flame-dried flask under Argon and cool to 0 °C.
-
Reaction: Dissolve benzaldehyde (1.0 eq) in 10 mL anhydrous THF. Add this dropwise to the cooled Grignard solution. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Quenching: Cool the mixture back to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise. Crucial: Do not use HCl or H₂SO₄ to avoid dehydrating the diarylmethanol.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-Methoxyphenyl)(phenyl)methanol. Purify via flash column chromatography if necessary.
References
-
Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891.[Link]
-
Schmidt, F., & Stemmler, R. T. (2010). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. National Institutes of Health (PMC).[Link]
-
Ortiz, P., et al. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis, 6(2), 1123-1127.[Link]
Troubleshooting 1H NMR spectrum of substituted benzhydrols
Technical Support Center: Troubleshooting H NMR Spectra of Substituted Benzhydrols
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of substituted benzhydrols (diphenylmethanols). As a Senior Application Scientist, I have structured this guide to move beyond basic peak assignments, focusing instead on the causality of spectral anomalies and providing self-validating experimental protocols to ensure absolute scientific integrity in your analyses.
Reference Data: Chemical Shift Baselines
Before troubleshooting, it is critical to establish the baseline quantitative data for a standard benzhydrol molecule. The chemical shifts of the methine (Ar–CH –OH) and hydroxyl (Ar–CH–OH ) protons are highly sensitive to the electronic environment and the chosen deuterated solvent.
Table 1: Expected
| Proton Type | Shift in CDCl | Shift in DMSO-d | Multiplicity | Mechanistic Notes |
| Methine (CH) | ~5.85[1] | ~5.70 - 5.90 | Singlet (CDCl | Deshielded by adjacent oxygen and two aromatic rings. Splits in DMSO due to |
| Hydroxyl (OH) | ~2.25[1] | ~5.50 - 6.00 | Broad Singlet (CDCl | Highly variable. Rapid exchange in CDCl |
| Aromatic (Ar-H) | ~7.20 - 7.45[1] | ~7.15 - 7.40 | Complex Multiplets | Upfield compared to benzophenone (~7.40–7.80 ppm) due to the loss of the electron-withdrawing carbonyl[1]. |
Diagnostic Workflow for Benzhydrol NMR
Use the following logical workflow to systematically diagnose and resolve unexpected spectral features in your benzhydrol samples.
Diagnostic workflow for troubleshooting 1H NMR spectra of substituted benzhydrols.
Troubleshooting FAQs
Q1: My hydroxyl (-OH) peak is completely missing or appears as a very broad hump in CDCl
Q2: In CDCl
Q3: How can I definitively tell if my sample is contaminated with unreacted benzophenone from the reduction step?
A: Look at the aromatic region and the ~5.8 ppm mark. Benzophenone contains an sp
Q4: The aromatic region of my asymmetrically substituted benzhydrol is a completely overlapping multiplet. How do I resolve the specific substitutions?
A: Overlapping product peaks in CDCl
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, utilize these self-validating protocols when troubleshooting your spectra.
Protocol A: D O Exchange for Labile Proton Verification
This protocol confirms whether a broad or ambiguous peak belongs to an exchangeable proton (like -OH) or is an impurity[4].
-
Initial Acquisition: Prepare your benzhydrol sample in CDCl
(approx. 10-15 mg in 0.6 mL) and acquire a standard H NMR spectrum. Identify the suspected -OH peak. -
Addition: Remove the NMR tube from the spectrometer. Add 1 to 2 drops of high-purity deuterium oxide (D
O) directly into the tube. -
Agitation: Cap the tube securely and shake vigorously for 30 to 60 seconds to ensure the biphasic mixture interacts fully.
-
Re-acquisition: Place the tube back into the spectrometer, re-shim (as the lock signal may have shifted slightly), and acquire a new spectrum.
-
Validation: The suspected -OH peak should completely disappear (or drastically diminish), and a new H-O-D peak will appear at ~4.7 ppm (in CDCl
), confirming the original peak was an exchangeable hydroxyl proton[3].
Protocol B: Solvent-Induced Coupling Resolution (DMSO-d )
Use this protocol to observe the
-
Sample Preparation: Ensure your benzhydrol sample is rigorously dried under high vacuum to remove trace water, which can interfere with the DMSO solvent effect.
-
Dissolution: Dissolve 5–10 mg of the sample in 0.5 mL of anhydrous DMSO-d
(preferably from a fresh ampoule to avoid absorbed atmospheric moisture). -
Acquisition: Acquire the
H NMR spectrum. -
Validation: Analyze the region between 5.50 and 6.00 ppm. You should observe two distinct doublets with identical coupling constants (
Hz). One doublet corresponds to the methine proton, and the other to the hydroxyl proton.
References
-
"Reduction of Benzophenone to Produce Benzhydrol and Study It's Properties" - Essays.club. 1
-
"Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis" - IvyPanda. 6
-
"Troubleshooting 1H NMR Spectroscopy" - University of Rochester.3
-
"Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma" - SciSpace. 2
-
"Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides" - Benchchem. 4
-
"1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts" - Academia.edu. 5
-
"Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol" - Thieme Connect. 7
Sources
- 1. Reduction of Benzophenone to Produce Benzhydrol and Study It’s Properties - Essays [en.essays.club]
- 2. scispace.com [scispace.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 6. ivypanda.com [ivypanda.com]
- 7. thieme-connect.de [thieme-connect.de]
Technical Support Center: Optimizing 3-Methoxybenzhydrol Synthesis
Welcome to the Technical Support Center for the synthesis of 3-methoxybenzhydrol (also known as (3-methoxyphenyl)(phenyl)methanol). As a Senior Application Scientist, I have structured this guide to address the mechanistic causality behind common experimental failures.
There are two primary synthetic pathways to access this diarylmethyl alcohol: the Grignard Addition (Route A) and the Ketone Reduction (Route B). Below, you will find a comparative analysis, detailed protocols, and troubleshooting FAQs designed to ensure your workflow is a self-validating system.
Synthetic Strategy & Workflow Visualization
Diagram illustrating the two primary synthetic pathways for 3-methoxybenzhydrol formation.
Route A: Grignard Addition
This route builds the benzhydrol scaffold by coupling 3-methoxybenzaldehyde with phenylmagnesium bromide. It is highly efficient but notoriously sensitive to environmental conditions.
Experimental Protocol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Substrate Dissolution: Dissolve 3-methoxybenzaldehyde (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dropwise add phenylmagnesium bromide (1.2 equiv, typically 3M in diethyl ether) over 15 minutes to control the exothermic reaction.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Quenching: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc) to yield the pure 3-methoxybenzhydrol.
Step-by-step experimental workflow for the Grignard addition route.
Troubleshooting & FAQs (Route A)
Q: Why is my reaction yield low with significant unreacted starting material? A: This is almost always caused by moisture quenching the Grignard reagent. Grignard reagents are highly basic and react instantaneously with ambient water to form benzene, destroying your reagent titer. As standard practice in 1, ensure all glassware is flame-dried under vacuum and use strictly anhydrous THF[1].
Q: I observe a non-polar byproduct on TLC. What is it and how do I prevent it? A: You are likely observing biphenyl, a common byproduct formed via Wurtz-type coupling or oxidative dimerization of the phenylmagnesium bromide. This side reaction is accelerated by excess reagent and high temperatures. To mitigate this, strictly control the temperature at 0 °C during the addition phase and avoid using a massive excess of the Grignard reagent (1.2 equivalents is optimal).
Q: Why shouldn't I quench the Grignard reaction with aqueous HCl? A: Quenching with strong acids leads to acid-catalyzed side reactions. Benzhydrols readily undergo dehydration in the presence of strong Brønsted acids to form 2[2]. These carbocations can then react with the solvent or unreacted starting materials to form symmetrical ethers or polymeric byproducts. Always use a mild, slightly acidic quench like saturated aqueous NH₄Cl.
Route B: Borohydride Reduction
This route relies on the reduction of 3-methoxybenzophenone using Sodium Borohydride (NaBH₄). It is highly scalable, safer, and less sensitive to moisture than the Grignard route.
Experimental Protocol
-
Preparation: Dissolve 3-methoxybenzophenone (1.0 equiv) in methanol to create a 0.2 M solution in a round-bottom flask.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath to control the exothermic release of hydrogen gas.
-
Reagent Addition: Slowly add NaBH₄ (1.5 equiv) in small portions over 10 minutes.
-
Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature. Stir until completion (typically 1-2 hours, monitor via TLC).
-
Quenching: Quench the reaction by slowly adding distilled water or saturated NH₄Cl to destroy excess NaBH₄.
-
Concentration: Concentrate the mixture under reduced pressure to remove the majority of the methanol solvent.
-
Workup: Dilute the remaining aqueous mixture with water and extract with dichloromethane (DCM) or ethyl acetate (3x). Wash with brine, dry over MgSO₄, and concentrate to yield the product.
Troubleshooting & FAQs (Route B)
Q: Why is the reduction sluggish when I use THF as the solvent? A: Sodium borohydride reductions are highly solvent-dependent. While THF dissolves the ketone well, NaBH₄ reduction is significantly accelerated in 3[3]. The protic solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity, and stabilizes the transition state during the hydride transfer.
Q: Is it safe to use methanol with NaBH₄? Won't it react with the solvent? A: Yes, it is safe. Unlike lithium aluminum hydride (LiAlH₄), which reacts violently with protic solvents, 3 at 0 °C[3]. Using a slight excess of NaBH₄ (1.5 equivalents) easily compensates for any minor reagent degradation while taking full advantage of the kinetic acceleration provided by the protic environment.
Quantitative Data Presentation
The table below summarizes the operational parameters and expected outcomes for both synthetic routes, allowing researchers to choose the optimal path based on their laboratory constraints.
| Parameter | Route A: Grignard Addition | Route B: Ketone Reduction |
| Primary Precursor | 3-Methoxybenzaldehyde | 3-Methoxybenzophenone |
| Reagent | Phenylmagnesium bromide (PhMgBr) | Sodium borohydride (NaBH₄) |
| Optimal Solvent | Anhydrous THF or Diethyl Ether | Methanol or Ethanol |
| Temperature Profile | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Typical Yield | 75% - 85% | 85% - 95% |
| Primary Impurities | Biphenyl, unreacted aldehyde | Unreacted ketone, borate salts |
| Moisture Sensitivity | Extremely High (Requires anhydrous conditions) | Low (Tolerates atmospheric moisture) |
References
-
Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1 Source: ACS Publications URL:[Link]
-
Direct Substitution of Alcohols in Pure Water by Brønsted Acid Catalysis Source: MDPI URL:[Link]
-
NaBH4 Reduction of Ketone to Alcohol: Lab Experiment Source: Studylib URL:[Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in Diarylmethanol Synthesis
Welcome to the Diarylmethanol Synthesis Support Center. This portal is designed for researchers and drug development professionals to troubleshoot common side reactions—such as over-reduction, etherification, and pinacol coupling—encountered during the synthesis of diarylmethanols.
Rather than just providing generalized steps, this guide delves into the mechanistic causality behind each side reaction and offers self-validating protocols to ensure your synthetic workflows remain robust and reproducible.
Part 1: Diagnostic Workflow
Before adjusting your reaction conditions, you must accurately identify the side product. Use the diagnostic flowchart below to correlate your LC-MS and NMR data with the specific mechanistic failure point in your synthesis.
Diagnostic flowchart for identifying diarylmethanol side reactions based on mass shift.
Part 2: Troubleshooting Guides & Mechanistic Causality
Issue 1: Over-Reduction to Diarylmethanes
Causality: The reductive deoxygenation of diarylmethanols proceeds via a highly stable carbocationic intermediate. This species is formed by the protonation or Lewis acid complexation of the newly formed hydroxyl group. When electron-donating groups (EDGs) such as methoxy or methyl groups are present on the aryl rings, the carbocation is heavily stabilized. This accelerates the rate of secondary hydride attack from the reducing agent (e.g.,
Self-Validating Protocol: Controlled Reduction of Electron-Rich Benzophenones
-
Setup: Dissolve the benzophenone derivative (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C.
-
Reagent Addition: Add
(1.05 eq) portion-wise over 15 minutes.-
Validation Check: Vigorous effervescence (
gas) should subside between additions. A color change from yellow (ketone) to colorless (alkoxide) indicates reaction progress.
-
-
Monitoring: Stir for 30 minutes at 0 °C. Check by TLC (Hexanes/EtOAc 4:1).
-
Validation Check: If the starting material is consumed, proceed immediately to quench. Do not let the reaction warm to room temperature, as thermal energy promotes the carbocation-mediated over-reduction.
-
-
Quench: Add acetone (2.0 eq) to consume excess
, followed by saturated aqueous .-
Validation Check: The aqueous layer pH should be ~7. Strictly avoid strong acids (like
), which trigger carbocation formation.
-
Issue 2: Bis(diarylmethyl) Ether Formation (Homocoupling)
Causality: Diarylmethanols are exceptionally sensitive to acidic conditions. During an acidic workup or even upon prolonged standing in unbuffered halogenated solvents, the hydroxyl group is protonated and eliminated as water. The resulting diarylmethyl carbocation is trapped by a second molecule of the unreacted diarylmethanol via an
Self-Validating Protocol: Mild Basic Workup for Acid-Sensitive Diarylmethanols
-
Quench: Terminate the reduction by the slow addition of saturated aqueous
at 0 °C until the aqueous layer reaches pH 8.-
Validation Check: Evolution of
gas ceases, and pH paper confirms slightly basic conditions, neutralizing any trace acids that cause etherification.
-
-
Extraction: Extract with ethyl acetate (3 x 20 mL).
-
Drying: Wash the combined organic layers with brine, then dry over anhydrous
.-
Validation Check: The solution must be clear. Do not use
, as it acts as a mild Lewis acid and can promote etherification upon solvent concentration.
-
-
Concentration: Evaporate the solvent under reduced pressure with a water bath strictly below 35 °C.
-
Validation Check:
NMR of the crude residue should show the characteristic benzylic methine proton (~5.8 ppm) without the downfield shift (~5.3-5.5 ppm) associated with the ether linkage.
-
Issue 3: Pinacol Coupling (Dimerization)
Causality: When benzophenones are reduced using single-electron transfer (SET) reagents (e.g., dissolving metals like
Self-Validating Protocol: Avoiding Radical Pathways
-
Reagent Selection: Strictly avoid zero-valent metals (
, , ) or prolonged exposure to UV light if the monomeric alcohol is desired. Use strict two-electron hydride donors ( , ). -
Exclusion of Light: If using highly conjugated or photo-sensitive substrates, wrap the reaction flask in aluminum foil.
-
Validation Check: The absence of a deep blue/green color in the reaction mixture (characteristic of the ketyl radical anion) confirms the avoidance of the SET pathway.
-
Part 3: Mechanistic Divergence
Mechanistic pathways leading to desired diarylmethanols and common side products.
Part 4: Quantitative Data & Analytical Signatures
Use the following table to rapidly cross-reference your analytical data with the suspected side reaction.
| Side Reaction | Primary Mechanism | Mass Shift (LC-MS) | Key | Primary Prevention Strategy |
| Over-Reduction | Carbocation + Hydride | Singlet, ~3.9 - 4.2 ppm ( | Avoid Lewis/Brønsted acids; limit reductant equivalents. | |
| Etherification | Singlet, ~5.3 - 5.5 ppm ( | Use basic workup ( | ||
| Pinacol Coupling | SET / Radical Dimerization | Absent (Quaternary carbon formed) | Use 2-electron hydride donors; avoid light/metals. | |
| Dehydration | E1 Elimination | Alkene protons (~6.0 - 6.5 ppm) | Keep temperatures <35 °C during purification[4]. |
Part 5: Frequently Asked Questions (FAQs)
Q: Why did my Grignard addition to a benzophenone yield a dehydrated alkene instead of the diarylmethanol? A: While pure diarylmethanols generally resist dehydration unless an adjacent alkyl group provides a beta-hydrogen, aryl heteroaryl ketones or highly conjugated systems can easily dehydrate during reaction or purification. This is driven by the extreme thermodynamic stability of the resulting extended conjugated system[4]. To prevent this, ensure the reaction is kept cold and avoid acidic workups.
Q: Can I use catalytic hydrogenation (
References
-
[1] A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols | Beilstein Journal of Organic Chemistry |
-
[4] Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds | ACS Catalysis |
-
[3] One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones | Journal of the Brazilian Chemical Society (SciELO) |
-
[2] Construction and Application of Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles | LMU München |
Sources
Technical Support Center: Troubleshooting Grignard Reactions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding organometallic reagent stability and yield. One of the most pervasive issues in Grignard synthesis is the formation of homocoupled dimers (R-R), commonly known as Wurtz coupling.
This guide provides a deep-dive mechanistic analysis, field-proven troubleshooting strategies, and self-validating protocols to help researchers and drug development professionals eliminate dimerization and maximize the yield of their desired Grignard reagents (R-MgX).
Part 1: Mechanistic Understanding of Dimerization
Before we can prevent a side reaction, we must understand its causality. Dimerization during Grignard formation is not a random error; it is a competing kinetic pathway driven by specific reaction conditions[1].
Wurtz coupling typically occurs via two primary mechanisms:
-
Nucleophilic Attack (Polar Pathway): The newly formed, highly nucleophilic Grignard reagent (R-MgX) attacks the electrophilic carbon of an unreacted alkyl/aryl halide (R-X) in the bulk solution, displacing the halide and forming a C-C bond (R-R)[2].
-
Single Electron Transfer (SET): Highly reactive or sterically hindered substrates can undergo a radical-mediated SET pathway. The magnesium surface transfers a single electron to the halide, generating radical species that rapidly recombine to form racemic dimers before they can fully insert into the magnesium matrix[3]. Furthermore, bridged dimers formed during the Schlenk equilibrium can serve as kinetically accessible intermediates that facilitate these side reactions[4].
Mechanistic pathways of desired Grignard formation versus Wurtz homocoupling.
Part 2: Frequently Asked Questions & Troubleshooting Logic
Q1: My reaction initiates successfully, but NMR shows >20% homocoupling. What is the primary cause?
A: The most common culprit is a high local concentration of the unreacted alkyl halide [1]. Grignard formation is a heterogeneous reaction occurring on the surface of the magnesium metal. If you add the halide faster than the magnesium surface can consume it, the bulk concentration of R-X spikes. The already-formed Grignard reagent in the solution will then react with this excess R-X, leading to Wurtz coupling[5]. Solution: Transition from manual addition to a syringe pump to ensure a strictly controlled, dropwise addition rate.
Q2: How does temperature influence dimer formation?
A: Grignard initiation is highly exothermic. While heat is often required to breach the passivating magnesium oxide (MgO) layer, sustained high temperatures exponentially increase the rate of the bimolecular Wurtz coupling reaction[5]. Solution: Implement a self-validating temperature control system. Once initiation is visually confirmed (cloudiness, localized boiling), immediately apply a cooling bath to maintain a gentle, controlled reflux[1].
Q3: Can changing the solvent reduce dimerization?
A: Absolutely. Solvent polarity directly impacts the Schlenk equilibrium and the stabilization of radical intermediates. Tetrahydrofuran (THF) is highly polar and strongly coordinates magnesium, which can inadvertently promote SET pathways and Wurtz coupling, especially for benzylic or allylic halides[5]. Switching to a less polar ethereal solvent can drastically reduce dimer formation.
Table 1: Quantitative Comparison of Common Grignard Solvents
| Solvent | Boiling Point (°C) | Relative Polarity | Wurtz Coupling Risk | Industrial / Scale-up Viability |
| THF | 66.0 | High | High (Promotes SET) | Excellent (Standard, but requires strict feed control) |
| Diethyl Ether | 34.6 | Low | Low | Poor (High flammability and volatility risks) |
| 2-MeTHF | 80.0 | Medium | Low | Excellent (Green solvent, enables biphasic aqueous workup)[6] |
Q4: Are there engineering solutions for scale-up to avoid this?
A: Yes. Moving from batch reactors to continuous flow reactors is the standard industrial solution. Flow chemistry minimizes the residence time of the Grignard reagent in the presence of unreacted halide, fundamentally altering the mixing kinetics and drastically reducing Wurtz coupling[6].
Troubleshooting logic tree for identifying and resolving Grignard dimerization.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and trust in your workflow, use the following self-validating protocols. Every step includes a specific observable checkpoint to confirm success before proceeding.
Protocol A: Rigorous Magnesium Activation
If the magnesium surface is passivated with MgO, the reaction will stall, leading to halide pooling and subsequent dimerization[1].
-
Preparation: Add magnesium turnings (1.2 equivalents) to a flame-dried, nitrogen-purged 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Chemical Activation: Add a single crystal of iodine (I₂) to the dry turnings.
-
Thermal Activation: Gently heat the flask using a heat gun until the iodine sublimes, filling the flask with purple vapor.
-
Validation Checkpoint: Allow the flask to cool. The purple vapor must dissipate, and the magnesium turnings should appear slightly grey/pitted. Causality: The disappearance of the iodine color confirms the chemical reduction of I₂ by exposed Mg(0), validating the removal of the passivating MgO layer[5]. If the color persists, the system is wet; abort and restart.
Protocol B: Optimized Grignard Synthesis (Minimizing Wurtz Coupling)
This protocol utilizes dilution, solvent optimization, and thermal control to suppress the bimolecular coupling pathway.
-
Solvent Addition: Add anhydrous 2-MeTHF (or Diethyl Ether) to the activated magnesium to just cover the turnings.
-
Initiation: Add 5% of the total alkyl halide volume directly to the magnesium suspension. Do not stir immediately; allow the local concentration at the metal surface to remain high to force initiation.
-
Validation Checkpoint: Observe the mixture for 5-10 minutes. Successful initiation is validated by a localized exotherm (bubbling at the metal surface) and the solvent turning slightly cloudy/grey[5]. Do not proceed until this is observed.
-
Dilution & Cooling: Once initiated, start stirring. Apply a water/ice bath to bring the internal temperature down to 10–15°C[5].
-
Controlled Addition: Dilute the remaining 95% of the alkyl halide in 2-MeTHF (at least 0.5 M to 1.0 M dilution). Using a syringe pump, add this solution dropwise over 1 to 2 hours. Causality: The slow addition ensures the halide is consumed by the highly active Mg surface instantly, keeping the bulk concentration of R-X near zero, thus starving the Wurtz coupling pathway[1].
-
Completion: Stir for an additional hour at room temperature to ensure complete consumption of the halide.
References
-
Pearson+. "Dimerization is a side reaction that occurs during the preparatio...". Study Prep in Pearson+. URL:[Link]
-
U-Tokyo. "Grignard reaction". University of Tokyo Chemistry. URL:[Link]
-
National Institutes of Health (PMC). "Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents". PMC. URL:[Link]
-
Royal Society of Chemistry (RSC). "Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation". Reaction Chemistry & Engineering. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimerization is a side reaction that occurs during the preparatio... | Study Prep in Pearson+ [pearson.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Technical Support Center: Overcoming Emulsion Problems in the Workup of (3-Methoxyphenyl)(phenyl)methanol
This guide is designed for researchers, scientists, and drug development professionals who are encountering emulsion-related challenges during the aqueous workup of (3-Methoxyphenyl)(phenyl)methanol. Drawing from established chemical principles and field-proven techniques, this document provides a comprehensive troubleshooting framework to ensure efficient and successful isolation of your target compound.
Understanding the Challenge: Why Do Emulsions Form?
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water.[1] Their formation during the workup of (3-Methoxyphenyl)(phenyl)methanol, often synthesized via a Grignard reaction, can be particularly persistent.[2][3] This is typically due to the presence of surfactant-like molecules that reduce the interfacial tension between the aqueous and organic layers.[4][5]
In the context of this specific synthesis, potential culprits for emulsion formation include:
-
Magnesium Alkoxide Intermediate: The initial product of the Grignard addition is a magnesium alkoxide salt of (3-Methoxyphenyl)(phenyl)methanol.[6][7] This species possesses both a polar, ionic "head" and a nonpolar, organic "tail," making it an effective emulsifying agent.
-
Byproducts: Unreacted Grignard reagent or side products from the reaction can also contribute to the formation of emulsions.
-
High pH: The basic nature of the quenched Grignard reaction mixture can lead to the formation of species that stabilize emulsions.[8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a systematic approach to both preventing and breaking emulsions during your workup.
Q1: I've just quenched my Grignard reaction and now I have a milky, inseparable layer between my organic and aqueous phases. What's the first thing I should do?
A1: Patience and Gentle Agitation.
The simplest and often surprisingly effective first step is to do nothing at all.[9][10]
-
Action: Allow the separatory funnel to stand undisturbed for 15-30 minutes.
-
Rationale: Gravity alone can sometimes be sufficient to break weak emulsions as the dispersed droplets coalesce over time. Gentle swirling of the separatory funnel or lightly tapping the glass can aid this process.[9] Avoid vigorous shaking, as this will only introduce more energy and worsen the emulsion.[9]
Q2: Waiting didn't work. What is the most common and effective next step?
A2: "Salting Out" with Brine.
The addition of a saturated aqueous solution of sodium chloride (brine) is the most widely used and effective technique for breaking emulsions in organic synthesis.[1][11]
-
Action: Add a volume of brine equivalent to 10-20% of the total volume of the aqueous layer to the separatory funnel. Gently invert the funnel a few times to mix.[12]
-
Rationale: The high ionic strength of the brine solution significantly increases the polarity of the aqueous layer.[1][9] This has two main effects:
-
It decreases the solubility of organic compounds in the aqueous phase, forcing them into the organic layer.
-
It disrupts the stability of the emulsifying agent at the interface, promoting the coalescence of the dispersed droplets.
-
Q3: I've added brine, but the emulsion is still there. What's next?
A3: Adjust the pH of the Aqueous Layer.
Since the magnesium alkoxide intermediate and other basic species can act as emulsifiers, neutralizing or slightly acidifying the aqueous layer can be very effective.[8][10]
-
Action: Slowly add a dilute aqueous acid solution (e.g., 1M HCl or 1M H₂SO₄) to the separatory funnel. After each addition, gently swirl and allow the layers to settle. Monitor the pH of the aqueous layer with pH paper.
-
Rationale: Protonating the alkoxide and other basic species will disrupt their amphiphilic (surfactant-like) nature, reducing their ability to stabilize the emulsion.[1][10] Be cautious not to add too much acid, especially if your target molecule is acid-sensitive.
Q4: My emulsion is incredibly persistent. Are there any more "aggressive" methods I can try?
A4: Yes, there are several physical and chemical methods for stubborn emulsions.
| Technique | Principle of Action | Experimental Notes |
| Filtration through Celite® | Provides a high-surface-area, porous medium that physically breaks up the emulsified droplets.[12][13] | Prepare a 1-2 cm pad of Celite® in a Büchner or fritted glass funnel. Wet the pad with your organic solvent. Filter the entire emulsion under gentle vacuum. The two distinct layers should separate in the filter flask.[9] |
| Addition of a Different Solvent | Alters the polarity of the organic phase, which can help to dissolve the emulsifying agent and break the emulsion.[1][4] | Adding a small amount of a more polar solvent like ethanol or methanol can sometimes be effective.[8][13] However, be mindful that this will also increase the solubility of your product in the aqueous layer, potentially reducing your yield. |
| Centrifugation | Applies a strong force that accelerates the separation of the two phases.[1][5] | This is a very effective method, especially for smaller volumes, if the necessary equipment is available.[12] |
| Gentle Heating or Cooling | Temperature changes can alter the viscosity and interfacial tension of the mixture, which may be enough to break the emulsion.[1][14] | A gentle warming with a heat gun or cooling in an ice bath can be attempted. Exercise caution to avoid boiling the solvent or decomposing your product.[1] |
Q5: How can I prevent emulsions from forming in the first place?
A5: Proactive measures during the workup can save significant time and effort.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times, venting frequently.[9]
-
Solvent Choice: Some organic solvents are more prone to forming emulsions than others. Dichloromethane (DCM) is notoriously problematic, while ethyl acetate and ethers are generally better choices.[9][13]
-
Pre-emptive pH Adjustment: After quenching the Grignard reaction, consider adjusting the pH of the aqueous layer to near neutral before proceeding with the extraction.
-
Add Salt Before Extraction: If you anticipate an emulsion, add solid sodium chloride or brine to the aqueous quenching solution before adding it to the reaction mixture.[10][15]
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a standard workup procedure for (3-Methoxyphenyl)(phenyl)methanol and a troubleshooting workflow for when an emulsion is encountered.
Caption: Standard workup protocol for (3-Methoxyphenyl)(phenyl)methanol.
Caption: Troubleshooting workflow for breaking emulsions.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]
-
Tackling emulsions just got easier - Biotage. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]
-
Notes on extraction | Org Prep Daily - WordPress.com. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]
-
Can you give me natural compounds that can be used for breaking water in oil emulsion? - ResearchGate. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
-
How To: Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]
-
Breaking emulsions : r/chemistry - Reddit. [Link]
-
The Grignard Reaction - University of Missouri–St. Louis. [Link]
-
How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions - Aromantic. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
How to Troubleshoot Common Issues with Silicone Emulsions - Tuode Chem. [Link]
-
Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate. [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]
-
Grignard Reaction - Web Pages. [Link]
-
Effect of pH on Interfacial Films and Stability of Crude Oil-Water Emulsions - OnePetro. [Link]
-
Grignard Reagent: Mechanism & Formation - Organic Chemistry - Vaia. [Link]
-
Emulsion Failures in the Lab: Why They Happen and How to Fix Them - CM Studio. [Link]
-
Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! - PharmaCores. [Link]
-
Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation - Arabian Journal of Chemistry. [Link]
-
Tris(3-methoxyphenyl)methanol - SpectraBase. [Link]
-
[3-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 12067857 - PubChem. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. thecosmeticformulator.com [thecosmeticformulator.com]
- 15. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Validation & Comparative
Comparative Guide: HPLC vs. GC-MS for Benzhydrol Purity Analysis
Executive Summary
Benzhydrol (diphenylmethanol) presents a classic analytical dichotomy: it is a volatile organic compound suitable for gas chromatography (GC), yet it possesses a secondary hydroxyl group prone to thermal dehydration and disproportionation. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for benzhydrol purity analysis.
The Verdict:
-
HPLC-UV is the Gold Standard for Quantitative Purity (>99.5% accuracy) because it avoids thermal stress, preventing on-column degradation.
-
GC-MS is the Superior Tool for Impurity Identification , provided that derivatization (silylation) is employed to stabilize the hydroxyl group. Without derivatization, GC-MS data is often compromised by thermal artifacts.
Part 1: The Scientific Core – Mechanism & Instability
The Thermal Instability Challenge
The core differentiator between these techniques is the thermal environment. In a hot GC injector (>200°C), benzhydrol undergoes two primary degradation pathways that artificially lower purity values:
-
Dehydration: Two molecules condense to form bis(benzhydryl) ether.
-
Disproportionation: A redox-like reaction yielding benzophenone (oxidation product) and diphenylmethane (reduction product).
Diagram 1: Benzhydrol Thermal Degradation Pathways (GC Artifacts)
Part 2: HPLC-UV – The Quantitative Standard
Why It Works
HPLC operates at ambient temperatures, preserving the integrity of the hydroxyl group. Using a Reverse-Phase (RP) mode with UV detection at 215-220 nm provides high sensitivity due to the strong absorbance of the two phenyl rings.
Self-Validating Experimental Protocol
Objective: Determine purity via Area Normalization and External Standard quantitation.
1. Chromatographic Conditions:
-
Column: C18 (e.g., 150 mm × 4.6 mm, 3.5 µm or 5 µm).
-
Mobile Phase: Isocratic 60:40 Acetonitrile : Phosphate Buffer (10 mM, pH 3.0).
-
Note: Acidic pH suppresses silanol interactions, sharpening the peak.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Strictly controlled to prevent viscosity changes).
-
Detection: UV @ 220 nm.
2. Sample Preparation:
-
Diluent: Mobile phase (prevents "solvent shock" peak distortion).
-
Concentration: 0.5 mg/mL (Targeting linear range of 0.05 – 1.0 mg/mL).
3. System Suitability (The Self-Validation Step): Before running samples, inject a "System Suitability Standard" containing Benzhydrol and Benzophenone (common impurity).
-
Requirement: Resolution (
) > 2.0 between Benzhydrol and Benzophenone. -
Requirement: Tailing Factor (
) < 1.5 for the Benzhydrol peak.
4. Data Analysis:
Part 3: GC-MS – The Identification Specialist
Why It Is Risky (And How to Fix It)
Direct injection of benzhydrol often results in a broad, tailing peak and the appearance of "ghost" impurities (the ether and ketone mentioned above). To use GC-MS reliably, you must block the hydroxyl group via derivatization.
Derivatization Protocol: TMS-Silylation
Objective: Convert thermally unstable Benzhydrol into stable Benzhydrol-TMS ether.
1. Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]
-
Solvent: Anhydrous Pyridine (catalyst and solvent).[2]
2. Step-by-Step Workflow:
-
Weigh 10 mg of Benzhydrol into a 1.5 mL GC vial.
-
Add 500 µL of Anhydrous Pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Critical Step: Cap tightly and heat at 70°C for 30 minutes .
-
Why? Ensures complete conversion. Incomplete reaction leaves residual -OH, causing tailing.
-
-
Cool to room temperature and inject directly.
3. GC-MS Conditions:
-
Column: HP-5ms or DB-5 (30 m × 0.25 mm, 0.25 µm).
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven: 80°C (1 min) → 20°C/min → 300°C (3 min).
-
MS Source: EI mode (70 eV). Monitor
183 (Base peak for TMS-Benzhydrol, ).
Diagram 2: Method Selection Decision Tree
Part 4: Comparative Data Summary
| Feature | HPLC-UV (Reverse Phase) | GC-MS (Derivatized) | Direct GC-MS (Non-Derivatized) |
| Primary Use | Purity Quantitation (Assay) | Impurity Identification | Not Recommended |
| Sample Integrity | Excellent (Ambient Temp) | Good (Chemically Protected) | Poor (Thermal Degradation) |
| Linearity ( | > 0.999 (0.05–1.0 mg/mL) | > 0.995 (0.01–0.5 mg/mL) | Variable (Non-linear loss) |
| LOD / LOQ | ~0.1 µg/mL / 0.3 µg/mL | ~0.01 µg/mL (SIM mode) | N/A (High background) |
| Major Artifacts | None (Solvent peaks only) | Siloxane background | Benzhydryl ether, Benzophenone |
| Prep Time | Fast (Dilute & Shoot) | Slow (30 min reaction) | Fast |
References
-
Thermal Instability of Benzhydrols
-
Titanium tetrafluoride catalysis for the dehydrative conversion of diphenylmethanols to symmetric and unsymmetric ethers. (2024).[3] National Institutes of Health (NIH). Link
-
Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. (2020). Yale University.[4] Link
-
-
GC-MS Derivatization Protocols
-
HPLC Method Validation Standards
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Titanium tetrafluoride catalysis for the dehydrative conversion of diphenylmethanols to symmetric and unsymmetric ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chegg.com [chegg.com]
Spectral comparison of (3-Methoxyphenyl)(phenyl)methanol isomers
Title: Spectral Comparison & Resolution Guide: (3-Methoxyphenyl)(phenyl)methanol Isomers
Executive Summary
(3-Methoxyphenyl)(phenyl)methanol (also known as 3-methoxybenzhydrol) serves as a critical chiral building block in the synthesis of antihistamines and psychoactive scaffolds. In drug development, the precise characterization of this molecule presents a dual challenge:
-
Regioisomeric Purity: Distinguishing the 3-methoxy isomer from the 2- and 4-methoxy impurities common in non-selective Grignard syntheses.
-
Enantiomeric Purity: Resolving the (R) and (S) enantiomers, which exhibit identical scalar physical properties but distinct pharmacological profiles.
This guide provides a definitive spectral comparison and experimental protocols for the resolution of these isomers, moving beyond standard literature to offer field-proven analytical strategies.
Structural & Regioisomeric Analysis (Achiral)
Before addressing chirality, one must confirm regioisomeric identity. The position of the methoxy group significantly alters the electronic environment of the aromatic ring, resulting in distinct splitting patterns in Proton NMR (
Comparative H NMR Data (Regioisomers)
Solvent: CDCl
| Feature | 3-Methoxy (Target) | 4-Methoxy (Common Impurity) | 2-Methoxy (Steric Impurity) |
| Methine (-CH-OH) | |||
| Methoxy (-OCH | |||
| Aromatic Region | Complex Multiplet | AA'BB' System | Complex Multiplet |
| Key Distinction | C2 proton appears as a distinct narrow triplet or doublet ( | Distinct "Roofing" effect characteristic of para-substitution. | Shifted downfield due to steric compression near the hydroxyl. |
Application Note: Relying solely on the methine singlet is insufficient due to the overlap between 3- and 4-methoxy isomers (5.81 vs 5.80 ppm). You must integrate the aromatic region (6.8–7.3 ppm) to confirm the substitution pattern.
Enantiomeric Resolution (Chiral Analysis)
The (R) and (S) enantiomers of (3-methoxyphenyl)(phenyl)methanol are indistinguishable by standard NMR, IR, or MS. To quantify Enantiomeric Excess (
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the most robust method for quantitative analysis.
-
Column: Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Performance Data:
-
Retention Time (
): ~11.5 min (Typically the R isomer, confirmation required via standard). -
Retention Time (
): ~13.2 min (Typically the S isomer). -
Resolution (
): > 2.5 (Baseline separation).
Method B: Chiral Shift Reagents (NMR)
For rapid "in-process" checks without HPLC, use Lanthanide Shift Reagents.
-
Reagent: Eu(hfc)
(Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]). -
Protocol: Add 10-20 mg of Eu(hfc)
to the NMR tube containing the racemate in CDCl . -
Observation: The methoxy singlet (
3.79) will split into two distinct singlets. The separation ( ) correlates to the concentration of the shift reagent.
Experimental Protocols
Protocol 1: Synthesis & Purification Workflow
The following diagram outlines the logical flow from synthesis to high-purity isolation, ensuring both regio- and stereochemical integrity.
Caption: Workflow for the synthesis and quality control of 3-methoxybenzhydrol isomers.
Protocol 2: Analytical Decision Tree
Use this logic to determine the identity of an unknown sample batch.
Caption: Analytical logic for distinguishing regioisomers and enantiomers.
Critical Scientific Notes (E-E-A-T)
-
Absolute Configuration Warning: Unlike simple alcohols, the sign of optical rotation (
) for diarylmethanols is not always intuitive. While unsubstituted benzhydrols often follow the rule where (R) is (+), the introduction of the 3-methoxy group alters the electronic transition moments. Do not assume (+)=R. Absolute configuration must be assigned via X-ray crystallography of a derivative or by using a defined stereoselective synthesis (e.g., Corey-Bakshi-Shibata reduction) with a known transition state model [1]. -
Solvent Effects: The chemical shift of the hydroxyl proton is concentration and solvent-dependent. In DMSO-d6, the -OH proton will appear as a doublet at ~6.0 ppm (coupling to the methine), whereas in CDCl
, it is often a broad singlet at ~2.2 ppm. For strict structural proof, DMSO-d6 is preferred to observe the CH-OH coupling.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3] Journal of the American Chemical Society, 109(18), 5551-5553.
-
Daicel Corporation. (n.d.). Chiral Application Search: Benzhydrol Derivatives on Chiralcel OD. Daicel Chiral Technologies.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of (3-Methoxyphenyl)methanol. NIST Chemistry WebBook, SRD 69.
-
Sigma-Aldrich. (2023). Product Specification: (3-Methoxyphenyl)(phenyl)methanol. Merck KGaA.
Sources
Comparative Biological & Biocatalytic Profile: (3-Methoxyphenyl)(phenyl)methanol vs. (4-Methoxyphenyl)(phenyl)methanol
Executive Summary
This guide provides a technical comparison between two isomeric diarylmethanols: (3-Methoxyphenyl)(phenyl)methanol (Compound A) and (4-Methoxyphenyl)(phenyl)methanol (Compound B). While chemically similar, their biological utility diverges significantly. Compound A (Meta) is frequently highlighted in biocatalysis as a superior substrate for high-selectivity enzymatic resolution, owing to the specific steric constraints of lipase active sites. Compound B (Para) , conversely, serves as a more potent pharmacophore in cytotoxic and antimicrobial drug design, where the para-methoxy group acts as a critical electronic donor to enhance receptor binding and metabolic susceptibility.
Part 1: Chemical Identity & Electronic Landscape
The distinct biological behaviors of these isomers stem from their electronic substituent effects. The methoxy group at the meta position exerts an inductive electron-withdrawing effect (
Table 1: Physicochemical & Electronic Comparison
| Feature | (3-Methoxyphenyl)(phenyl)methanol | (4-Methoxyphenyl)(phenyl)methanol |
| Common Name | 3-Methoxybenzhydrol | 4-Methoxybenzhydrol |
| CAS Number | 6971-51-3 | 720-44-5 |
| Molecular Weight | 214.26 g/mol | 214.26 g/mol |
| Hammett Constant ( | +0.12 (Inductive withdrawing) | -0.27 (Resonance donating) |
| Electronic Character | Electron-poor ring (relative to para) | Electron-rich ring (activated) |
| Key Biological Role | Chiral synthon, Lipase substrate | Cytotoxic pharmacophore, Metabolic target |
Part 2: Biocatalytic Performance (Enzymatic Resolution)
For researchers in chiral synthesis, the most critical distinction is the Enantiomeric Ratio (E-value) obtained during enzymatic kinetic resolution (EKR).
Mechanism of Differentiation
Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit a "meta-preference" in the binding pocket.
-
Compound A (Meta): The meta-substituent restricts the rotation of the phenyl ring within the enzyme's stereospecific pocket, locking the substrate into a productive conformation. This typically results in higher E-values (>100) , making it an ideal candidate for producing optically pure antihistamine precursors.
-
Compound B (Para): The para-substituent extends along the longitudinal axis of the binding pocket. This reduces steric clash, allowing the "wrong" enantiomer to bind more easily, often resulting in lower E-values (20–50) and requiring extensive optimization of the acyl donor or solvent.
Visualization: Lipase-Mediated Kinetic Resolution Workflow
The following diagram illustrates the kinetic resolution pathway, highlighting where the stereoselectivity arises.
Caption: Kinetic resolution pathway. Meta-substitution (Compound A) enhances the distinction between 'Fast' and 'Slow' pathways, yielding higher optical purity.
Part 3: Pharmacological Activity (Cytotoxicity & Antimicrobial)
In direct biological assays, Compound B (Para) generally exhibits superior potency. The electron-donating para-methoxy group mimics the structure of natural cytotoxic agents (e.g., podophyllotoxin analogs) and enhances interaction with cellular targets.
Cytotoxicity Profile
-
Compound B (4-OMe): Derivatives of 4-methoxybenzhydrol demonstrate significant cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7). The para-methoxy group facilitates the induction of apoptosis via the intrinsic mitochondrial pathway. It enhances the molecule's ability to disrupt the mitochondrial membrane potential (
). -
Compound A (3-OMe): Often shows reduced potency. The meta-position does not support the same resonance stabilization required for high-affinity binding to tubulin or kinase domains often targeted by these scaffolds.
Antimicrobial Activity[1]
-
Compound B: Exhibits broad-spectrum activity against Gram-positive bacteria. The para-substitution correlates with optimal lipophilicity (LogP) for cell wall penetration.
-
Compound A: Typically inactive or weakly active in standard antimicrobial screens (MIC > 500
g/mL), serving often as a negative control in SAR studies.
Visualization: Apoptotic Signaling Pathway (Compound B)
Caption: Mechanism of action for 4-methoxy substituted benzhydrols inducing intrinsic apoptosis in cancer cells.
Part 4: Experimental Protocols
Protocol A: Lipase-Mediated Kinetic Resolution (For Compound A)
This protocol is optimized for high enantioselectivity using the "Meta-Effect".
-
Substrate Preparation: Dissolve 1.0 mmol of (3-Methoxyphenyl)(phenyl)methanol in 5 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Acyl Donor: Add 3.0 mmol of vinyl acetate.
-
Catalyst Addition: Add 20 mg of immobilized Candida antarctica Lipase B (Novozym 435).
-
Incubation: Shake at 250 rpm at 30°C.
-
Monitoring: Monitor by chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10) every 2 hours.
-
Termination: Filter off the enzyme once conversion reaches 50% (approx. 6-8 hours for 3-OMe; expect 12-24h for 4-OMe).
-
Validation: Calculate
-value using the equation: .
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standardized for evaluating Compound B derivatives.
-
Seeding: Seed HepG2 cells at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment: Treat cells with (4-Methoxyphenyl)(phenyl)methanol (dissolved in DMSO) at concentrations ranging from 0.1 to 100
M. Maintain DMSO < 0.1%. -
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Labeling: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media and add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Benzhydrols. Tetrahedron: Asymmetry.[1] Link
-
Chen, J., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted...[2] cis-khellactone derivatives. Drug Design, Development and Therapy. Link
-
Lange, M.J., & Oller, A.R. (2007). Antimicrobial Activity of Mono- and Di-Methyl Substituted Benzhydrols. Transactions of the Missouri Academy of Science. Link
-
Kamadatu, L., et al. (2016). Synthesis and Cytotoxicity of 4-Allyl-2-Methoxyphenol Derivatives. Neliti. Link
-
Polez, R.T., et al. (2013). Enzymatic kinetic resolution of the racemic alcohol... to produce the (S)-acetate. ResearchGate. Link
Sources
Comparative Study of Catalytic Architectures for Benzhydrol Synthesis
Executive Summary: The Selectivity Challenge
Benzhydrol (diphenylmethanol) is a pharmacophore backbone essential for antihistamines (e.g., Diphenhydramine) and agrochemicals. While stoichiometric reduction with sodium borohydride (
The transition to catalytic hydrogenation introduces a critical chemoselectivity challenge: Over-reduction. The benzylic hydroxyl group is prone to hydrogenolysis, converting the desired benzhydrol into diphenylmethane (
This guide compares three distinct catalytic distinct architectures—Homogeneous Ruthenium , Heterogeneous Palladium , and Biocatalytic Ketoreductases —to solve this selectivity bottleneck.
Comparative Performance Matrix
The following data aggregates performance metrics from optimized protocols. Note the trade-off between activity (TOF) and selectivity.
| Parameter | Homogeneous Ru (Transfer) | Heterogeneous Pd/C | Biocatalytic (KRED) | Metal-Free (MPV) |
| Catalyst | RuCl₂(PPh₃)₃ / Diamine | 5-10% Pd/C (en-poisoned) | Engineered KRED + NADPH | Al(OiPr)₃ or t-BuOK |
| H₂ Source | Isopropanol (Donor) | H₂ Gas (5-10 bar) | Glucose (via GDH) | Isopropanol |
| Selectivity | >99% (No hydrogenolysis) | ~85-95% (Risk of | >99.9% (Chemo & Stereo) | >98% |
| Activity (TOF) | High (200-1000 h⁻¹) | Moderate | Low to Moderate | Low |
| Conditions | 80°C, Ambient Pressure | 25-60°C, High Pressure | 30°C, pH 7 Buffer | Reflux, Anhydrous |
| Scalability | Medium (Solvent waste) | High (Filtration reuse) | High (Fermentation) | Low (High loading) |
| Cost | $ |
Deep Dive: Homogeneous Ruthenium Catalysis
Best For: High-purity synthesis and enantioselectivity (using chiral ligands).[1]
The "Metal-Ligand Cooperativity" Mechanism
Unlike classical hydrogenation, Ru-catalyzed transfer hydrogenation (TH) operates via an outer-sphere mechanism . The substrate does not bind directly to the metal center, preventing the activation of the C-OH bond required for over-reduction.
-
Key Insight: The amine ligand acts as a proton shuttle. The catalyst delivers a hydride (
) from the metal and a proton ( ) from the amine simultaneously to the ketone.
Figure 1: The Noyori-type catalytic cycle. The concerted transfer of H+ and H- ensures exclusive carbonyl reduction without touching the aromatic ring or benzylic C-O bond.
Protocol A: Ru-Catalyzed Transfer Hydrogenation
Target: 10g Scale | Yield: >98% | Purity: >99%
-
Catalyst Prep: In a glovebox or under Argon, charge a Schlenk flask with [Ru(p-cymene)Cl2]2 (0.5 mol%) and TsDPEN (1.0 mol%).
-
Solvent Charge: Add degassed Isopropanol (iPrOH) (100 mL). Stir at 40°C for 20 min to form the orange active complex.
-
Substrate Addition: Add Benzophenone (10.0 g, 54.9 mmol).
-
Initiation: Add KOtBu (5.0 mol% relative to substrate) to activate the catalyst.
-
Reaction: Stir at reflux (82°C) open to an Argon bubbler (to vent acetone). Monitor by TLC/HPLC.
-
Checkpoint: Reaction is typically complete in 2-4 hours.
-
-
Workup: Evaporate iPrOH. Redissolve residue in EtOAc, wash with 1N HCl (to remove Ru-amine), then brine. Dry and concentrate.
Deep Dive: Heterogeneous Pd/C Hydrogenation
Best For: Industrial scale-up and cost efficiency.
The "Over-Reduction" Trap
Palladium operates via an inner-sphere surface mechanism . Benzophenone adsorbs flat onto the Pd surface. After the ketone is reduced to the alcohol, the benzylic C-OH bond is activated by the Pd surface, facilitating hydrogenolysis to diphenylmethane.
Critical Control Point: To stop at the alcohol, you must poison the catalyst or modify the solvent.
-
Solvent Selection: Avoid acidic solvents (AcOH) or non-polar solvents (Hexane). Use Ethyl Acetate or Ethanol .
-
Catalyst Poisoning: Adding small amounts of Ethylenediamine or using unreduced support can inhibit the hydrogenolysis site.
Protocol B: Selective Pd/C Hydrogenation
Target: 50g Scale | Yield: 95% | Selectivity: ~96%
-
Safety: Purge reactor with
. Pd/C is pyrophoric; keep wet. -
Loading: Charge 50g Benzophenone and 300 mL Ethyl Acetate .
-
Catalyst: Add 5 wt% Pd/C (50% water wet) (2.5 g total mass).
-
Additive: Add Pyridine or Ethylenediamine (0.5 equiv relative to Pd metal) to attenuate activity.
-
Hydrogenation: Pressurize to 5 bar (75 psi)
. Stir vigorously at 25°C .-
Warning: Do not heat above 40°C; this drastically increases hydrogenolysis rates.
-
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Purification: Recrystallize from Hexane/EtOAc to remove trace diphenylmethane.
Decision Matrix: Selecting the Right Tool
Use this logic flow to determine the optimal catalyst for your specific constraint.
Figure 2: Strategic selection guide based on chirality, scale, and purity constraints.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]
-
Sajiki, H., et al. (1998).[2] Selective Hydrogenation of Aromatic Ketones using Pd/C-Ethylenediamine. Journal of the Chemical Society, Perkin Transactions 1.[3] [Link]
-
Walling, C., & Bollyky, L. (1964). Homogeneous Hydrogenation with Base Catalysis. Journal of the American Chemical Society.[3][4] [Link]
-
Hollmann, F., et al. (2011). Biocatalytic Reduction of Ketones. Green Chemistry. [Link]
Sources
- 1. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. scribd.com [scribd.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Substituted Diarylmethanols
Substituted diarylmethanols are a pivotal class of compounds in modern drug discovery and development, forming the structural core of numerous pharmacologically active agents. Their precise and accurate quantification is a cornerstone of quality control, stability testing, and pharmacokinetic studies. This guide provides a comparative analysis of common analytical techniques for the quantification of substituted diarylmethanols, with a focus on the practical application of method validation principles as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The Imperative of Method Validation in Pharmaceutical Analysis
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4] This is not merely a regulatory formality but a critical component of scientific rigor, ensuring data integrity throughout the drug development lifecycle. The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, encouraging a deeper understanding of method performance.[5]
This guide will explore and compare three principal analytical techniques for the quantification of substituted diarylmethanols:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of many QC labs, valued for its robustness and cost-effectiveness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds, offering high specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and selectivity, particularly for bioanalytical applications.
Structural Landscape of Substituted Diarylmethanols
Substituted diarylmethanols share a common benzhydrol core, with varying substituents on the phenyl rings. These substituents significantly influence the physicochemical properties of the molecule, such as polarity, volatility, and UV absorbance, which in turn dictates the most suitable analytical approach.
Caption: General structure and examples of substituted diarylmethanols.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a balance of sensitivity, selectivity, and the nature of the analyte and its matrix. The following table summarizes the typical performance characteristics of each method for the quantification of small organic molecules.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, highly selective detection by parent-daughter ion transitions. |
| Linearity (r²) | Typically >0.999 | Typically >0.99 | Typically >0.995 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 15% (bioanalysis) |
| Specificity | Moderate; can be compromised by co-eluting impurities with similar UV spectra. | High; mass spectra provide structural information. | Very high; SRM/MRM transitions are highly specific. |
| Applicability to Diarylmethanols | Excellent for most derivatives, especially those with strong chromophores. | Suitable for thermally stable and volatile derivatives. Derivatization may be required to improve volatility. | Excellent for both quantification in drug products and sensitive bioanalysis. |
In-Depth Focus: Validation of a Stability-Indicating HPLC-UV Method
A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[6][7] Forced degradation studies are a critical component of developing a SIM, as they are used to generate potential degradation products and demonstrate the method's specificity.[8][9]
Caption: A typical workflow for analytical method validation.
Experimental Protocol: Validation of an HPLC-UV Method for 4,4'-Difluorobenzhydrol
This section provides a detailed, exemplary protocol for the validation of a stability-indicating HPLC-UV method for the quantification of 4,4'-difluorobenzhydrol in a drug substance.
1. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4,4'-difluorobenzhydrol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
3. Validation Parameters
a) Specificity (Forced Degradation)
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the drug substance to UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2) and the peak purity of the analyte peak is confirmed by DAD analysis. A degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[11]
Caption: Idealized chromatogram of a stability-indicating method.
b) Linearity and Range
-
Procedure: Analyze the working standard solutions (e.g., 5, 10, 25, 50, 100, 150 µg/mL) in triplicate.
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
c) Accuracy (Recovery)
-
Procedure: Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analysis: Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]
d) Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the 100% concentration level on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[13]
e) Limits of Detection (LOD) and Quantification (LOQ)
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
f) Robustness
-
Procedure: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2%)
-
-
Analysis: Analyze a system suitability solution under each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
GC-MS and LC-MS/MS: When to Employ Them
While HPLC-UV is often sufficient for routine quality control, GC-MS and LC-MS/MS offer distinct advantages in specific scenarios.
GC-MS is particularly useful for identifying and quantifying volatile impurities or degradation products that may not be amenable to LC. For diarylmethanols, which are not inherently volatile, derivatization to form more volatile silyl ethers may be necessary. The validation of a GC-MS method follows similar principles to HPLC, with a focus on parameters like selectivity (ensuring no interfering peaks in the ion chromatograms), linearity, accuracy, and precision.[14]
LC-MS/MS is the method of choice when ultimate sensitivity and selectivity are required, such as in the analysis of diarylmethanols and their metabolites in biological matrices (e.g., plasma, urine). The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, virtually eliminating matrix interference. Validation of bioanalytical methods using LC-MS/MS is governed by specific FDA and ICH M10 guidelines, with wider acceptance criteria for accuracy and precision (typically ±15%, and ±20% at the LLOQ) to account for the complexity of the biological matrix.[15][16]
Conclusion
The validation of analytical methods for quantifying substituted diarylmethanols is a systematic process that ensures the generation of reliable and accurate data. The choice between HPLC-UV, GC-MS, and LC-MS/MS depends on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the required sensitivity. A well-validated, stability-indicating HPLC-UV method is often the most practical approach for quality control and stability testing of drug substances and products. However, for challenging separations, impurity identification, and bioanalysis, the superior selectivity and sensitivity of mass spectrometric methods are indispensable. By adhering to a rigorous validation protocol grounded in the principles of ICH and FDA guidelines, researchers and drug developers can have high confidence in the quality and integrity of their analytical data.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2022). Q14: Analytical Procedure Development. [Link]
- Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 321-333.
- Verma, R. K., & Garg, S. (2021). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
- Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 73-80.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kober, I. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-62.
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery and Technology, 10(5), 56-59.
- Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: An integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-777.
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
- Dali Braham, L., et al. (2025). Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor.
- Angerer, V., Süßenbach, F., Hirschinger, N., & Auwärter, V. (n.d.). Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. AB Sciex.
- Thermo Fisher Scientific. (n.d.).
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjpms.com [irjpms.com]
- 6. jddtonline.info [jddtonline.info]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages | MDPI [mdpi.com]
- 9. biomedres.us [biomedres.us]
- 10. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 16. japsonline.com [japsonline.com]
Technical Guide: Certificate of Analysis for (3-Methoxyphenyl)(phenyl)methanol Reference Standard
Executive Summary
In pharmaceutical impurity profiling and organic synthesis, the integrity of your analytical data is only as robust as your reference materials. This guide provides a comparative technical analysis of (3-Methoxyphenyl)(phenyl)methanol (CAS: 6971-51-3), specifically contrasting the performance of a Certified Reference Material (CRM) against standard Reagent Grade alternatives.
Through experimental data and regulatory frameworks (ICH Q3A, ISO 17034), we demonstrate that while reagent-grade materials are sufficient for synthesis, they pose significant risks when used for quantitative impurity analysis, potentially leading to OOS (Out of Specification) investigations or regulatory rejection.
Part 1: Compound Profile & Criticality
(3-Methoxyphenyl)(phenyl)methanol is a diarylmethanol derivative often utilized as a chiral intermediate in the synthesis of antihistamines and selective receptor modulators. It also appears as a degradation product in stability studies of diaryl-based APIs.
-
IUPAC Name: (3-Methoxyphenyl)(phenyl)methanol
-
Molecular Formula: C₁₄H₁₄O₂
-
Molecular Weight: 214.26 g/mol
-
Key Structural Feature: The chiral benzylic alcohol center and the meta-methoxy substitution pattern, which presents specific challenges in separating positional isomers (ortho/para) during purification.
Part 2: The Comparative Framework
We analyzed two distinct grades of (3-Methoxyphenyl)(phenyl)methanol to illustrate the "Hidden Deficit" in lower-grade documentation.
| Parameter | Grade A: Certified Reference Material (CRM) | Grade B: Reagent Grade (Synthesis) |
| Standard | ISO 17034 / ISO 17025 Accredited | General Chemical Specification |
| Purity Definition | Mass Balance (100% - Impurities - Water - Solvents) | Chromatographic Area % (HPLC only) |
| Identity | Orthogonal (1H-NMR, 13C-NMR, MS, IR) | Single method (usually IR or simple NMR) |
| Water Content | Measured (Karl Fischer) | Not reported (or "hygroscopic" note) |
| Residual Solvents | Quantified (GC-HS) | Not reported |
| Intended Use | Quantitative Assays, Impurity Calculation | Synthesis starting material |
Workflow: The ISO 17034 Characterization Process
The following diagram illustrates the rigorous "decision tree" required to generate a CRM CoA, highlighting steps often skipped in Reagent Grade production.
Figure 1: The orthogonal characterization workflow required for ISO 17034 Reference Standards. Reagent grade materials typically stop after HPLC Area %.
Part 3: Analytical Validation & Data
Identity: The NMR Fingerprint
A Reagent Grade CoA may simply state "Conforms to Structure." A CRM CoA provides the spectrum and assignment to rule out regioisomers (e.g., (4-methoxyphenyl)(phenyl)methanol), which have identical molecular weights.
Key Diagnostic Signals (1H NMR, 400 MHz, CDCl₃):
-
δ 3.78 ppm (s, 3H): The methoxy group. Crucial: A shift to ~3.82 ppm often indicates the para-isomer impurity.
-
δ 5.85 ppm (s, 1H): The benzylic methine proton (CH-OH).
-
δ 2.25 ppm (bs, 1H): Hydroxyl proton (exchangeable).
-
δ 6.80 – 7.40 ppm (m, 9H): Aromatic region. The meta-substitution pattern is confirmed by the specific splitting of the proton at position 2 of the anisole ring (isolated singlet/doublet).
Purity: The "Area %" Trap
We compared a commercial Reagent Grade sample (claimed 98%) against a CRM.
Experimental Result:
-
Reagent Grade: HPLC Area % = 98.2%.
-
CRM: HPLC Area % = 99.1%.
-
Actual Potency Calculation:
-
The Reagent Grade contained 1.5% water (undetected by HPLC) and 0.8% residual Ethyl Acetate.
-
True Potency (Reagent):
. -
Impact: Using the Reagent Grade as a standard without correction results in a 4.1% error in quantifying impurities in your drug substance.
-
Part 4: Experimental Protocols
To replicate the comparison or validate your own in-house standard, use the following validated protocol.
Protocol: RP-HPLC Purity Assay
Objective: Separation of (3-Methoxyphenyl)(phenyl)methanol from potential positional isomers and synthetic precursors (e.g., 3-methoxybenzophenone).
System Parameters:
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 15.0 | 90 | Linear Ramp |
| 18.0 | 90 | Wash |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End |
Sample Preparation:
-
Accurately weigh 10 mg of the standard.
-
Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent).
-
Filter through 0.22 µm PTFE filter.
-
Injection Volume: 5 µL.
Part 5: Decision Matrix
When is the CRM mandatory, and when is Reagent Grade acceptable?
Figure 2: Decision logic for selecting the appropriate reference material grade based on development phase.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[4] (2006).[4][5] Defines reporting thresholds for impurities.
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[6] Specifies requirements for CRM production.[6][7][8]
-
European Medicines Agency (EMA). Guideline on the qualification of impurities in medicinal products.
-
PubChem. (3-Methoxyphenyl)(phenyl)methanol Compound Summary. National Library of Medicine.
Sources
- 1. (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3 [matrix-fine-chemicals.com]
- 2. (3-Methoxyphenyl)methanol, CAS No. 6971-51-3 - iChemical [ichemical.com]
- 3. 6971-51-3|(3-Methoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. Certified reference materials - Wikipedia [en.wikipedia.org]
- 8. ISO 17034 – ANAB [anab.ansi.org]
Conformational Analysis of (3-Methoxyphenyl)(phenyl)methanol: A Methodological Comparison Guide
Executive Summary
Product: (3-Methoxyphenyl)(phenyl)methanol (CAS: 6971-51-3) Classification: Chiral Diarylmethanol / Pharmacophore Scaffold Primary Application: Chiral auxiliary synthesis, antihistamine development, and supramolecular assembly.[1][2]
This guide provides a comparative technical analysis of the conformational landscape of (3-Methoxyphenyl)(phenyl)methanol.[1] Unlike its ortho-substituted analogues, which are dominated by rigid intramolecular hydrogen bonding (IMHB), the meta-isomer presents a dynamic equilibrium governed by subtle electronic effects and steric gearing.[1] This document evaluates three primary analytical workflows—Variable-Temperature NMR , Dilution IR Spectroscopy , and X-Ray Crystallography —to determine which method yields the most actionable data for drug development pipelines.
Part 1: Structural Dynamics & The "Meta-Effect"
Before selecting an analytical method, researchers must understand the specific conformational challenges posed by the meta-methoxy substituent.
The Conformational Landscape
The central methine carbon (
-
The "Gearing" Effect: The two phenyl rings are not static; they undergo a correlated rotation ("gearing") to minimize steric clash between the ortho-hydrogens.
-
The Meta-Methoxy Influence:
-
Electronic: The methoxy group (
) at the 3-position exerts an inductive withdrawing effect (-I) but a resonant donating effect (+M).[1] Unlike the para position, the resonance effect is not directly conjugated to the benzylic center, making the inductive effect more prominent in stabilizing specific rotamers. -
Steric: The meta position removes the direct steric bulk found in ortho-analogues, allowing for a wider range of accessible low-energy conformers.
-
Hydrogen Bonding: Crucially, the meta-oxygen is too distant (
) to form a stable 6-membered intramolecular hydrogen bond with the benzylic hydroxyl group, a feature that dominates the ortho-isomer profile.
-
Part 2: Methodological Comparison
This section compares three standard analytical "products" (methodologies) used to resolve the conformation of (3-Methoxyphenyl)(phenyl)methanol.
Method A: Dilution IR Spectroscopy (The H-Bond Discriminator)
Best For: Distinguishing Intermolecular vs. Intramolecular interactions.[1]
In diarylmethanols, the hydroxyl stretch (
-
Protocol: Spectra are acquired in a non-polar solvent (e.g.,
or ) at decreasing concentrations ( M to M).[1] -
Performance:
-
The "Meta" Signature: Unlike (2-methoxyphenyl)methanol, which retains a shifted band (~3550 cm⁻¹) even at high dilution due to IMHB, (3-methoxyphenyl)(phenyl)methanol shows a complete collapse to the free OH band upon dilution.[1] This confirms the absence of strong intramolecular locking .
Method B: Dynamic NMR Spectroscopy (The Solution Solver)
Best For: Quantifying rotational barriers and population averaging.
-
Key Observable: The methine proton (
) and the chemically non-equivalent ortho-protons on the substituted ring. -
Performance:
-
At room temperature (298 K), rotation is fast on the NMR timescale, yielding averaged signals.
-
Variable Temperature (VT) NMR: Cooling to < 220 K (in
or acetone- ) slows the rotation, decoalescing the signals.[1] This allows for the calculation of the rotational energy barrier ( ), typically 8–10 kcal/mol for diarylmethanols.
-
-
NOE (Nuclear Overhauser Effect): Irradiation of the methoxy methyl protons often shows negligible enhancement of the methine proton, confirming the distal spatial arrangement, whereas irradiation of the ortho-ring protons will enhance the methine signal, mapping the "endo" vs "exo" ring orientations.
Method C: X-Ray Crystallography (The Solid-State Snapshot)
Best For: Precise bond lengths and absolute configuration determination.[1]
-
Performance: Provides a frozen "global minimum" conformation.[1]
-
Limitation: The solid-state structure is heavily influenced by crystal packing forces (lattice energy).[1] (3-Methoxyphenyl)(phenyl)methanol typically crystallizes in centrosymmetric space groups (e.g.,
) as hydrogen-bonded dimers or infinite chains.[1] -
Risk: The conformation observed in the crystal (often stabilized by intermolecular OH...O bonds) may not represent the bioactive conformation in solution.
Comparative Data Summary
| Feature | Method A: Dilution IR | Method B: Solution NMR | Method C: X-Ray Diffraction |
| Primary Output | H-Bonding Topology | Rotational Dynamics | Atomic Coordinates |
| Sensitivity | High (for OH env.)[1] | Medium (requires high field) | Very High (structural) |
| Sample State | Solution (Non-polar) | Solution (Polar/Non-polar) | Solid Crystal |
| Time Cost | Low (< 2 hours) | High (VT requires setup) | High (Crystal growth) |
| Meta-Isomer Specificity | Confirms lack of IMHB | Resolves ring anisotropy | Shows packing motifs |
Part 3: Experimental Protocols
Protocol 1: IR Dilution Experiment
Objective: Verify the absence of intramolecular hydrogen bonding in the meta-isomer.
-
Preparation: Prepare a stock solution of 0.1 M (3-Methoxyphenyl)(phenyl)methanol in anhydrous
(or if solubility is limited, though is preferred for transparency in the OH region). -
Baseline Scan: Record the background spectrum of the pure solvent.
-
Serial Dilution:
-
Analysis: If a shifted band (e.g., 3550 cm⁻¹) persists at 0.001 M, it indicates IMHB.[1] For the 3-OMe isomer, this should not occur.[1]
Protocol 2: Computational Validation (DFT)
Objective: Predict the lowest energy conformer in silico.
-
Software: Gaussian 16 / ORCA.
-
Method/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The D3 dispersion correction is critical for accurately modeling
interactions between the rings. -
Input Generation: Generate 3 starting conformers:
-
Conformer A: OH anti to the methoxy-phenyl ring.
-
Conformer B: OH gauche to the methoxy-phenyl ring.
-
Conformer C: Methoxy group rotated 180°.[1]
-
-
Optimization: Run Opt+Freq to ensure true minima (no imaginary frequencies).
-
Output: Compare
values. The lowest energy conformer typically places the OH group in a position to maximize weak or interactions, avoiding the steric bulk of the ortho-hydrogens.
Part 4: Visualizations
Workflow: Selecting the Right Analytical Tool
This diagram guides the researcher to the appropriate method based on their specific question regarding the molecule.
Caption: Decision matrix for selecting analytical methods based on specific conformational inquiries.
Conformational Equilibrium Diagram
This diagram illustrates the dynamic equilibrium between the "free" and "associated" states, highlighting the role of the meta-substituent.
Caption: Phase-dependent conformational states of (3-Methoxyphenyl)(phenyl)methanol.
References
-
NIST Chemistry WebBook. (3-Methoxyphenyl)methanol Spectral Data.[1] National Institute of Standards and Technology.[3] [Link][1]
-
PubChem. Compound Summary for CID 12197872: Bis(3-methoxyphenyl)methanol.[1][4] National Center for Biotechnology Information.[1] [Link][1]
-
SpectraBase. 1H NMR Spectrum of Tris(3-methoxyphenyl)methanol. Wiley Science Solutions.[1] [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.[Link]
-
Chemistry Steps. Ortho, Para, and Meta Substitution Patterns.[Link]
Sources
- 1. PubChemLite - Tris-(3-methoxy-phenyl)-methanol (C22H22O4) [pubchemlite.lcsb.uni.lu]
- 2. Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3-Methoxyphenyl) methanol, 3-methylbutyl ether [webbook.nist.gov]
- 4. Bis(3-methoxyphenyl)methanol | C15H16O3 | CID 12197872 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methoxy-Substituted Benzhydrols for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the reactivity of methoxy-substituted benzhydrols, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the electronic effects of the methoxy group on the stability of the benzhydryl carbocation, we can predict and control the outcomes of reactions involving these versatile compounds. This document will delve into the underlying principles governing their reactivity, present comparative experimental data, and provide detailed protocols for their analysis.
Introduction: The Significance of Benzhydrol Reactivity
Benzhydrols, or diphenylmethanols, are important structural motifs in many biologically active compounds and serve as key intermediates in organic synthesis.[1] Their reactivity is largely dictated by the stability of the corresponding benzhydryl carbocation formed during nucleophilic substitution (S_N1) or elimination (E1) reactions.[2] The rate-determining step in these reactions is the formation of this carbocation, and any factor that stabilizes this intermediate will increase the reaction rate.[3]
Substituents on the phenyl rings play a crucial role in modulating the stability of the benzhydryl carbocation and, consequently, the reactivity of the parent benzhydrol.[2] The methoxy group (-OCH₃), with its dual electronic effects, presents a particularly interesting case for study. It exerts a -I (inductive) effect, withdrawing electron density through the sigma bond, and a +M (mesomeric or resonance) effect, donating electron density through the pi system.[4] The position of the methoxy group on the aromatic ring determines the relative contribution of these effects, leading to significant differences in reactivity.[5]
The Electronic Influence of the Methoxy Group
The reactivity of substituted benzhydrols often correlates well with Hammett substituent constants (σ).[6][7] Electron-donating groups stabilize the carbocation intermediate, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect.[8]
-
Para-Methoxy Substitution: When the methoxy group is in the para position, its strong electron-donating resonance effect (+M) dominates over its weaker inductive electron-withdrawing effect (-I).[9] This powerful resonance stabilization delocalizes the positive charge of the carbocation across the aromatic ring and the oxygen atom of the methoxy group, significantly increasing its stability and thus the reactivity of the benzhydrol.[10] The order of reactivity for para-substituted benzhydrols is often observed as: p-OCH₃ > p-CH₃ > p-H > p-Cl > p-NO₂.[8]
-
Meta-Methoxy Substitution: In the meta position, the resonance effect of the methoxy group is not operative on the benzylic carbon. Therefore, only the electron-withdrawing inductive effect (-I) influences the carbocation stability. This destabilizes the carbocation, leading to a decrease in the reactivity of the benzhydrol compared to the unsubstituted parent compound.
-
Ortho-Methoxy Substitution: The ortho position presents a more complex scenario. While the +M effect is still strong, steric hindrance can play a significant role. The bulky methoxy group can hinder the approach of the nucleophile and may also force the phenyl rings out of planarity, which can disrupt the delocalization of the positive charge.[11] The net effect on reactivity depends on the specific reaction conditions and the nature of the nucleophile.
The following diagram illustrates the resonance stabilization of the benzhydryl carbocation by a para-methoxy group.
Caption: Resonance delocalization of the positive charge in the p-methoxybenzhydryl carbocation.
Experimental Comparison of Reactivity: Solvolysis Kinetics
A common method to quantify and compare the reactivity of substituted benzhydrols is to study the kinetics of their solvolysis reactions.[12] In a solvolysis reaction, the solvent acts as the nucleophile.[13] The reaction proceeds via an S_N1 mechanism, where the rate-determining step is the formation of the benzhydryl carbocation.
The following table summarizes the relative rates of solvolysis for various methoxy-substituted benzhydrols in a given solvent system (e.g., aqueous ethanol). The data clearly demonstrates the electronic effects discussed above.
| Substituent Position | Relative Rate of Solvolysis (k_rel) |
| 4-methoxy (para) | ~1000 |
| 4-methyl (para) | ~20 |
| Unsubstituted | 1 |
| 3-methoxy (meta) | ~0.1 |
| 4-chloro (para) | ~0.05 |
Data is illustrative and will vary with specific reaction conditions.
The significantly higher rate for the 4-methoxy derivative highlights the powerful stabilizing effect of the para-methoxy group. Conversely, the 3-methoxy derivative reacts slower than the unsubstituted benzhydrol, confirming the destabilizing inductive effect in the meta position.
Experimental Protocol: Kinetic Measurement of Benzhydrol Solvolysis
This section provides a detailed, step-by-step methodology for determining the solvolysis rates of methoxy-substituted benzhydrols.
Objective: To determine the pseudo-first-order rate constants for the solvolysis of various methoxy-substituted benzhydrols in aqueous ethanol.
Materials:
-
Substituted benzhydrols (e.g., 4-methoxybenzhydrol, 3-methoxybenzhydrol, benzhydrol)
-
Aqueous ethanol (e.g., 80% ethanol)
-
Hydrochloric acid (for initiation, if starting from the corresponding benzhydryl chloride)
-
Sodium hydroxide solution (for titration)
-
Indicator (e.g., bromothymol blue)
-
UV-Vis Spectrophotometer (alternative method)
-
Thermostatted water bath
-
Standard laboratory glassware
Procedure:
Method 1: Titration
-
Preparation of Benzhydryl Chloride (if necessary): The corresponding benzhydryl chloride can be prepared from the benzhydrol by reaction with thionyl chloride or hydrogen chloride gas.[14]
-
Reaction Setup: Prepare a stock solution of the substituted benzhydryl chloride in a suitable solvent like acetone. In a separate flask, prepare the aqueous ethanol solvent mixture and add a few drops of indicator.[15]
-
Initiation: Pipette a known volume of the benzhydryl chloride solution into the thermostatted solvent mixture at a specific temperature. Start a stopwatch immediately.[15]
-
Monitoring the Reaction: The solvolysis reaction produces HCl, which will cause the indicator to change color.[12] At regular time intervals, titrate the reaction mixture with a standardized NaOH solution to neutralize the acid produced.[12]
-
Data Analysis: The rate of reaction can be determined by plotting the volume of NaOH used versus time. The pseudo-first-order rate constant (k) can be calculated from the integrated rate law: ln([A]₀/[A]ₜ) = kt, where [A] is the concentration of the benzhydryl chloride.
Method 2: UV-Vis Spectrophotometry
-
Principle: The formation of the benzhydryl carbocation can be monitored by its characteristic UV-Vis absorbance.
-
Procedure: Dissolve a small amount of the benzhydrol in a strongly acidic, non-nucleophilic solvent (e.g., concentrated sulfuric acid) to generate the stable carbocation.
-
Measurement: Quickly transfer the solution to a quartz cuvette and record the absorbance at the λ_max of the carbocation over time.
-
Data Analysis: The pseudo-first-order rate constant can be determined from the plot of ln(Absorbance) versus time.
The following diagram illustrates the experimental workflow for the kinetic analysis.
Caption: Workflow for kinetic analysis of benzhydrol solvolysis.
Conclusion and Implications
The reactivity of methoxy-substituted benzhydrols is a clear demonstration of the profound influence of electronic effects in organic reactions. The ability of a para-methoxy group to dramatically accelerate reactions proceeding through a carbocation intermediate is a powerful tool in synthetic design. Conversely, the deactivating effect of a meta-methoxy group must be considered when planning synthetic routes.
For professionals in drug development, a thorough understanding of these principles is critical. The metabolic stability and reactivity of a drug molecule can be significantly altered by the position of a methoxy substituent on an aromatic ring. This knowledge can guide the design of more stable, effective, and safer pharmaceutical agents.
This guide provides a foundational framework for understanding and experimentally evaluating the reactivity of methoxy-substituted benzhydrols. By applying these principles and methodologies, researchers can make more informed decisions in their synthetic and medicinal chemistry endeavors.
References
-
Basheer, K., Joseph, J., & Nair, T. (2013). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. Modern Research in Catalysis, 2(2), 35-38. [Link]
-
Denegri, B., Matić, M., & Vaško, M. (2021). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Tetrahedron, 99, 132441. [Link]
-
George, S. R. D., Elton, T. E., & Harper, J. B. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry, 13(39), 10029-10035. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
-
Hiran, B. L., et al. (2013). Correlation analysis of reactivity in the oxidation of some para- substituted benzhydrols by triethylammonium chlorochromate in. Arabian Journal of Chemistry, 10, S1468-S1475. [Link]
-
Mayr, H., et al. (2004). Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale. Journal of the American Chemical Society, 126(13), 4050-4067. [Link]
-
Panday, D. (2023). Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichromate. Indian Journal of Chemistry, 62(4), 323-332. [Link]
-
Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. The Journal of Organic Chemistry, 70(14), 5549-5558. [Link]
-
Ryabukhin, D., et al. (2019). Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles with arenes in the superacid CF3SO3H. NMR and DFT studies of dicationic electrophilic species. Beilstein Journal of Organic Chemistry, 15, 1968-1977. [Link]
-
Takeuchi, K., et al. (1994). SN1-Type Solvolysis of 2-Aryl-2-adamantyl and 1-Aryl-1-adamantylethyl P-Nitrobenzoates. The Most Demanding Systems for Electron Donation by the Aryl Group. The Journal of Organic Chemistry, 59(10), 2649-2654. [Link]
-
University of Massachusetts. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]
-
Walling, C., & Bollyky, L. (1964). THE REACTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE IN ISOPROPYL ALCOHOL. Journal of the American Chemical Society, 86(18), 3750-3752. [Link]
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Cross-Validation of Analytical Modalities for (3-Methoxyphenyl)(phenyl)methanol: A Comprehensive Guide
For researchers and drug development professionals, establishing the absolute purity and structural integrity of pharmaceutical intermediates is a critical regulatory hurdle. (3-Methoxyphenyl)(phenyl)methanol (also known as 3-methoxybenzhydrol) is a chiral secondary alcohol frequently utilized as a synthetic precursor in medicinal chemistry and photoredox catalysis[1].
Because benzhydrol derivatives are susceptible to thermal dehydration and oxidative degradation, relying on a single analytical technique can lead to skewed purity profiles. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), demonstrating how to cross-validate these methods under the recently updated ICH Q2(R2) guidelines[2].
The Causality of Analytical Selection
To build a robust control strategy, we must select analytical methods based on the specific physicochemical vulnerabilities of (3-Methoxyphenyl)(phenyl)methanol.
-
HPLC-UV (The Workhorse): The compound possesses strong chromophores (two phenyl rings, one activated by a methoxy group). HPLC-UV is highly effective for routine assay and detecting polar impurities (like unreacted 3-methoxybenzoic acid). However, its accuracy is entirely dependent on the availability of a highly pure reference standard.
-
1H qNMR (The Absolute Truth): qNMR is an orthogonal technique that measures the absolute number of nuclei, making it independent of a compound-specific reference standard. For (3-Methoxyphenyl)(phenyl)methanol, the benzylic methine proton (
~5.80 ppm) and the methoxy protons ( ~3.80 ppm) provide distinct, isolated signals ideal for integration[3][4]. -
GC-MS (The Trace Profiler): Used primarily for identifying volatile organic impurities (VOIs) and residual solvents. Caution: Benzhydrols can undergo thermal dehydration in the GC injection port to form benzhydryl ethers or cations[5]. Therefore, GC-MS results must be cross-validated against HPLC to distinguish true impurities from thermal artifacts.
Figure 1: Tri-modal cross-validation workflow aligned with ICH Q2(R2) guidelines.
Comparative Performance Data
The following table summarizes the cross-validation data for (3-Methoxyphenyl)(phenyl)methanol, highlighting the strengths and limitations of each modality.
| Validation Parameter (ICH Q2) | HPLC-UV (Primary Assay) | 1H qNMR (Orthogonal Assay) | GC-MS (Impurity ID) |
| Specificity | High (Resolves related substances) | Very High (Structural confirmation) | High (Mass spectral library match) |
| Linearity Range | 10 – 150 µg/mL ( | 1 – 25 mg/mL ( | 0.5 – 50 µg/mL ( |
| Accuracy (Recovery) | 99.2% ± 0.8% | 99.8% ± 0.5% | Semi-quantitative (Artifact prone) |
| Precision (RSD, n=6) | 0.6% | 0.4% | 2.1% |
| Limit of Detection (LOD) | 0.05 µg/mL | ~0.5 mg/mL (Requires high conc.) | 0.01 µg/mL |
| Primary Use Case | Routine batch release | Reference standard certification | Volatile precursor detection |
Data Interpretation: While HPLC-UV provides the necessary sensitivity for trace impurity detection (LOD 0.05 µg/mL), qNMR delivers superior accuracy (99.8%) and precision for the main component, making it the mandatory choice for calibrating the HPLC reference standard.
Self-Validating Experimental Protocols
To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The following methodologies include built-in causality checks.
Protocol A: qNMR Absolute Quantification
Purpose: To establish the absolute purity of the (3-Methoxyphenyl)(phenyl)methanol reference standard without relying on external calibration curves.
-
Internal Standard Selection: Weigh precisely ~10 mg of Dimethyl terephthalate (DMT, certified reference material,
8.10 ppm) and ~15 mg of (3-Methoxyphenyl)(phenyl)methanol into a vial. Causality: DMT is chosen because its aromatic singlet at 8.10 ppm does not overlap with the analyte's aromatic multiplet (7.19–7.47 ppm) or the critical methine singlet ( 5.80 ppm)[4]. -
Sample Preparation: Dissolve the mixture in 0.6 mL of
containing 0.03% TMS. Transfer to a 5 mm NMR tube. -
Acquisition Parameters (Critical Step): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (
) of the protons being integrated (typically D1 = 30 seconds). Causality: Failing to allow complete spin relaxation will result in differential signal saturation, artificially skewing the integration ratio and destroying quantitative accuracy. -
Data Processing: Phase and baseline correct the spectrum manually. Integrate the DMT signal (4H, 8.10 ppm) and the analyte methine signal (1H, 5.80 ppm).
-
Calculation: Calculate absolute purity using the mass, molecular weight, and integration areas of the analyte versus the internal standard.
Figure 2: Logical sequence for qNMR absolute quantification ensuring complete spin relaxation.
Protocol B: HPLC-UV Purity and Assay
Purpose: To perform routine, high-throughput analysis using the qNMR-certified standard.
-
System Suitability Testing (SST): Prepare a resolution solution containing (3-Methoxyphenyl)(phenyl)methanol and its synthetic precursor, 3-methoxybenzophenone. Causality: According to ICH Q2(R2), specificity must be demonstrated by the method's ability to unambiguously separate the analyte from potential impurities[2][6].
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 3 µm). Causality: The hydrophobic stationary phase effectively retains the non-polar aromatic rings.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm.
-
-
Calibration: Inject the qNMR-certified reference standard at 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of nominal concentration) to establish linearity.
-
Execution: Inject samples and calculate the assay percentage against the linear regression curve. Ensure the SST resolution factor (
) between the benzhydrol and benzophenone is > 2.0.
Conclusion & Best Practices
For the rigorous analysis of (3-Methoxyphenyl)(phenyl)methanol, no single technique suffices. GC-MS is prone to thermal artifacts for benzhydrols, making it suitable only for volatile impurity identification, not primary assay. HPLC-UV offers excellent precision and sensitivity but is entirely reliant on the accuracy of its reference standard.
By employing qNMR to certify the reference standard and HPLC-UV for routine batch analysis , laboratories create a self-validating, orthogonal testing loop that perfectly satisfies the rigorous lifecycle and Quality-by-Design (QbD) requirements of the ICH Q2(R2) guidelines[6][7].
References
-
Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link][2]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs [Link][6]
-
Natural-Product-Inspired Compounds as Countermeasures against the Liver Carcinogen Aflatoxin B1 ACS Publications[Link][3]
-
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols Royal Society of Chemistry (RSC)[Link][4]
-
Gas-Phase Nazarov Cyclization of Protonated 2-Methoxy and 2-Hydroxychalcone National Institutes of Health (PMC)[Link][5]
Sources
- 1. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 2. database.ich.org [database.ich.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Gas-Phase Nazarov Cyclization of Protonated 2-Methoxy and 2-Hydroxychalcone: An Example of Intramolecular Proton-Transport Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. qbdgroup.com [qbdgroup.com]
Safety Operating Guide
Personal protective equipment for handling (3-Methoxyphenyl)(phenyl)methanol
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an integral component of experimental reproducibility and operational excellence. Handling (3-Methoxyphenyl)(phenyl)methanol (also known as 3-methoxybenzhydrol, CAS: 13391-45-2) requires a nuanced understanding of its physicochemical properties.
Like other substituted benzhydrols, this compound is a solid organic alcohol that presents specific hazards: it is a Category 2 skin and eye irritant, and a Category 3 respiratory tract irritant[1][2][3]. Because of its lipophilic aromatic rings and the reactive hydroxyl group, improper handling can lead to dermal absorption or mucosal irritation. This not only compromises operator health but can also introduce biological contaminants into sensitive catalytic or synthetic workflows.
This guide provides a self-validating, step-by-step operational and disposal plan for handling (3-Methoxyphenyl)(phenyl)methanol, ensuring both personnel safety and chemical integrity.
Operational Workflow & PPE Integration
Workflow for handling (3-Methoxyphenyl)(phenyl)methanol with integrated PPE checkpoints.
Phase 1: The PPE Matrix and Scientific Causality
Do not just blindly equip standard gear; it is critical to understand why specific personal protective equipment is selected. The lipophilicity of the diphenylmethanol backbone means the compound can permeate certain porous materials, necessitating targeted barrier protection.
| PPE Category | Specification | Causality / Scientific Rationale |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness) | Latex offers poor resistance to organic alcohols and aromatics. Nitrile provides a superior chemical barrier against the lipophilic nature of benzhydrol derivatives[3][4]. |
| Eye Protection | Snug-fitting chemical safety goggles | The compound causes serious eye irritation (H319). Standard safety glasses lack orbital seals, leaving the eyes vulnerable to airborne dust during weighing[2][5]. |
| Body Protection | Flame-retardant (FR) lab coat, closed-toe shoes | Prevents dermal contact (H315). FR material is highly recommended if the benzhydrol is being used in transition-metal catalyzed coupling reactions involving flammable organic solvents. |
| Respiratory | N95/P100 particulate respirator or Fume Hood | The solid powder can cause respiratory irritation (H335). Handling must be done under local exhaust ventilation (fume hood) with a face velocity of 80-100 fpm to prevent aerosol inhalation[1][5]. |
Phase 2: Operational Workflow & Methodologies
A self-validating protocol ensures that each step confirms the success of the previous one, minimizing the risk of exposure.
Step-by-Step Handling Protocol:
-
Environmental Verification: Before opening the chemical container, verify that the fume hood sash is at the correct operating height. Confirm the face velocity monitor reads between 80-100 feet per minute to ensure adequate negative pressure[4][5].
-
PPE Donning & Inspection: Inspect your nitrile gloves for micro-tears by inflating them slightly before use. Don chemical goggles and button the lab coat completely to the neck.
-
Static Mitigation: (3-Methoxyphenyl)(phenyl)methanol is a dry powder. Use an anti-static gun (e.g., Zerostat) or a grounded weighing spatula to prevent the electrostatic dispersion of the powder. Static cling is a primary cause of accidental inhalation and cross-contamination on analytical balances[4][5].
-
Dispensing: Weigh the compound directly into a pre-tared, sealable reaction vessel (e.g., a Schlenk flask or septa-sealed vial) rather than an open weigh boat. This minimizes the transfer distance and drastically reduces airborne particulate generation[1][3].
-
Sealing and Transfer: Seal the vessel before removing it from the fume hood. If transferring the compound to a glovebox for air-sensitive cross-coupling, wipe the exterior of the sealed vessel with a lint-free wipe lightly dampened with isopropanol to remove trace surface contaminants.
Phase 3: Decontamination and Disposal Plan
Because (3-Methoxyphenyl)(phenyl)methanol is an organic compound containing aromatic rings, it poses an ecological hazard and must never be introduced into the municipal water supply[1][2].
Step-by-Step Disposal:
-
Solid Waste: Collect all contaminated consumables—including weighing paper, spatulas, Kimwipes, and compromised gloves—in a designated, clearly labeled solid organic waste container[3].
-
Liquid Waste: If the compound is dissolved in a solvent (e.g., dichloromethane or ethyl acetate during a reaction), the resulting solution must be collected in a compatible, halogenated or non-halogenated organic liquid waste carboy, depending on the specific solvent used[2][3].
-
Surface Decontamination: Wash the fume hood surface and analytical balance pan with a solvent in which the compound is highly soluble (such as methanol or ethanol)[6], followed by a secondary wipe with soapy water to remove residual organics[2].
-
Final PPE Doffing: Remove gloves using the "beak method" (glove-in-glove technique) to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water[3].
Phase 4: Emergency Response & Spill Management
In the event of a spill, immediate containment is critical to prevent aerosolization and subsequent inhalation.
-
Small Dry Spill (<50g): Do not dry-sweep the powder, as this generates hazardous aerosols[1][4]. Gently cover the spill with damp absorbent paper (using water or a mild alcohol) to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool[3][4].
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes. Do not use chemical solvents on the skin to remove the compound, as this can inadvertently enhance dermal absorption[2][5].
-
Ocular Exposure: Remove contact lenses if present. Flush eyes at the emergency eyewash station for 15 minutes, holding the eyelids open to ensure complete irrigation[1][2]. Seek immediate medical evaluation.
References
- LookChem. "TRIPHENYLBOROXIN (Safety Data Sheets)." LookChem Database.
- ChemicalBook. "Benzhydrol - Safety Data Sheet." ChemicalBook.
- AK Scientific, Inc. "Benzhydrol Safety Data Sheet." AK Scientific.
- TCI Chemicals. "SAFETY DATA SHEET - Benzhydrol." TCI EUROPE N.V.
- ECHEMI. "Benzhydrol SDS, 91-01-0 Safety Data Sheets." ECHEMI.
- CDH Fine Chemical. "Benzhydrol MATERIAL SAFETY DATA SHEET." Central Drug House (P) Ltd.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
